molecular formula C9H20BrN B1453552 1-Methyl-1-propylpiperidinium bromide CAS No. 88840-42-0

1-Methyl-1-propylpiperidinium bromide

Cat. No.: B1453552
CAS No.: 88840-42-0
M. Wt: 222.17 g/mol
InChI Key: CSANMXKHSHGXNC-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpiperidinium bromide is a useful research compound. Its molecular formula is C9H20BrN and its molecular weight is 222.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-1-propylpiperidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.BrH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSANMXKHSHGXNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049370
Record name 1-Methyl-1-propylpiperidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88840-42-0
Record name 1-Methyl-1-propylpiperidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpiperidinium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L76B7A9DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids.[1] Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest in various scientific fields due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. This guide provides a comprehensive overview of the chemical properties, a likely synthesis protocol, and expected spectral characteristics of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₂₀BrN[2]
Molecular Weight 222.17 g/mol [2]
CAS Number 88840-42-0[1][2]
Melting Point 248 °C (decomposes)[1]
Appearance White to off-white crystalline powder[1]
Purity ≥97%[3]
Synonyms N-Methyl-N-propylpiperidinium bromide, Piperidinium (B107235), 1-methyl-1-propyl-, bromide[1][2]
Storage Room temperature, in an inert atmosphere, away from moisture.[3][4]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Proposed Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or toluene.

  • Alkylation: To the stirred solution, add 1-bromopropane (B46711) (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (e.g., 24-48 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is likely to precipitate out of the solvent. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Spectroscopic Characterization (Expected)

Although specific spectra for this compound were not found, the expected NMR and IR spectral data can be predicted based on the analysis of similar compounds.

Expected ¹H NMR Spectrum

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) is expected to show distinct signals for the different proton environments in the molecule.

  • Propyl group protons:

    • A triplet corresponding to the terminal methyl group (CH₃).

    • A multiplet (sextet) for the methylene (B1212753) group adjacent to the methyl group (CH₂).

    • A triplet for the methylene group attached to the nitrogen atom (N-CH₂).

  • Piperidinium ring protons:

    • Multiple signals in the aliphatic region corresponding to the axial and equatorial protons of the piperidinium ring.

  • N-methyl group protons:

    • A singlet for the methyl group attached to the nitrogen atom (N-CH₃).

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

  • Propyl group carbons: Three distinct signals.

  • Piperidinium ring carbons: Signals for the different carbon atoms in the ring.

  • N-methyl group carbon: A single signal.

Expected IR Spectrum

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

  • C-H stretching vibrations: In the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the propyl and piperidinium groups.

  • C-N stretching vibrations: A band or bands in the fingerprint region.

  • Quaternary ammonium group: The presence of the quaternary nitrogen may influence the position and intensity of adjacent C-H and C-N vibrations.[7]

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow Reactant1 N-Methylpiperidine ReactionMixture Reaction Mixture Reactant1->ReactionMixture Reactant2 1-Bromopropane Reactant2->ReactionMixture Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionMixture Heating Heating under Reflux ReactionMixture->Heating Precipitate Crude Product (Precipitate) Heating->Precipitate Filtration Filtration Precipitate->Filtration Purification Recrystallization Filtration->Purification PureProduct Pure 1-Methyl-1-propylpiperidinium bromide Purification->PureProduct

Caption: Synthesis workflow for this compound.

Applications and Future Directions

This compound, as an ionic liquid, has potential applications in various fields. It can be utilized as a solvent in organic synthesis and as an electrolyte in electrochemical devices such as batteries and supercapacitors.[1] Its low volatility and non-flammability make it a safer alternative to traditional organic solvents.[1]

Further research is needed to fully characterize the properties of this compound, including obtaining detailed experimental spectroscopic data and exploring its potential biological activities. The lack of information on its interaction with biological systems presents an opportunity for future investigations, particularly in the context of drug delivery or as an active pharmaceutical ingredient.

References

An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide (CAS: 88840-42-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide, a quaternary ammonium (B1175870) salt, is a versatile ionic liquid with promising applications in diverse scientific and industrial fields. Its unique physicochemical properties, including high thermal stability, low vapor pressure, and ionic conductivity, make it a subject of interest in electrochemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

PropertyValueReference
CAS Number 88840-42-0[1]
Molecular Formula C9H20BrN[1]
Molecular Weight 222.17 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point Information not available
Boiling Point Information not available
Solubility Soluble in water
Purity ≥97% to >98.0% (by titration)[2]
Synonyms N-Methyl-N-propylpiperidinium bromide, PMPip Br[1]

Synthesis

Generalized Experimental Protocol: N-Alkylation

This protocol describes a general method for the synthesis of this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylpiperidine in an anhydrous solvent.

  • Addition of Alkylating Agent: Slowly add a stoichiometric equivalent (or a slight excess) of 1-bromopropane to the stirred solution at room temperature using a dropping funnel. The reaction is exothermic, so controlled addition is recommended.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). Wash the resulting crystals with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum to obtain a white to off-white crystalline powder.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. A reference for the 13C NMR of the 1-Methyl-1-propyl-piperidinium cation is available in the SpectraBase.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Methylpiperidine Reaction N-Alkylation in Anhydrous Solvent Reactant1->Reaction Reactant2 1-Bromopropane Reactant2->Reaction Purification Recrystallization Reaction->Purification Drying Vacuum Drying Purification->Drying Product This compound Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

Applications

This compound's properties as an ionic liquid make it suitable for several applications, primarily in electrochemistry and as a corrosion inhibitor.

Electrolyte in Batteries

Ionic liquids are promising electrolytes for batteries due to their non-volatility, non-flammability, and wide electrochemical windows. While specific data for this compound is limited, research on the closely related N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI) provides insights into its potential.[4] The piperidinium (B107235) cation is known for its electrochemical stability. In a lithium-ion battery, the ionic liquid acts as the medium for lithium-ion transport between the anode and the cathode during charging and discharging cycles.

Experimental Setup for Battery Testing (Generalized):

A typical experimental setup to evaluate the performance of an ionic liquid-based electrolyte involves the assembly of a coin cell.

Components:

  • Anode: Lithium metal or graphite.

  • Cathode: A lithium metal oxide such as LiCoO2 or LiFePO4.

  • Separator: A microporous polymer membrane (e.g., Celgard®) to prevent short circuits.

  • Electrolyte: A solution of a lithium salt (e.g., LiTFSI) dissolved in this compound.

Assembly and Testing:

  • The coin cell components are assembled in an argon-filled glovebox to prevent moisture contamination.

  • The separator is soaked in the ionic liquid electrolyte.

  • The cell is crimped to ensure proper sealing.

  • Electrochemical performance is evaluated using a battery cycler. Key parameters measured include:

    • Cyclic Voltammetry: To determine the electrochemical stability window of the electrolyte.

    • Galvanostatic Cycling: To measure the charge-discharge capacity, coulombic efficiency, and cycle life of the battery.

    • Electrochemical Impedance Spectroscopy (EIS): To study the interfacial properties and ionic conductivity of the electrolyte.

Corrosion Inhibitor

Quaternary ammonium salts are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. They function by adsorbing onto the metal surface and forming a protective barrier that isolates the metal from the corrosive medium.

Mechanism of Corrosion Inhibition:

The corrosion inhibition mechanism of this compound involves the following steps:

  • Adsorption: The positively charged piperidinium cations are electrostatically attracted to the negatively charged metal surface (in the presence of anions like Cl-).

  • Film Formation: The adsorbed cations form a dense, hydrophobic protective film. The propyl and methyl groups contribute to the hydrophobicity of this layer.

  • Inhibition of Reactions: This film acts as a physical barrier, preventing the diffusion of corrosive species (like H+ and Cl-) to the metal surface and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Experimental Protocol for Corrosion Inhibition Studies (Generalized):

The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques and weight loss measurements.

Materials and Equipment:

  • Metal coupons (e.g., mild steel)

  • Corrosive medium (e.g., 1M HCl solution)

  • This compound (inhibitor)

  • Potentiostat/Galvanostat for electrochemical measurements

  • Three-electrode cell (working electrode: metal coupon, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode)

  • Analytical balance for weight loss measurements

  • Water bath for temperature control

Procedure:

  • Weight Loss Measurements:

    • Pre-weigh the metal coupons.

    • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specific duration and at a controlled temperature.

    • After the immersion period, remove the coupons, clean them, and re-weigh them.

    • Calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the metal coupon as the working electrode in the corrosive medium containing various concentrations of the inhibitor.

    • Perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Conduct electrochemical impedance spectroscopy (EIS) to study the properties of the protective film and the charge transfer resistance.

Corrosion Inhibition Mechanism Diagram

CorrosionInhibition cluster_metal Metal Surface cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor Inhibitor cluster_process Inhibition Process Metal Metal (e.g., Steel) Adsorption Adsorption of Inhibitor Cations Metal->Adsorption H_ions H+ ions H_ions->Metal Attack Cl_ions Cl- ions Cl_ions->Metal Attack Inhibitor_cation 1-Methyl-1-propylpiperidinium+ Cation Inhibitor_cation->Adsorption Film Formation of Protective Film Adsorption->Film Inhibition Inhibition of Corrosion Reactions Film->Inhibition Inhibition->Metal Protects

Caption: The mechanism of corrosion inhibition by this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable ionic liquid with significant potential in various fields of research and development. Its favorable physicochemical properties make it a strong candidate for applications as a stable electrolyte in batteries and as an effective corrosion inhibitor. Further research to elucidate its performance in specific applications and to optimize its synthesis is warranted. This technical guide provides a foundational understanding for scientists and researchers interested in exploring the capabilities of this promising compound.

References

Technical Guide: Physical Properties of 1-Methyl-1-propylpiperidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide (MPPB) is a quaternary ammonium (B1175870) salt belonging to the class of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest in various scientific fields due to their unique physicochemical properties. These properties include low vapor pressure, high thermal stability, and tunable solubility. MPPB, with its piperidinium (B107235) cation, is a subject of research in areas such as electrochemistry and materials science. This guide provides a comprehensive overview of the known physical properties of this compound, general experimental protocols for its synthesis and characterization, and a summary of its key data.

Chemical Identity

This section provides fundamental identification details for this compound.

IdentifierValue
IUPAC Name 1-methyl-1-propylpiperidin-1-ium bromide
CAS Number 88840-42-0
Molecular Formula C₉H₂₀BrN
SMILES CCC[N+]1(C)CCCCC1.[Br-]
InChI InChI=1S/C9H20N.BrH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
InChIKey CSANMXKHSHGXNC-UHFFFAOYSA-M

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound based on available data.

PropertyValueReference
Molecular Weight 222.17 g/mol [1]
Appearance White to almost white powder or crystals[2]
Melting Point 248 °C[3]
Specific Gravity 1.33[3]
Solubility in Water Soluble[3]
Purity >98.0% (T)[2]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and property determination of this compound are not extensively documented in publicly available literature. However, this section outlines general methodologies for the synthesis of similar quaternary ammonium salts and the characterization of ionic liquids, which can be adapted by researchers.

General Synthesis of 1-Alkyl-1-methylpiperidinium Bromides

The synthesis of this compound is typically achieved through a quaternization reaction, which is a type of Sₙ2 reaction. This involves the alkylation of a tertiary amine (N-methylpiperidine) with an alkyl halide (1-bromopropane).

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product N_methylpiperidine N-Methylpiperidine Reaction Reaction in a suitable solvent (e.g., acetonitrile (B52724) or acetone) under controlled temperature N_methylpiperidine->Reaction Propyl_bromide 1-Bromopropane (B46711) Propyl_bromide->Reaction MPPB This compound Reaction->MPPB

Caption: General synthesis workflow for this compound.

General Procedure:

  • Reactant Preparation: N-methylpiperidine and a slight molar excess of 1-bromopropane are dissolved in a suitable aprotic solvent, such as acetonitrile or acetone, in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature to gentle reflux) for a period ranging from several hours to a few days. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Product Isolation and Purification: Upon completion of the reaction, the product, which is a salt, may precipitate out of the solvent. If so, it can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether), to yield the pure this compound. The purified product is typically dried under vacuum.

Determination of Physical Properties

The following are general experimental methods used to characterize the physical properties of ionic liquids like this compound.

4.2.1. Melting Point Determination:

The melting point is a crucial parameter for classifying a salt as an ionic liquid. It is typically determined using a melting point apparatus or by differential scanning calorimetry (DSC). For the melting point apparatus, a small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded. DSC provides a more detailed thermal profile, showing melting endotherms, glass transitions, and decomposition temperatures.

4.2.2. Solubility Determination:

A general gravimetric method can be employed to determine the solubility of this compound in various solvents. A saturated solution is prepared by adding an excess of the salt to a known volume of the solvent at a specific temperature. The mixture is stirred for an extended period to ensure equilibrium is reached. The saturated solution is then carefully separated from the undissolved solid, and a known volume of the solution is taken. The solvent is evaporated, and the mass of the remaining salt is measured. The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

4.2.3. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound. A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule.

Note: Specific ¹H NMR, ¹³C NMR, and FTIR spectra for this compound are not available in the public domain at the time of this writing.

Visualization of Methodologies

The following diagram illustrates a generalized workflow for the characterization of a newly synthesized ionic liquid such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization Synthesis Quaternization Reaction Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MeltingPoint Melting Point Determination (DSC) Purification->MeltingPoint Solubility Solubility Studies Purification->Solubility

Caption: General workflow for the characterization of ionic liquids.

Conclusion

This compound is a piperidinium-based ionic liquid with defined chemical and physical properties. This guide has summarized the available data and provided general experimental frameworks for its synthesis and characterization. While specific, detailed protocols and spectroscopic data for this compound are not widely published, the methodologies outlined here provide a solid foundation for researchers and professionals working with this and related ionic liquids. Further research is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1-propylpiperidinium bromide, a quaternary ammonium (B1175870) salt with potential applications in various fields of chemical and pharmaceutical research. This document details the synthetic protocol, purification methods, and key analytical data for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a classic SN2 reaction known as the Menshutkin reaction. This involves the quaternization of a tertiary amine, N-methylpiperidine, with an alkyl halide, 1-bromopropane (B46711).[1] The lone pair of electrons on the nitrogen atom of N-methylpiperidine attacks the electrophilic carbon of 1-bromopropane, leading to the formation of the quaternary ammonium salt.

Experimental Protocol

A general and effective procedure for the synthesis of N-alkyl-N-methylpiperidinium bromides involves the following steps, which can be adapted for the synthesis of this compound[2]:

Materials:

  • N-Methylpiperidine (C₆H₁₃N)

  • 1-Bromopropane (C₃H₇Br)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine (1.0 equivalent) in anhydrous acetonitrile.

  • To this solution, add 1-bromopropane (1.0 to 1.1 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, which may be a solid or a viscous oil, is then triturated with anhydrous diethyl ether. This step is crucial for the removal of unreacted starting materials and byproducts.

  • The solid product is collected by filtration, washed with several portions of anhydrous diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.[3]

Characterization of this compound

The synthesized compound is characterized by its physical properties and spectroscopic data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 88840-42-0[4]
Molecular Formula C₉H₂₀BrN[4]
Molecular Weight 222.17 g/mol [4]
Appearance White to almost white powder to crystal[3]
Purity >98.0%[3]

Note: While a specific melting point is not consistently reported in the literature for the bromide salt, the corresponding bis(trifluoromethylsulfonyl)imide salt has a melting point of 8 °C.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on closely related compounds and predictive models. Researchers should verify this data with their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and methyl groups attached to the nitrogen, as well as the protons of the piperidinium (B107235) ring. The protons alpha to the positively charged nitrogen will be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three different carbon atoms of the propyl group, the N-methyl carbon, and the three unique carbon environments within the piperidinium ring. Similar to the proton NMR, the carbons directly bonded to the nitrogen will be shifted downfield.

Mass Spectrometry (MS):

The mass spectrum of this compound, typically acquired using a soft ionization technique like electrospray ionization (ESI), will show a prominent peak for the cation at m/z 142.2. This corresponds to the molecular formula [C₉H₂₀N]⁺.[4] Fragmentation of quaternary ammonium salts in mass spectrometry can be complex, often involving charge-remote and charge-directed mechanisms.[5][6]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants N-Methylpiperidine + 1-Bromopropane Reaction Quaternization in Acetonitrile (80°C, 48h) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Evaporation Solvent Evaporation Crude_Product->Evaporation Washing Washing with Diethyl Ether Evaporation->Washing Drying Drying under Vacuum Washing->Drying Final_Product 1-Methyl-1-propyl- piperidinium bromide Drying->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS Phys_Props Physical Properties Final_Product->Phys_Props Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis Synthesized_Compound Synthesized Product NMR_Analysis NMR Analysis (Structure Confirmation) Synthesized_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Compound->MS_Analysis Appearance Appearance Synthesized_Compound->Appearance Purity Purity (e.g., Titration) Synthesized_Compound->Purity Identity_Confirmed Structure and Purity Confirmed NMR_Analysis->Identity_Confirmed MS_Analysis->Identity_Confirmed Appearance->Identity_Confirmed Purity->Identity_Confirmed

References

In-depth Technical Guide: Thermal Stability of 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Methyl-1-propylpiperidinium bromide. Key thermal properties, including its decomposition and melting points, have been compiled from available data. This document details standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) essential for the characterization of such materials. Furthermore, a general synthesis pathway for this compound is outlined. The guide is intended to serve as a critical resource for researchers and professionals in drug development and materials science, offering a consolidated reference for the thermal behavior of this piperidinium-based ionic liquid.

Introduction

This compound, a quaternary ammonium (B1175870) salt, belongs to the piperidinium-based class of ionic liquids. These compounds are of significant interest in various fields, including as solvents for chemical reactions, electrolytes in electrochemical devices, and as potential active pharmaceutical ingredients, due to their unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. A thorough understanding of the thermal stability of this compound is paramount for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide summarizes its key thermal properties and provides detailed methodologies for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₀BrN[1]
Molecular Weight 222.17 g/mol [1]
Appearance White to almost white powder or crystal
Melting Point 258 °C
Decomposition Temperature 248 °C (decomposes)

Note: There is a discrepancy in the reported melting and decomposition temperatures, with one source indicating decomposition occurs before melting. Further experimental verification is recommended.

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its application. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass after degradation.

Table 2: Summary of TGA Data for this compound

ParameterValue
Onset Decomposition Temperature (Tonset) ~248 °C
Temperature of Maximum Decomposition Rate (Tpeak) Data not available
Residual Mass at 500 °C Data not available

Note: The onset decomposition temperature is based on available supplier data. A full TGA thermogram would provide more detailed information.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions.

Table 3: Summary of DSC Data for this compound

ParameterValue
Melting Temperature (Tm) 258 °C
Glass Transition Temperature (Tg) Data not available
Crystallization Temperature (Tc) Data not available

Note: The reported melting point may be a decomposition event, as suggested by some sources. A visual inspection during a melting point determination or a DSC analysis with simultaneous visual monitoring is recommended for clarification.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.

Synthesis of this compound

A general method for the synthesis of 1-alkyl-1-methylpiperidinium halides involves the quaternization of 1-methylpiperidine.

Reaction Scheme:

Synthesis 1-Methylpiperidine 1-Methylpiperidine Reaction Mixture Reaction Mixture 1-Methylpiperidine->Reaction Mixture 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Mixture Product 1-Methyl-1-propylpiperidinium bromide Reaction Mixture->Product Stirring, Heat TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Sample Weigh 5-10 mg of sample Pan Place in TGA pan (e.g., platinum or alumina) Sample->Pan Instrument Place pan in TGA furnace Pan->Instrument Parameters Set parameters: - Temp range: e.g., 25-600 °C - Heating rate: e.g., 10 °C/min - Atmosphere: N₂ or Air - Flow rate: e.g., 20-50 mL/min Instrument->Parameters Run Start analysis Parameters->Run Thermogram Obtain TGA thermogram (Mass vs. Temperature) Run->Thermogram Analysis Determine: - T_onset - T_peak - Residual Mass Thermogram->Analysis DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis Sample Weigh 2-5 mg of sample Pan Hermetically seal in DSC pan (e.g., aluminum) Sample->Pan Instrument Place sample and reference pans in DSC cell Pan->Instrument Parameters Set parameters: - Temp program: e.g., Heat-Cool-Heat - Temp range: e.g., -50 to 300 °C - Heating/Cooling rate: e.g., 10 °C/min - Atmosphere: N₂ Instrument->Parameters Run Start analysis Parameters->Run Thermogram Obtain DSC thermogram (Heat Flow vs. Temperature) Run->Thermogram Analysis Determine: - T_g - T_c - T_m Thermogram->Analysis Decomposition cluster_products Decomposition Products IL This compound Heat Δ IL->Heat Prod1 1-Propylpiperidine + Methyl bromide Heat->Prod1 Prod2 1-Methylpiperidine + Propyl bromide Heat->Prod2

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1-propylpiperidinium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 1-Methyl-1-propylpiperidinium bromide (CAS: 88840-42-0), a quaternary ammonium (B1175870) salt belonging to the piperidinium-based ionic liquids. Due to a lack of specific quantitative data in publicly available literature, this guide summarizes the known qualitative solubility and presents a detailed experimental protocol for its precise quantitative determination.

Introduction

This compound is an ionic liquid with potential applications in various fields, including organic synthesis and electrochemistry. Understanding its solubility in different organic solvents is crucial for its application as a solvent, electrolyte, or catalyst, enabling process design, optimization, and purification. This guide addresses the current knowledge gap by providing both qualitative data and a robust methodology for quantitative analysis.

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound based on data for analogous compounds.

SolventChemical FormulaPolarityExpected SolubilityReference
WaterH₂OHighHighly Soluble[1][2]
MethanolCH₃OHHighSoluble[1]
EthanolC₂H₅OHHighSoluble[1]
2-PropanolC₃H₈OMedium-HighSoluble[1]
AcetonitrileCH₃CNMedium-HighSoluble[1]
Acetone(CH₃)₂COMedium-HighInsoluble/Poorly Soluble[1]
Ethyl AcetateC₄H₈O₂MediumInsoluble/Poorly Soluble[1]
DichloromethaneCH₂Cl₂MediumInsoluble/Poorly Soluble[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental methodology is required. The following protocol is a synthesized approach based on the gravimetric method for determining the solid-liquid equilibrium of ionic liquids.[1]

3.1. Objective

To determine the concentration of this compound in a saturated organic solvent solution at a specified temperature.

3.2. Materials and Equipment

  • Solute: this compound (>98% purity)

  • Solvents: High-purity organic solvents (e.g., ethanol, acetonitrile)

  • Apparatus:

    • Thermostatic shaker or magnetic stirrer with a hot plate

    • Temperature-controlled bath (e.g., water or oil bath)

    • Analytical balance (±0.0001 g)

    • Vials with airtight caps

    • Syringes and syringe filters (PTFE, 0.22 µm)

    • Drying oven or vacuum oven

    • Volumetric flasks and pipettes

    • Optional: UV-Vis spectrophotometer or HPLC system for concentration analysis

3.3. Procedure

  • Preparation of the Mixture:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or a temperature-controlled bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to approach equilibrium from both undersaturation and supersaturation to confirm the result.

  • Phase Separation and Sampling:

    • Once equilibrium is reached, stop the agitation and allow the solid phase to settle for at least 2 hours, while maintaining the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated liquid phase) using a pre-heated syringe to prevent premature crystallization.

    • Immediately filter the sample using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Concentration Analysis (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the vial using a drying oven or a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

    • Weigh the vial again to determine the mass of the residual this compound.

3.4. Data Calculation

The solubility can be expressed in various units:

  • Grams per 100 g of solvent:

    • Solubility = (mass of residue / (mass of solution - mass of residue)) * 100

  • Mole fraction (χ):

    • Moles of IL = mass of residue / molar mass of IL

    • Moles of solvent = (mass of solution - mass of residue) / molar mass of solvent

    • Mole fraction of IL = Moles of IL / (Moles of IL + Moles of solvent)

3.5. Alternative Analytical Methods

For solvents where gravimetric analysis is challenging, or for very low solubilities, other analytical techniques can be employed to determine the concentration of the ionic liquid in the saturated solution:

  • High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to quantify the concentration of the piperidinium (B107235) cation.[3]

  • UV-Vis Spectroscopy: If the ionic liquid has a chromophore or can be derivatized to produce one, a calibration curve can be used for quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A Preparation of Mixture (IL + Solvent in Vial) B Equilibration (Thermostatic Shaker, 24h) A->B C Settling of Solid Phase (Constant Temperature, >2h) B->C D Sampling and Filtration (Pre-heated Syringe + Filter) C->D E Gravimetric Analysis D->E Primary Method F Alternative Analysis (HPLC, UV-Vis) D->F If Applicable G Solvent Evaporation (Drying Oven) E->G I Calculation of Solubility (g/100g, Mole Fraction) F->I H Final Weighing (Mass of Residue) G->H H->I

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not documented in the literature, this guide provides a qualitative overview based on the behavior of similar compounds. Furthermore, the detailed experimental protocol and workflow diagram offer a clear and robust framework for researchers to determine these values accurately. The generation of such data will be invaluable for the scientific and industrial communities seeking to harness the potential of this ionic liquid in various applications.

References

An In-depth Technical Guide on the Ionic Conductivity of 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and ionic conductivity of 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]), a promising ionic liquid with applications in electrochemistry and as a potential component in drug delivery systems. This document details the experimental protocols for its synthesis and the measurement of its ionic conductivity, presents expected conductivity data, and explores the underlying molecular mechanisms governing ion transport.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a type of N-alkylation of a tertiary amine. This method involves the reaction of N-methylpiperidine with 1-bromopropane (B46711).

Experimental Protocol

Materials:

  • N-methylpiperidine (C₆H₁₃N)

  • 1-bromopropane (C₃H₇Br)

  • Acetonitrile (CH₃CN) or other suitable solvent (e.g., toluene)

  • Ethyl acetate (B1210297)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperidine in acetonitrile.

  • Slowly add an equimolar amount of 1-bromopropane to the solution while stirring.

  • The reaction mixture is then heated and stirred, typically at a temperature around 80°C, for a period of 24 to 48 hours to ensure the completion of the reaction.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is washed with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.

  • The purified product is then dried under vacuum to yield this compound as a white crystalline solid.

G Synthesis of this compound N_methylpiperidine N-methylpiperidine reaction_mixture Reaction Mixture N_methylpiperidine->reaction_mixture bromopropane 1-bromopropane bromopropane->reaction_mixture solvent Acetonitrile (Solvent) solvent->reaction_mixture heating Heat (80°C, 24-48h) reaction_mixture->heating product_crude Crude Product heating->product_crude washing Wash with Ethyl Acetate product_crude->washing final_product This compound washing->final_product

Caption: Synthesis workflow for this compound.

Ionic Conductivity Measurement

The ionic conductivity of this compound is a key parameter that determines its suitability for electrochemical applications. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).

Experimental Protocol for Electrochemical Impedance Spectroscopy (EIS)

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Conductivity cell with two parallel platinum electrodes

  • Temperature-controlled environment (e.g., oven or water bath)

  • Computer with software for controlling the experiment and analyzing the data

Procedure:

  • Sample Preparation: The synthesized this compound is placed in the conductivity cell. The cell is then placed in a temperature-controlled environment and allowed to reach thermal equilibrium.

  • EIS Measurement: A small amplitude sinusoidal AC voltage (typically 5-10 mV) is applied across the electrodes over a wide range of frequencies (e.g., 1 MHz to 1 Hz). The resulting current and phase shift are measured.

  • Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (R) of the ionic liquid is determined from the intercept of the impedance spectrum with the real axis at high frequency.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = L / (R * A) where:

    • L is the distance between the electrodes (in cm)

    • R is the bulk resistance (in Ω)

    • A is the area of the electrodes (in cm²)

  • Temperature Dependence: The measurements are repeated at various temperatures to determine the temperature dependence of the ionic conductivity.

G EIS Measurement Workflow start Start prepare_sample Prepare Sample in Conductivity Cell start->prepare_sample set_temp Set Temperature prepare_sample->set_temp run_eis Run EIS Measurement set_temp->run_eis analyze_data Analyze Nyquist Plot run_eis->analyze_data calculate_conductivity Calculate Ionic Conductivity analyze_data->calculate_conductivity change_temp Change Temperature calculate_conductivity->change_temp change_temp->set_temp More Temperatures end End change_temp->end Finished

Caption: Workflow for measuring ionic conductivity using EIS.

Ionic Conductivity of this compound

Expected Ionic Conductivity

The ionic conductivity of ionic liquids is highly dependent on temperature. As the temperature increases, the viscosity of the ionic liquid decreases, leading to an increase in the mobility of the ions and, consequently, higher ionic conductivity. The relationship between temperature and ionic conductivity for many ionic liquids can be described by the Vogel-Tammann-Fulcher (VTF) equation.

Table 1: Expected Ionic Conductivity of this compound at Various Temperatures (Illustrative Values)

Temperature (°C)Expected Ionic Conductivity (mS/cm)
251.5 - 3.0
504.0 - 7.0
758.0 - 12.0
10015.0 - 20.0

Note: These are illustrative values based on the typical performance of similar piperidinium-based ionic liquids. Actual experimental values may vary.

Factors Influencing Ionic Conductivity

The ionic conductivity of this compound is influenced by several molecular-level factors.

G Factors Influencing Ionic Conductivity conductivity Ionic Conductivity ion_mobility Ion Mobility ion_mobility->conductivity directly proportional viscosity Viscosity viscosity->ion_mobility inversely proportional ion_size Ion Size ion_size->ion_mobility inversely proportional ion_interaction Cation-Anion Interaction ion_interaction->ion_mobility inversely proportional temperature Temperature temperature->viscosity decreases

Caption: Relationship between factors affecting ionic conductivity.

  • Cation and Anion Size: The 1-methyl-1-propylpiperidinium cation and the bromide anion have specific sizes that influence their mobility within the liquid. Generally, smaller ions tend to have higher mobility.

  • Interionic Interactions: The strength of the electrostatic interactions between the cation and anion affects how easily they can move past each other. Stronger interactions lead to lower ionic conductivity.

  • Viscosity: As a macroscopic property, viscosity is inversely related to ionic conductivity. The structural features of the ions, such as the alkyl chain length on the piperidinium (B107235) ring, influence the viscosity. Longer alkyl chains can lead to increased van der Waals interactions and higher viscosity, thus reducing conductivity.

Conclusion

This compound is a valuable ionic liquid with tunable properties that make it suitable for various electrochemical applications. Understanding its synthesis and the factors that govern its ionic conductivity is crucial for optimizing its performance in these applications. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize this and similar ionic liquids. While specific conductivity data requires experimental determination, the expected trends and influencing factors outlined here provide a strong predictive framework for its behavior. Further research to establish a comprehensive temperature-dependent conductivity profile for this compound will be invaluable for its future applications.

viscosity of 1-Methyl-1-propylpiperidinium bromide at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Ionic Liquid Viscosity

Viscosity is a critical transport property of ionic liquids (ILs), significantly influencing their suitability for various applications, including as solvents in chemical synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs). The viscosity of ILs is highly dependent on their molecular structure, specifically the nature of the cation and anion, and is strongly influenced by temperature. Generally, an increase in temperature leads to a decrease in viscosity.

Viscosity Data of Structurally Similar Piperidinium-Based Ionic Liquids

To provide a contextual understanding of the expected viscosity of 1-Methyl-1-propylpiperidinium bromide, the following table summarizes experimental data for similar piperidinium-based ionic liquids. It is important to note that the anion has a significant impact on viscosity. For instance, the viscosity of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is 176 cP (or mPa·s) at 25 °C.[1] Bromide-containing ionic liquids often exhibit different viscosity profiles compared to those with bulky fluorinated anions.

Ionic LiquidTemperature (°C)Dynamic Viscosity (mPa·s)
1-Butyl-1-methylpiperidinium bromide ([C4C1pip][Br])25Data not available
50Data not available
75Data not available
1-Ethyl-1-methylpiperidinium bromide ([C2C1pip][Br])25Data not available
50Data not available
75Data not available

Note: While the synthesis of 1-ethyl-1-methyl-piperidinium bromide and 1-butyl-1-methyl-piperidinium bromide has been reported, their temperature-dependent viscosity data were not found in the initial search.[2]

Experimental Protocols for Viscosity Measurement

The determination of ionic liquid viscosity can be accomplished through various established methods. The choice of method often depends on the viscosity range of the sample and the desired precision.

Rotational Viscometry

This is a common and versatile method for measuring dynamic viscosity.

  • Principle: A spindle of a defined geometry is rotated at a constant angular velocity in the fluid sample. The torque required to maintain this rotation is measured, which is directly proportional to the viscosity of the fluid.

  • Apparatus: A rotational viscometer or rheometer equipped with a suitable measuring system (e.g., cone-plate, parallel-plate, or concentric cylinders) and a temperature control unit (e.g., a Peltier system or a circulating fluid bath).

  • Procedure:

    • The ionic liquid sample is placed in the measurement cup.

    • The measuring spindle is lowered into the sample to the correct immersion depth.

    • The sample is allowed to thermally equilibrate at the target temperature.

    • The spindle is rotated at a series of defined speeds, and the corresponding torque is recorded.

    • The viscosity is calculated from the shear rate and shear stress.

Capillary Viscometry

This method is well-suited for determining the kinematic viscosity of low to moderately viscous liquids.

  • Principle: The time taken for a fixed volume of liquid to flow under gravity through a calibrated capillary tube is measured. The kinematic viscosity is then calculated using the viscometer constant and the measured flow time.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type) and a constant temperature bath.

  • Procedure:

    • The viscometer is charged with the ionic liquid sample.

    • The viscometer is placed vertically in a constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up above the upper timing mark by suction.

    • The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.

    • The kinematic viscosity is calculated, and the dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Vibrating-Wire Viscometry

This is a highly accurate technique for measuring the viscosity of liquids, including electrically conducting ionic liquids.[3]

  • Principle: A metallic wire immersed in the liquid is made to vibrate. The damping of the vibration, which is related to the viscosity of the fluid, is measured.[3]

  • Apparatus: A vibrating-wire viscometer, which includes a vibrating wire sensor in a measurement cell and associated electronics to drive the wire and measure its response.

  • Procedure:

    • The measurement cell is filled with the ionic liquid sample.

    • The cell is brought to the desired temperature and pressure.

    • The wire is set into resonant vibration by an oscillating current in the presence of a magnetic field.

    • The damping of the vibration is determined by analyzing the resonance curve.

    • The viscosity is calculated from the damping and the density of the fluid.

Conceptual Workflow for Viscosity Measurement

The following diagram illustrates a generalized workflow for determining the viscosity of an ionic liquid at different temperatures.

G Conceptual Workflow for Temperature-Dependent Viscosity Measurement cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification and Drying synthesis->purification characterization Characterization (NMR, etc.) purification->characterization viscometer Select Viscometer (e.g., Rotational) characterization->viscometer Purity Confirmed temp_control Set Temperature T1 viscometer->temp_control measurement Measure Viscosity temp_control->measurement temp_increment Increment Temperature (T2, T3, ...) measurement->temp_increment data_table Tabulate Viscosity vs. Temperature Data measurement->data_table temp_increment->measurement Repeat plotting Plot ln(Viscosity) vs. 1/T data_table->plotting modeling Fit Data to Model (e.g., Vogel-Fulcher-Tammann) plotting->modeling report Technical Report modeling->report

Caption: A flowchart outlining the key stages from sample preparation to data analysis for determining the viscosity of an ionic liquid as a function of temperature.

Conclusion

While specific experimental data on the viscosity of this compound at various temperatures remains elusive in the current literature, the methodologies for its determination are well-established. Researchers and professionals in drug development can utilize the detailed experimental protocols provided in this guide to conduct their own measurements. The viscosity behavior of this compound is expected to follow the general trend of decreasing viscosity with increasing temperature, typical for ionic liquids. For preliminary estimations, data from structurally similar piperidinium-based ionic liquids can serve as a useful, albeit approximate, reference. Accurate viscosity data, once obtained, will be invaluable for the rational design of processes and formulations involving this compound.

References

Electrochemical Stability of 1-Methyl-1-propylpiperidinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the electrochemical window of the ionic liquid 1-Methyl-1-propylpiperidinium bromide (PP13-Br). Due to the limited availability of direct experimental data for this specific salt, this document synthesizes findings from closely related compounds and the known electrochemical behavior of its constituent ions to provide a comprehensive and practical resource. The information herein is intended to support research and development activities where the electrochemical stability of this compound is a critical parameter.

Estimated Electrochemical Window

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction.[1] The EW is determined by the electrochemical stability of its cation and anion. For this compound, the cathodic (negative) limit is dictated by the reduction of the 1-Methyl-1-propylpiperidinium cation, while the anodic (positive) limit is determined by the oxidation of the bromide anion.

ParameterValue (vs. Ag/Ag⁺)Source / Rationale
Anodic Limit (E_a) ~ +1.0 VBased on the oxidation potential of the bromide anion to bromine in non-aqueous electrolytes.[2][3]
Cathodic Limit (E_c) ~ -3.4 VBased on the reduction potential of the 1-Methyl-1-propylpiperidinium cation.
Electrochemical Window ~ 4.4 VCalculated as the difference between the anodic and cathodic limits.

Note: The provided values are estimates and should be confirmed experimentally for the specific application and conditions. The actual electrochemical window can be influenced by factors such as the working electrode material, temperature, and the presence of impurities.[4]

Experimental Protocol for Determining the Electrochemical Window

The most common method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[5][6] This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits are typically defined as the points where a significant increase in current is observed, indicating the onset of electrolyte decomposition.

Materials and Equipment
  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

  • Three-Electrode Electrochemical Cell:

    • Working Electrode (WE): A relatively inert material with a well-defined surface area, such as a glassy carbon or platinum disk electrode.

    • Counter Electrode (CE): A high surface area electrode, typically a platinum wire or mesh, to ensure the current does not limit the electrochemical process.

    • Reference Electrode (RE): A stable, non-aqueous reference electrode is crucial. A common choice is a silver wire in a solution of silver nitrate (B79036) in an organic solvent, separated from the main electrolyte by a salt bridge (Ag/Ag⁺). Alternatively, a pseudo-reference electrode like a platinum or silver wire can be used, but it must be calibrated against a known redox couple (e.g., Ferrocene/Ferrocenium) to provide meaningful potential values.[4]

  • Ionic Liquid: High-purity this compound. The presence of impurities, particularly water and oxygen, can significantly affect the measured electrochemical window.[4]

  • Inert Atmosphere: A glovebox or Schlenk line with an inert gas (e.g., argon or nitrogen) is essential to minimize contamination from air and moisture.

Experimental Procedure
  • Preparation:

    • Thoroughly clean and dry all components of the electrochemical cell.

    • Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size, followed by sonication in a suitable solvent to remove any residual abrasive particles.

    • Dry the ionic liquid under vacuum at an elevated temperature to remove any absorbed water.

  • Cell Assembly:

    • Assemble the three-electrode cell inside an inert atmosphere glovebox.

    • Add the dried this compound to the cell.

    • Position the electrodes, ensuring the reference electrode tip is close to the working electrode to minimize iR drop.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Start the CV scan from the open-circuit potential (OCP).

    • First, scan towards the negative potential to determine the cathodic limit. Once the reductive current increases significantly, reverse the scan direction.

    • Next, from the OCP, scan towards the positive potential to determine the anodic limit. Reverse the scan upon observing a sharp increase in the oxidative current.

    • A typical scan rate for this type of measurement is between 10 and 100 mV/s.[7]

  • Data Analysis:

    • Plot the measured current versus the applied potential.

    • Determine the anodic and cathodic limits by identifying the potential at which the current density reaches a predefined cutoff value (e.g., 0.1 or 0.5 mA/cm²).[5]

    • The electrochemical window is the difference between the determined anodic and cathodic potentials.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assembly Cell Assembly (Inert Atmosphere) cluster_measurement Measurement cluster_analysis Data Analysis prep1 Clean & Dry Cell prep2 Polish WE prep1->prep2 prep3 Dry Ionic Liquid prep2->prep3 assembly1 Add Ionic Liquid prep3->assembly1 assembly2 Position Electrodes assembly1->assembly2 meas1 Connect to Potentiostat assembly2->meas1 meas2 Run Cyclic Voltammetry meas1->meas2 analysis1 Plot I vs. V meas2->analysis1 analysis2 Determine Anodic & Cathodic Limits analysis1->analysis2 analysis3 Calculate Electrochemical Window analysis2->analysis3

Experimental workflow for determining the electrochemical window.
Proposed Decomposition Pathways

G cluster_cathode Cathodic Decomposition (Reduction) cluster_anode Anodic Decomposition (Oxidation) cation 1-Methyl-1-propyl- piperidinium Cation radical Piperidinyl Radical + Propane/Methane cation->radical + e- bromide Bromide Anion (Br-) bromine Bromine (Br2) bromide->bromine - 2e- tribromide Tribromide (Br3-) bromine->tribromide + Br-

References

An In-depth Technical Guide to the Safety of 1-Methyl-1-propylpiperidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-Methyl-1-propylpiperidinium bromide (CAS No. 88840-42-0). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may handle this compound.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt, a class of compounds often utilized as ionic liquids in various applications, including organic synthesis and electrochemistry.[1] Its physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₂₀BrN[1][2][3]
Molecular Weight 222.17 g/mol [1][2][3]
CAS Number 88840-42-0[1][4][5]
Appearance White to off-white crystalline powder[1][2][6]
Purity ≥97% to >98%[1][6][7]
Melting Point 248 °C (decomposes)[1][6]
Solubility Soluble in water[6]
IUPAC Name 1-methyl-1-propylpiperidin-1-ium bromide[3][6]
Synonyms N-Methyl-N-propylpiperidinium bromide[1][6]

Hazard Identification and Classification

As of the latest safety data sheets, this compound is a substance that has not been fully tested, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[5] Therefore, it should be handled with caution as a potentially hazardous substance.

  • GHS Classification: Not classified as meeting GHS hazard criteria by reporting companies.[3] However, one supplier classifies a similar compound as causing skin and serious eye irritation.[8]

  • Primary Hazards: The main risks are associated with direct contact and inhalation. It may cause respiratory tract irritation.[5] Ingestion may be harmful.[5]

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to minimize exposure and ensure safety.

Safe Handling:

  • Handle in a well-ventilated place.[4][9]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Avoid the formation of dust and aerosols.[4][9]

  • Use non-sparking tools and prevent electrostatic discharge.[4][9]

  • Do not eat, drink, or smoke when using this product.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

  • Keep away from heat, sparks, and open flames.[5][11]

  • Store apart from incompatible materials and foodstuff containers.[4][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 or NIOSH-approved eye protection.[4][5]

  • Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and impervious clothing.[4][5][11]

  • Respiratory Protection: Use a respirator if dust or aerosols are generated and ventilation is inadequate.[5][11]

The following diagram illustrates the hierarchy of controls for minimizing chemical exposure.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Hierarchy of controls for chemical exposure.

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4]

Firefighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5] Avoid using a straight water stream, which may scatter the fire.[5]

  • Specific Hazards: Combustion may produce hazardous fumes and toxic gases.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][5]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[5][10] No quantitative data on acute toxicity (LD50/LC50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity are available in the provided safety data sheets.[5] The substance is not listed as a carcinogen by IARC, NTP, or OSHA.[5]

Experimental Protocols

While specific experimental results for this compound are lacking, the safety data sheet information implies that standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be used to assess its toxicological profile.

Example Protocol: Acute Oral Toxicity (OECD Guideline 423)

This method allows for the estimation of the LD50 and the identification of GHS hazard classifications.

  • Preparation: A group of laboratory animals (typically rats), fasted prior to dosing, is selected. The test substance is prepared in a suitable vehicle.

  • Dosing: A starting dose (e.g., 300 mg/kg body weight) is administered orally to a single animal.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period. Key observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Step-wise Procedure:

    • If the animal survives, two additional animals are dosed at the same level.

    • If the first animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until a clear outcome is determined, allowing for classification.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

The workflow for this type of toxicological assessment is visualized below.

Toxicity_Testing_Workflow cluster_workflow General Workflow for Acute Toxicity Assessment (e.g., OECD 423) A Dose Preparation C Oral Dosing (Single Animal) A->C B Animal Fasting B->C D Observation Period (14 Days) C->D E Record Clinical Signs & Body Weight D->E F Outcome Assessment (Mortality/Survival) D->F G Dose Additional Animals (Based on Outcome) F->G H Gross Necropsy F->H G->D I Data Analysis & Classification H->I

References

An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-propylpiperidinium bromide ([C3C1Pip][Br]) is a quaternary ammonium (B1175870) salt belonging to the piperidinium-based class of ionic liquids (ILs). Possessing a unique set of physicochemical properties, including appreciable thermal stability and ionic conductivity, this compound has emerged as a versatile material in various fields of scientific research. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its utility in electrochemistry as a component in battery electrolytes and as a corrosion inhibitor for metals. Furthermore, this document explores its prospective roles in organic synthesis and drug formulation. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a research and development setting.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][2] As an ionic liquid, it is comprised of a 1-methyl-1-propylpiperidinium cation and a bromide anion. Its structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 88840-42-0[2]
Molecular Formula C₉H₂₀BrN[2]
Molecular Weight 222.17 g/mol [2]
Appearance White to Almost white powder to crystal[1]
Melting Point Information not available
Thermal Stability Piperidinium-based ionic liquids generally exhibit good thermal stability.[1] Dicationic piperidinium (B107235) bromides have been shown to be stable up to temperatures suitable for many applications.[1] The thermal decomposition of similar 1-alkyl-3-methylpyridinium halides proceeds via dealkylation.[3]
Solubility Soluble in water.[4] The solubility of dicationic piperidinium bromides varies with the solvent, showing good solubility in polar solvents like methanol, ethanol, and acetonitrile.[1]
Purity Commercially available with purity >98.0%(T)[1]

Synthesis of this compound

The synthesis of this compound typically follows a quaternization reaction, a type of N-alkylation. This involves the reaction of a tertiary amine, in this case, 1-methylpiperidine (B42303), with an alkyl halide, 1-bromopropane (B46711). The nitrogen atom of the piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic carbon of the 1-bromopropane, leading to the formation of the quaternary ammonium salt.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar piperidinium and other quaternary ammonium bromide salts.[1][5]

Materials:

  • 1-methylpiperidine

  • 1-bromopropane

  • A suitable solvent (e.g., acetonitrile, toluene, or solvent-free)

  • Anhydrous diethyl ether (for washing/precipitation)

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperidine in the chosen solvent. If performing a solvent-free reaction, place the 1-methylpiperidine directly in the flask.

  • Slowly add an equimolar amount of 1-bromopropane to the flask. The reaction is often exothermic, so controlled addition and cooling may be necessary.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified period (typically several hours to days) to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as TLC or NMR.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid is then typically washed with a non-polar solvent, such as anhydrous diethyl ether, to remove any unreacted starting materials.

  • The purified this compound is then dried under vacuum to remove any residual solvent.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 1-methylpiperidine 1-methylpiperidine Quaternization Reaction Quaternization Reaction 1-methylpiperidine->Quaternization Reaction 1-bromopropane 1-bromopropane 1-bromopropane->Quaternization Reaction This compound This compound Quaternization Reaction->this compound

Caption: Synthetic pathway for this compound.

Potential Research Applications

Electrochemistry: Electrolytes for Zinc-Bromine Flow Batteries

Zinc-bromine flow batteries (ZBFBs) are a promising technology for large-scale energy storage.[6] A key challenge in ZBFB development is managing the elemental bromine produced during charging, which is volatile and corrosive.[7] Quaternary ammonium salts, including piperidinium-based ionic liquids, are used as bromine complexing agents (BCAs) to sequester the bromine in a separate, oily phase, thereby improving the safety and efficiency of the battery.[7][8]

This compound is a potential candidate for this application. The piperidinium cation can form a complex with polybromide anions (Br₃⁻, Br₅⁻), effectively reducing the vapor pressure and mobility of free bromine.

Diagram 2: Role in Zinc-Bromine Flow Battery

G cluster_battery Zinc-Bromine Flow Battery Operation Charging Charging Bromine (Br2) formation Bromine (Br2) formation Charging->Bromine (Br2) formation Complexation Complexation Bromine (Br2) formation->Complexation [C3C1Pip]+ Polybromide Complex Polybromide Complex Complexation->Polybromide Complex Bromine release Bromine release Polybromide Complex->Bromine release During Discharging Discharging Discharging Bromine release->Discharging

Caption: Bromine sequestration in a Zn-Br flow battery.

While specific performance data for this compound in ZBFBs is limited, studies on similar compounds like N-methyl-N-propylmorpholinium bromide have shown promising results in terms of energy efficiency.[9][10]

Corrosion Inhibition

Ionic liquids have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic media.[11] The mechanism of inhibition typically involves the adsorption of the ionic liquid molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Piperidinium-based ionic liquids, including this compound, are promising corrosion inhibitors. The positively charged piperidinium cation can be electrostatically attracted to the negatively charged metal surface (in the presence of adsorbed anions like Cl⁻ or SO₄²⁻), while the bromide anion can also participate in the adsorption process. The organic cation can also adsorb via donor-acceptor interactions between its heteroatoms and vacant d-orbitals of the metal.

Table 2: Corrosion Inhibition Performance of a Piperidinium-based Ionic Liquid on Q235 Steel in HCl Solution

Inhibitor ConcentrationCorrosion Inhibition Efficiency (%)Reference
Not specifiedReported to have good performance

Note: The referenced study mentions the good performance of piperidinium-based ionic liquids but does not provide specific quantitative data for this compound. Studies on other pyridinium (B92312) and triethylenediamine-based bromide ionic liquids have shown inhibition efficiencies exceeding 90% for mild steel in acidic solutions.[11][12]

Diagram 3: Mechanism of Corrosion Inhibition

G Metal Surface Metal Surface Adsorption of [C3C1Pip]+ Adsorption of [C3C1Pip]+ Metal Surface->Adsorption of [C3C1Pip]+ Interaction Corrosive Medium (e.g., HCl) Corrosive Medium (e.g., HCl) Corrosive Medium (e.g., HCl)->Metal Surface Corrosion Protective Film Formation Protective Film Formation Adsorption of [C3C1Pip]+->Protective Film Formation Corrosion Inhibition Corrosion Inhibition Protective Film Formation->Corrosion Inhibition Blocks Corrosion

References

1-Methyl-1-propylpiperidinium Bromide: A Comprehensive Technical Guide to its Application as a Green Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm shift towards sustainable chemistry has catalyzed the exploration of innovative and environmentally benign solvents. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as promising candidates to replace volatile organic compounds (VOCs) in a myriad of chemical processes. Among these, 1-Methyl-1-propylpiperidinium bromide ([PMPip]Br) is gaining attention for its potential as a versatile and recyclable green solvent. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of [PMPip]Br, with a particular focus on its utility in organic synthesis and its relevance to the pharmaceutical industry. The document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows to facilitate its adoption in research and development settings.

Introduction: The Promise of Piperidinium-Based Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable solvating power make them attractive alternatives to conventional organic solvents.[1][2] Piperidinium-based ILs, a subclass of quaternary ammonium (B1175870) salts, are noted for their chemical stability and utility in various applications, including organic synthesis and electrochemistry.[3][4] this compound, in particular, is a versatile ionic liquid that can serve as an efficient and recyclable solvent or catalyst in chemical reactions.[3] Its use aligns with the principles of green chemistry by offering a safer and more sustainable alternative to hazardous solvents.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of [PMPip]Br is essential for its effective implementation as a green solvent. While comprehensive experimental data for this specific ionic liquid is not extensively available in the public domain, the following table summarizes the known values and provides estimated data based on homologous series of 1-alkyl-1-methylpiperidinium bromides.

PropertyValueSource/Notes
Molecular Formula C₉H₂₀BrN[1][5]
Molecular Weight 222.17 g/mol [1][5]
Appearance White to almost white powder/crystal[1]
Melting Point 248 °C
Boiling Point Not available (typically high for ILs)
Density (Specific Gravity) 1.33 g/cm³[6]
Viscosity Data not available for the bromide salt. For 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: 176 cP (25 °C).This value is for a different salt and should be used with caution as the anion significantly influences viscosity.
Solubility in Water Soluble[6]
Solubility in Organic Solvents Generally soluble in polar organic solvents.[7]
Purity >98.0% (T)

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a quaternization reaction, a type of N-alkylation. The following protocol is a generalized procedure based on the synthesis of similar 1-alkyl-1-methylpiperidinium bromides.

Reaction Scheme:

G N-methylpiperidine N-methylpiperidine This compound This compound N-methylpiperidine->this compound 1-Bromopropane (B46711)

A schematic of the synthesis reaction.

Materials and Equipment:

  • N-methylpiperidine

  • 1-Bromopropane

  • Acetonitrile (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Diethyl ether (for washing)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylpiperidine in acetonitrile. The choice of solvent can be critical, and in some cases, the reaction can be run neat.

  • Addition of Alkylating Agent: To the stirred solution, add a stoichiometric equivalent or a slight excess of 1-bromopropane dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The ionic liquid may precipitate out of the solution. If not, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is washed several times with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials. The solid product is then collected by filtration.

  • Drying: The purified this compound is dried in a vacuum oven to remove any residual solvent.

Workflow for Synthesis and Purification:

G A Reactants Mixing (N-methylpiperidine, 1-Bromopropane, Solvent) B Reflux Reaction A->B C Cooling & Precipitation B->C D Solvent Removal (Rotary Evaporation) C->D E Washing with Diethyl Ether D->E F Filtration E->F G Drying in Vacuum Oven F->G H Pure [PMPip]Br G->H

Workflow for the synthesis and purification of [PMPip]Br.

Application in Organic Synthesis: The Biginelli Reaction

This compound can act as a catalyst and solvent in multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones. These compounds are of significant interest in the pharmaceutical industry due to their therapeutic properties.[8]

Reaction Scheme:

G Aldehyde Aldehyde Dihydropyrimidinone Dihydropyrimidinone Aldehyde->Dihydropyrimidinone β-Ketoester β-Ketoester β-Ketoester->Dihydropyrimidinone Urea (B33335) Urea Urea->Dihydropyrimidinone [PMPip]Br [PMPip]Br [PMPip]Br->Dihydropyrimidinone Catalyst/Solvent

The Biginelli reaction catalyzed by [PMPip]Br.

Experimental Protocol (Representative):

  • Reactant Mixture: In a reaction vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and this compound (as catalyst and solvent).

  • Reaction Conditions: Heat the mixture at 80-100 °C with stirring for the appropriate time (typically 1-4 hours). Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to the mixture, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from ethanol (B145695) to obtain the pure dihydropyrimidinone.

  • Solvent Recovery: The aqueous filtrate containing the ionic liquid can be subjected to vacuum evaporation to recover the [PMPip]Br for reuse in subsequent reactions.

Workflow for the Biginelli Reaction and Solvent Recycling:

G A Reactant Mixing in [PMPip]Br B Heating and Stirring A->B C Reaction Completion (TLC) B->C D Cooling and Water Addition C->D E Product Precipitation D->E F Filtration E->F G Product Washing and Recrystallization F->G I Aqueous Filtrate ([PMPip]Br) F->I H Pure Dihydropyrimidinone G->H J Water Evaporation I->J K Recycled [PMPip]Br J->K K->A

Workflow of the Biginelli reaction and [PMPip]Br recycling.

"Green" Profile: Biodegradability and Ecotoxicity

The designation of a solvent as "green" necessitates a thorough evaluation of its environmental impact. For ionic liquids, this includes an assessment of their biodegradability and ecotoxicity.

Biodegradability:

Studies on a range of piperidinium-based ionic liquids have shown that their biodegradability is influenced by the nature of the alkyl substituents on the cation. While specific data for this compound is limited, research on similar structures suggests that piperidinium (B107235) ILs can be designed to be inherently biodegradable.[3] Generally, longer alkyl chains on the cation can enhance biodegradability. However, the presence of the piperidinium ring itself can confer a degree of recalcitrance to microbial degradation compared to more readily biodegradable structures.

Ecotoxicity:

The ecotoxicity of ionic liquids is a critical consideration. While often touted as environmentally friendly due to their low volatility, their solubility in water means they can enter aquatic ecosystems. The toxicity of piperidinium-based ILs towards aquatic organisms has been investigated, and like biodegradability, it is highly dependent on the specific structure of the cation and anion. Some studies have indicated that certain piperidinium ILs can exhibit toxicity to aquatic life.[9] Therefore, a comprehensive ecotoxicological assessment of this compound is necessary to fully establish its green credentials.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the pharmaceutical industry. Its applications extend beyond its use as a reaction solvent.

  • Improving Drug Solubility and Bioavailability: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Ionic liquids, including [PMPip]Br, can be used to improve the solubility and, consequently, the bioavailability of certain drugs.[3] This can be achieved by using the IL as a co-solvent in formulations or by forming an "API-IL," where the drug itself is part of the ionic liquid structure.[5]

  • Drug Delivery Systems: Piperidinium-based ionic liquids have been explored for their potential in developing novel drug delivery systems.[1][5] Their ability to enhance the permeation of drugs through biological membranes, such as the skin, makes them promising for transdermal drug delivery applications.[2][10]

Logical Relationship in Drug Formulation:

G A Poorly Soluble API B [PMPip]Br as Co-solvent/Excipient A->B C Enhanced Solubility B->C D Improved Bioavailability C->D E Effective Therapeutic Outcome D->E

Improving drug efficacy with [PMPip]Br.

Conclusion and Future Outlook

This compound presents a compelling case as a green solvent for a range of applications, particularly in organic synthesis and pharmaceutical development. Its non-volatile nature, thermal stability, and ability to be recycled offer significant advantages over traditional organic solvents. However, to fully realize its potential and solidify its "green" status, further research is imperative. Specifically, detailed studies on its physicochemical properties, comprehensive ecotoxicological evaluations, and exploration of its efficacy in a broader range of chemical transformations are needed. As the demand for sustainable chemical processes continues to grow, this compound and other tailored ionic liquids are poised to play an increasingly important role in the future of chemistry.

References

1-Methyl-1-propylpiperidinium Bromide: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-1-propylpiperidinium bromide is a quaternary ammonium (B1175870) salt belonging to the piperidinium (B107235) class of ionic liquids. Ionic liquids are salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. These properties make them attractive for a wide range of applications, including as electrolytes in energy storage devices, solvents in organic synthesis and separation processes, and as active pharmaceutical ingredients.[1] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, applications, and safety.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₂₀BrN[2][3]
Molecular Weight 222.17 g/mol [2][3]
CAS Number 88840-42-0[2][3]
Appearance White to almost white powder/crystal[2]
Purity >98.0% (T)[2]
Topological Polar Surface Area 0 Ų[4]
Rotatable Bond Count 2[4]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and widely used method for the synthesis of analogous N-alkyl-N-methylpiperidinium halides is the quaternization of N-methylpiperidine with an appropriate alkyl halide. The following is a representative experimental protocol adapted from the synthesis of similar ionic liquids.[5]

Experimental Protocol: Generalized Synthesis

Materials:

  • N-methylpiperidine

  • 1-Bromopropane (B46711)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or solvent-free)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine in the chosen anhydrous solvent. If performing a solvent-free synthesis, place the N-methylpiperidine directly into the flask.

  • Slowly add a stoichiometric equivalent or a slight excess of 1-bromopropane to the flask.

  • Heat the reaction mixture to a temperature between 60-80°C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product has precipitated, it can be collected by filtration. If the product is an oil or remains in solution, the solvent is removed under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product multiple times with diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum to remove any residual solvent.

G Generalized Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product N-methylpiperidine N-methylpiperidine Reaction_Mixture Mix and Heat (60-80°C) N-methylpiperidine->Reaction_Mixture 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction_Mixture Isolation Isolation (Filtration or Evaporation) Reaction_Mixture->Isolation Washing Wash with Diethyl Ether Isolation->Washing Drying Dry under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Generalized synthesis workflow.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~0.9Triplet-CH₃ (propyl)
¹H~1.6Multiplet-CH₂- (propyl)
¹H~1.8MultipletPiperidinium ring protons
¹H~3.1Singlet-CH₃ (methyl)
¹H~3.3Multiplet-CH₂-N⁺- (propyl) and piperidinium ring protons adjacent to N⁺
¹³C~11Singlet-CH₃ (propyl)
¹³C~17Singlet-CH₂- (propyl)
¹³C~22-25SingletPiperidinium ring carbons
¹³C~48Singlet-CH₃ (methyl)
¹³C~60-65Singlet-CH₂-N⁺- (propyl) and piperidinium ring carbons adjacent to N⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Type Functional Group
2800-3000C-H stretchAlkyl groups
1450-1470C-H bendAlkyl groups
1370-1390C-H bend-CH₃ groups
Mass Spectrometry

The expected mass spectrum would show the molecular ion of the cation.

m/z Ion
142.16[C₉H₂₀N]⁺

Applications

This compound is primarily utilized in research and development as an ionic liquid. Its applications are diverse and take advantage of its unique properties.

  • Electrochemistry: The related compound, 1-methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide, has been investigated as a promising electrolyte base for lithium batteries.[6] This suggests that the bromide salt could also have applications in electrochemical devices, potentially as a bromine-complexing agent in flow batteries.[5]

  • Organic Synthesis: Ionic liquids are often used as "green" solvents in organic reactions due to their low volatility and high thermal stability. This compound can serve as a solvent and catalyst in various organic transformations.

  • Separation Processes: The tunable properties of ionic liquids make them suitable for use in liquid-liquid extraction and other separation techniques.

Safety and Toxicology

The toxicological properties of this compound have not been thoroughly investigated.[1] The available safety data sheets indicate that the substance is not classified as hazardous according to GHS criteria.[3] However, it may cause respiratory irritation upon inhalation and may be harmful if swallowed.[1] It is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment.

Biological Activity

While specific studies on the biological activity of this compound are limited, research on the broader class of piperidinium-based ionic liquids has shown that some possess antimicrobial properties. For instance, 1-dodecyl-1-methylpiperidinium bromide has demonstrated synergistic antimicrobial activity with the antibiotic colistin (B93849) against Gram-negative bacteria.[7] The antimicrobial activity of these compounds is often related to the length of the alkyl chain. The mechanism of action is thought to involve the disruption of bacterial cell membranes.

Due to the lack of specific studies on the signaling pathways affected by this compound, a signaling pathway diagram cannot be provided. Instead, a generalized workflow for assessing the antimicrobial activity of ionic liquids is presented below.

G Workflow for Antimicrobial Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_IL_Solutions Prepare Serial Dilutions of Ionic Liquid Incubation Incubate Bacteria with Ionic Liquid Prepare_IL_Solutions->Incubation Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Bacterial_Inoculum->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Analysis Analyze and Compare MIC Values MIC_Determination->Data_Analysis Mechanism_Studies Further Mechanistic Studies (Optional) Data_Analysis->Mechanism_Studies

Generalized workflow for antimicrobial assessment.

Conclusion

This compound is a member of the piperidinium class of ionic liquids with potential applications in various fields, particularly in electrochemistry and as a solvent in organic synthesis. While its basic physicochemical properties are known, there is a notable lack of detailed experimental data in the public domain, including specific synthesis protocols and comprehensive spectral and toxicological characterization. Further research is needed to fully elucidate the properties and potential applications of this compound. The exploration of its biological activities, building upon the findings for similar piperidinium salts, could also open up new avenues for its use in the pharmaceutical and biomedical sectors.

References

Theoretical Exploration of 1-Methyl-1-propylpiperidinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]), a quaternary ammonium (B1175870) salt belonging to the piperidinium-based ionic liquids. Due to a lack of specific theoretical studies on this compound in the available literature, this document outlines established computational protocols and presents illustrative data from studies on analogous piperidinium-based ionic liquids. This approach provides a robust framework for researchers seeking to model and predict the physicochemical and thermodynamic properties of this compound.

Core Physicochemical Properties

This compound is a quaternary ammonium salt with the chemical formula C9H20BrN.[1][2] Basic computed properties are essential for any theoretical study and are summarized in Table 1.

PropertyValueSource
Molecular Formula C9H20BrNPubChem[1]
Molecular Weight 222.17 g/mol PubChem[1]
IUPAC Name 1-methyl-1-propylpiperidin-1-ium bromidePubChem[1]
CAS Number 88840-42-0PubChem[1]

Theoretical and Computational Methodologies

Theoretical studies of ionic liquids like this compound typically involve two primary computational techniques: Density Functional Theory (DFT) for detailed electronic structure analysis of individual ions or ion pairs, and Molecular Dynamics (MD) simulations to investigate the bulk properties and dynamic behavior of the liquid state.

Density Functional Theory (DFT) Protocols

DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties of the 1-methyl-1-propylpiperidinium cation and its interaction with the bromide anion. A typical experimental protocol for DFT studies on analogous systems is detailed below.

Methodology for DFT Calculations:

  • Software: Gaussian 09 or a similar quantum chemistry package is commonly used.

  • Functional Selection: The choice of functional is critical. For similar ionic liquids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for geometry optimization and vibrational frequency calculations. For more precise energy calculations, the M06-2X functional is often utilized.

  • Basis Set: A common and robust choice for the basis set is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for systems of this nature.

  • Geometry Optimization: The initial structure of the 1-methyl-1-propylpiperidinium cation and the bromide anion are individually optimized to find their lowest energy conformations. Subsequently, the ion pair is optimized to study their interaction.

  • Vibrational Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

    • Natural Bond Orbital (NBO) analysis: To understand charge distribution and intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO-LUMO): To analyze chemical reactivity and electronic transitions.

    • Interaction Energy: Calculated by subtracting the energies of the optimized individual ions from the energy of the optimized ion pair, often with correction for basis set superposition error (BSSE).

Molecular Dynamics (MD) Simulation Protocols

MD simulations are employed to model the bulk liquid phase, providing insights into its structural organization, transport properties (like diffusion and conductivity), and thermodynamic properties over time.

Methodology for MD Simulations:

  • Force Field: A crucial component of MD simulations is the force field, which defines the potential energy of the system. For ionic liquids, the Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) force field is a well-established choice.

  • System Setup:

    • A simulation box is created containing a statistically significant number of ion pairs (typically hundreds to thousands).

    • The box is filled with the ions at a density corresponding to experimental values, if available.

  • Equilibration: The system is first subjected to an equilibration phase to allow it to reach a stable thermodynamic state. This typically involves:

    • Energy Minimization: To remove any unfavorable initial contacts.

    • NVT Ensemble Simulation: The system is simulated at a constant number of particles (N), volume (V), and temperature (T) to allow the temperature to stabilize.

    • NPT Ensemble Simulation: The system is then simulated at a constant number of particles (N), pressure (P), and temperature (T) to allow the density to equilibrate.

  • Production Run: Following equilibration, a long production run is performed in the NPT ensemble, during which trajectory data is collected for analysis.

  • Data Analysis: The trajectory data is analyzed to calculate various properties, including:

    • Radial Distribution Functions (RDFs): To describe the local structure and arrangement of ions.

    • Mean Square Displacement (MSD): To calculate self-diffusion coefficients of the cation and anion.

    • Viscosity and Ionic Conductivity: Calculated using appropriate time correlation functions or Einstein relations.

Representative Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of an ionic liquid like this compound, combining both DFT and MD approaches.

Computational Workflow for Ionic Liquid Characterization cluster_dft Density Functional Theory (DFT) Analysis cluster_md Molecular Dynamics (MD) Simulation dft_start Initial Structure of Ion Pair dft_geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft_start->dft_geom_opt dft_freq Vibrational Analysis dft_geom_opt->dft_freq dft_props Electronic Properties (NBO, HOMO-LUMO) dft_geom_opt->dft_props dft_energy Interaction Energy Calculation dft_geom_opt->dft_energy md_start System Setup (Force Field: OPLS-AA) dft_geom_opt->md_start Provides Optimized Geometries and Charges md_equil System Equilibration (NVT and NPT Ensembles) md_start->md_equil md_prod Production Run md_equil->md_prod md_analysis Trajectory Analysis md_prod->md_analysis md_analysis->dft_energy Informs Bulk Phase Interaction Models md_rdf Radial Distribution Functions md_analysis->md_rdf md_transport Transport Properties (Diffusion, Viscosity) md_analysis->md_transport start Define Research Question cluster_dft cluster_dft start->cluster_dft cluster_md cluster_md start->cluster_md end Predicted Physicochemical Properties cluster_dft->end cluster_md->end

Caption: Computational workflow for ionic liquid characterization.

Quantitative Data from Analogous Systems

Table 2: Representative DFT-Calculated Properties for Analogous Piperidinium Cations

PropertyAnalogous CationValueLevel of Theory
Cation-Anion Interaction Energy [BMPIP]+ with Amino Acid Anions-350 to -450 kJ/molM06-2X/6-311++G(d,p)

Table 3: Representative MD-Simulated Properties for Analogous Piperidinium-Based Ionic Liquids

PropertyAnalogous Ionic LiquidTemperature (K)Predicted Value
Density 1-methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide298.15~1.41 g/cm³
Viscosity 1-methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide298.15~176 mPa·s
Self-Diffusion Coefficient (Cation) N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide303~1.0 x 10⁻¹¹ m²/s

It is crucial to note that the properties of ionic liquids are highly dependent on the nature of both the cation and the anion. Therefore, the data in Tables 2 and 3 should be considered as indicative rather than absolute values for this compound.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for investigating the properties of this compound. By employing a combination of Density Functional Theory and Molecular Dynamics simulations, researchers can gain significant insights into the electronic structure, intermolecular interactions, and bulk phase behavior of this ionic liquid. The provided protocols and representative data from analogous systems offer a solid foundation for future computational studies, which are essential for the rational design and application of ionic liquids in various fields, including drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: 1-Methyl-1-propylpiperidinium Bromide as a Potential Electrolyte in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a framework for the evaluation of 1-Methyl-1-propylpiperidinium bromide as an electrolyte in lithium-ion batteries. It is important to note that while piperidinium-based ionic liquids are a subject of research for battery applications, specific and comprehensive data for this compound in this context is limited in publicly available literature. Much of the existing research focuses on analogues with different anions, such as bis(trifluoromethylsulfonyl)imide (TFSI). Therefore, the quantitative data presented is largely based on these analogues to provide a baseline for expected performance, and direct experimental verification for the bromide variant is crucial.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, characterized by their low volatility, non-flammability, high thermal stability, and wide electrochemical windows.[1][2] These properties make them attractive as safer alternatives to conventional organic carbonate-based electrolytes in lithium-ion batteries.[3] Piperidinium-based cations are of particular interest due to their superior electrochemical stability.[1]

This compound (C9H20BrN, CAS: 88840-42-0) is a quaternary ammonium (B1175870) salt that exists as a white to almost white crystalline powder.[4][5] Its potential as a lithium-ion battery electrolyte stems from the inherent stability of the piperidinium (B107235) cation. However, the choice of the bromide anion will significantly influence its electrochemical properties and performance compared to more commonly studied anions like TFSI.[6][7]

Potential Advantages and Considerations

Potential Advantages:

  • Enhanced Safety: The low volatility and non-flammability of ionic liquids can significantly improve the safety of lithium-ion batteries.[1]

  • High Thermal Stability: Piperidinium-based ILs generally exhibit good thermal stability, which is beneficial for high-temperature battery operation.[1][2]

  • Electrochemical Stability: The saturated ring structure of the piperidinium cation contributes to a wide electrochemical stability window.[1]

Considerations:

  • Electrochemical Window of Bromide: The bromide anion is susceptible to oxidation at lower potentials compared to anions like TFSI, which could limit the operating voltage of the battery.[8]

  • Corrosion: Bromide ions can be corrosive towards battery components, particularly the aluminum current collector at the cathode.

  • Hygroscopicity: Bromide salts are often hygroscopic, and water contamination in the electrolyte is detrimental to the performance and safety of lithium-ion batteries. Rigorous drying procedures are essential.

  • Ionic Conductivity: The viscosity and ionic conductivity of the electrolyte are critical for battery performance. The properties of the bromide salt will need to be thoroughly characterized.

Data Presentation: Physicochemical and Electrochemical Properties of Analogous Piperidinium-Based Ionic Liquids

Due to the limited availability of specific data for this compound in a lithium-ion battery context, the following tables summarize data for the closely related 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide (PP13-TFSI) and other relevant piperidinium salts to provide a comparative baseline.

Table 1: Physicochemical Properties of Analogous Piperidinium-Based Ionic Liquids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)Viscosity (cP at 25°C)
This compoundC9H20BrN222.17[9]248[10]1.33[5]Not Available
1-Methyl-1-propylpiperidinium TFSIC11H20F6N2O4S2422.4181.41176
1-Butyl-1-methylpiperidinium bromideC10H22BrN236.19[11]Not AvailableNot AvailableNot Available
1-Butyl-1-methylpiperidinium TFSIC12H22F6N2O4S2436.44Not Available1.39224

Table 2: Electrochemical Properties of Analogous Piperidinium-Based Ionic Liquid Electrolytes

Electrolyte CompositionIonic Conductivity (mS/cm at 30°C)Electrochemical Stability Window (V vs. Li/Li+)
1-Methyl-1-propylpiperidinium TFSI2.125.9
1-Butyl-1-methylpiperidinium TFSI1.5~5.7
1M LiTFSI in PP13-TFSINot AvailableNot Available

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of a this compound-based electrolyte for lithium-ion batteries.

Synthesis of this compound

A common method for the synthesis of quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine.[12]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperidine in anhydrous acetone.

  • Slowly add a stoichiometric equivalent of 1-bromopropane to the solution while stirring.

  • Reflux the reaction mixture for 24-48 hours. The product will precipitate out of the solution as a white solid.

  • After cooling to room temperature, filter the solid product.

  • Wash the product with cold anhydrous ethyl acetate to remove any unreacted starting materials.

  • Dry the final product, this compound, under vacuum at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove any residual solvent and moisture.

  • Store the dried ionic liquid in an inert atmosphere (e.g., in an argon-filled glovebox) to prevent water absorption.

Electrolyte Preparation

Materials:

  • This compound (dried)

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) or other lithium salt (e.g., LiBr, though LiTFSI is more common for better electrochemical stability) (dried)

  • Anhydrous solvent (if required to reduce viscosity, e.g., ethylene (B1197577) carbonate/dimethyl carbonate, though this will compromise the non-flammability)

Procedure (inside an argon-filled glovebox):

  • Ensure all glassware is rigorously dried in an oven and cooled under vacuum before transferring to the glovebox.

  • Weigh the desired amount of this compound and the lithium salt (e.g., for a 1 M solution) into a flask.

  • If preparing a pure ionic liquid electrolyte, stir the mixture at room temperature or with gentle heating until the lithium salt is completely dissolved.

  • If preparing a mixed electrolyte, add the desired volume of anhydrous organic solvent and stir until a homogeneous solution is obtained.

  • The water content of the final electrolyte should be verified to be below 20 ppm using Karl Fischer titration.

Electrochemical Characterization

4.3.1 Ionic Conductivity Measurement

Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

Procedure:

  • Assemble a conductivity cell with two blocking electrodes (e.g., platinum or stainless steel) of a known geometry.

  • Fill the cell with the prepared electrolyte inside a glovebox.

  • Seal the cell to prevent atmospheric contamination.

  • Connect the cell to an impedance analyzer and perform an AC impedance measurement over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

  • Measurements can be performed at various temperatures to understand the temperature dependence of conductivity.

4.3.2 Electrochemical Stability Window (ESW) Measurement

The ESW is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

Procedure:

  • Assemble a three-electrode cell (e.g., a coin cell) inside a glovebox.

    • Working electrode: A stable material such as glassy carbon, platinum, or stainless steel.

    • Counter and Reference electrodes: Lithium metal foil.

  • Add the electrolyte to the cell.

  • Connect the cell to a potentiostat.

  • Perform an anodic LSV by scanning the potential from the open-circuit voltage (OCV) to a high positive potential (e.g., 6 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The anodic stability limit is defined as the potential at which a significant increase in current is observed.

  • Perform a cathodic LSV by scanning the potential from OCV to a negative potential (e.g., -1 V vs. Li/Li+). The cathodic stability limit is the potential at which a sharp increase in reduction current occurs.

  • The ESW is the difference between the anodic and cathodic stability limits.

Battery Assembly and Cycling Performance

Procedure:

  • Prepare the cathode (e.g., LiCoO2, LiFePO4, or NMC) and anode (e.g., graphite (B72142) or lithium metal) electrodes.

  • Assemble a coin cell (e.g., 2032-type) inside a glovebox in the order: negative casing, anode, separator, electrolyte, cathode, spacer disk, spring, and positive casing.

  • Add a few drops of the this compound-based electrolyte to the separator to ensure it is thoroughly wetted.

  • Crimp the coin cell to ensure it is hermetically sealed.

  • Allow the cell to rest for several hours to ensure complete electrolyte wetting of the electrodes.

  • Perform galvanostatic charge-discharge cycling using a battery cycler at various C-rates (e.g., C/10, C/5, 1C) within the appropriate voltage window for the chosen electrode materials.

  • Key performance metrics to evaluate include charge-discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles.

Visualizations

Experimental_Workflow Experimental Workflow for Evaluating this compound Electrolyte cluster_synthesis Synthesis & Purification cluster_preparation Electrolyte Formulation cluster_characterization Electrochemical Characterization cluster_testing Battery Performance Testing synthesis Synthesis of This compound purification Purification and Drying synthesis->purification electrolyte_prep Electrolyte Preparation (with Li Salt) purification->electrolyte_prep kf_titration Karl Fischer Titration (<20 ppm H2O) electrolyte_prep->kf_titration conductivity Ionic Conductivity (EIS) kf_titration->conductivity esw Electrochemical Stability Window (CV/LSV) kf_titration->esw cell_assembly Coin Cell Assembly (e.g., Li || LiFePO4) kf_titration->cell_assembly cycling Galvanostatic Cycling (Charge-Discharge) cell_assembly->cycling performance_analysis Performance Analysis (Capacity, Efficiency, Cycle Life) cycling->performance_analysis

Caption: Workflow for the synthesis, purification, and electrochemical evaluation of this compound as a lithium-ion battery electrolyte.

Electrolyte_Components Key Components and Relationships in an Ionic Liquid-Based Electrolyte electrolyte Ionic Liquid Electrolyte cation 1-Methyl-1-propylpiperidinium+ (Cation) electrolyte->cation Provides Cationic Species anion Bromide- (Anion) electrolyte->anion Provides Anionic Species li_salt Lithium Salt (e.g., LiTFSI) electrolyte->li_salt Provides Li+ Charge Carriers performance Overall Battery Performance (Safety, Cycle Life, Rate Capability) cation->performance Influences: - Cathodic Stability - Viscosity anion->performance Influences: - Anodic Stability - Ionic Conductivity - Corrosivity li_salt->performance Determines: - Li+ Concentration - Interfacial Chemistry (SEI)

Caption: Relationship between the components of a this compound-based electrolyte and their influence on battery performance.

References

Application Notes and Protocols for Cyclic Voltammetry using 1-Methyl-1-propylpiperidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for performing cyclic voltammetry (CV) utilizing the ionic liquid 1-Methyl-1-propylpiperidinium bromide ([PP13][Br]) as the electrolyte. This document is intended for researchers in electrochemistry, materials science, and drug development who are exploring the electrochemical properties of various analytes in a non-aqueous, ionic liquid medium.

Application Notes

This compound is a quaternary ammonium (B1175870) salt that exists as a liquid at or near room temperature, classifying it as an ionic liquid (IL). Its properties, such as negligible vapor pressure, good thermal stability, and a potentially wide electrochemical window, make it a suitable solvent and supporting electrolyte for a variety of electrochemical studies.[1]

Key Considerations for Using [PP13][Br] in Cyclic Voltammetry:

  • Purity: The purity of the ionic liquid is crucial for obtaining accurate and reproducible electrochemical data.[3][4] Impurities, particularly water and halide ions, can significantly affect the electrochemical window and the observed redox behavior of the analyte. It is recommended to use high-purity (>98.0%) this compound and to handle it under an inert atmosphere (e.g., in a glovebox) to minimize water absorption, as it is hygroscopic.

  • Viscosity: Ionic liquids are generally more viscous than conventional organic solvents. The viscosity of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is 176 cP at 25 °C. While the viscosity of the bromide salt may differ, it is expected to be relatively high. This can affect mass transport and may result in slower diffusion of the analyte to the electrode surface, which should be considered when interpreting the cyclic voltammograms.

  • Conductivity: The ionic conductivity of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is 2.12 mS/cm at 30 °C. The conductivity of the bromide salt is expected to be in a similar range, which is generally sufficient for most cyclic voltammetry experiments without the need for an additional supporting electrolyte.

Experimental Protocols

This section details the necessary equipment, reagent preparation, and step-by-step procedure for conducting cyclic voltammetry with this compound.

Materials and Equipment
  • Potentiostat: A potentiostat capable of performing cyclic voltammetry is required.

  • Electrochemical Cell: A three-electrode cell is essential for cyclic voltammetry.[5]

  • Working Electrode (WE): Glassy carbon (GC), platinum (Pt), or gold (Au) electrodes are commonly used. The choice of electrode will depend on the analyte and the potential range of interest.

  • Counter Electrode (CE): A platinum wire or mesh is a typical choice for the counter electrode.

  • Reference Electrode (RE): A non-aqueous reference electrode is necessary. A silver/silver ion (Ag/Ag+) electrode is a common choice for ionic liquid systems.[6][7] However, due to the presence of bromide ions which can react with Ag+, a double junction electrode or a pseudo-reference electrode (e.g., a platinum wire) calibrated against a known redox couple like Ferrocene/Ferrocenium (Fc/Fc+) is recommended.[6]

  • This compound ([PP13][Br]): Purity >98.0%.[3]

  • Analyte: The compound to be investigated.

  • Inert Gas: Argon or Nitrogen for deaerating the electrolyte solution.

  • Glovebox (optional but recommended): For handling the hygroscopic ionic liquid and preparing the electrolyte solution to minimize water contamination.

  • Polishing materials: Alumina (B75360) slurries or diamond pastes for polishing the working electrode.[5]

Preparation of the Electrolyte Solution
  • Drying the Ionic Liquid: If not handled in a glovebox, dry the this compound under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any absorbed water.

  • Analyte Addition: In an inert atmosphere, accurately weigh and dissolve the desired amount of the analyte in the dried this compound. The typical concentration of the analyte for cyclic voltammetry is in the range of 1-10 mM.

  • Homogenization: Gently stir the mixture until the analyte is completely dissolved. Mild heating may be applied to aid dissolution, but care should be taken to avoid decomposition of the analyte or the ionic liquid.

Cyclic Voltammetry Measurement Protocol
  • Electrode Preparation:

    • Polish the working electrode with alumina slurry or diamond paste to a mirror finish.[5]

    • Rinse the polished electrode with a suitable solvent (e.g., acetone (B3395972) or isopropanol) and dry it completely.

    • Clean the counter and reference electrodes according to standard laboratory procedures.

  • Cell Assembly:

    • Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.

    • Transfer the prepared electrolyte solution containing the analyte into the electrochemical cell.

  • Deaeration:

    • Bubble inert gas (argon or nitrogen) through the electrolyte solution for at least 15-20 minutes to remove dissolved oxygen.[5] Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Connect the electrodes to the potentiostat.

    • Blank Scan: First, record a cyclic voltammogram of the pure this compound (without the analyte) to determine the practical electrochemical window.[5] This will establish the potential limits for the subsequent experiments.

    • Analyte Scan: Set the appropriate potential range based on the blank scan and the expected redox behavior of the analyte. A typical initial scan rate is 100 mV/s.

    • Initiate the scan and record the cyclic voltammogram.

    • Perform multiple cycles to ensure the reproducibility of the voltammogram.

    • Vary the scan rate (e.g., from 20 mV/s to 500 mV/s) to investigate the kinetics of the electrode processes.

Data Presentation

The following tables summarize the physicochemical properties of this compound and a closely related ionic liquid for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₀BrN[8]
Molecular Weight 222.17 g/mol [3][8]
Appearance White to Almost white powder to crystal[3]
Purity >98.0%[3]

Table 2: Comparative Physicochemical Properties of a Related Piperidinium-Based Ionic Liquid

Property1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imideReference
Electrochemical Window 5.9 V
Ionic Conductivity 2.12 mS/cm (at 30 °C)
Viscosity 176 cP (at 25 °C)
Density 1.41 g/cm³

Note: The data in Table 2 is for a different ionic liquid with the same cation but a different anion. These values should be used as an estimation, and the actual properties of this compound should be determined experimentally.

Diagrams

Experimental_Workflow Experimental Workflow for Cyclic Voltammetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_il Dry 1-Methyl-1-propylpiperidinium bromide under vacuum prep_analyte Dissolve analyte in the ionic liquid (1-10 mM) prep_il->prep_analyte cell_assembly Assemble three-electrode cell prep_analyte->cell_assembly prep_electrode Polish and clean working electrode prep_electrode->cell_assembly deaeration Deaerate electrolyte with inert gas (Ar or N2) cell_assembly->deaeration blank_scan Record blank CV to determine electrochemical window deaeration->blank_scan analyte_scan Perform CV of analyte at various scan rates blank_scan->analyte_scan data_analysis Analyze voltammograms for redox potentials, peak currents, and reaction kinetics analyte_scan->data_analysis

Caption: Workflow for cyclic voltammetry with this compound.

References

detailed protocol for the synthesis of 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Methyl-1-propylpiperidinium bromide, a quaternary ammonium (B1175870) salt. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities and applications as ionic liquids.

Introduction

This compound is synthesized via the Menschutkin reaction, a classic method for the alkylation of tertiary amines with an alkyl halide.[1] In this specific synthesis, the tertiary amine, N-methylpiperidine, is reacted with 1-bromopropane (B46711). The nitrogen atom of the N-methylpiperidine acts as a nucleophile, attacking the electrophilic carbon of the 1-bromopropane in a bimolecular nucleophilic substitution (SN2) reaction. This process results in the formation of the desired quaternary ammonium salt. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724), to facilitate the formation of the charged product.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
N-MethylpiperidineReactantC₆H₁₃N99.17Colorless liquid-
1-Bromopropane (n-Propyl bromide)ReactantC₃H₇Br122.99Colorless liquid-
AcetonitrileSolventCH₃CN41.05Colorless liquid-
Diethyl EtherWashing Agent(C₂H₅)₂O74.12Colorless liquid-
This compound Product C₉H₂₀BrN 222.17 White to almost white crystalline powder 248

Note: Data for reactants and solvents are standard literature values. Product data is compiled from chemical supplier information.[2]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of similar piperidinium-based ionic liquids.[3]

Materials and Equipment:
  • N-Methylpiperidine (≥99%)

  • 1-Bromopropane (≥99%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.7%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Nitrogen or argon gas supply for inert atmosphere

Synthesis Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylpiperidine (e.g., 5.0 g, 50.4 mmol, 1.0 eq) in 25 mL of anhydrous acetonitrile.

  • Addition of Alkylating Agent: To this stirred solution, add 1-bromopropane (e.g., 6.8 g, 55.4 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere and maintain vigorous stirring for 48 hours.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (N-methylpiperidine) is consumed.

  • Product Isolation: After 48 hours, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is then washed with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.[3] The solid product is collected by vacuum filtration using a Büchner funnel.

  • Drying: The purified white solid is dried under vacuum to yield this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and its melting point determined.[1]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

SynthesisReaction cluster_reactants Reactants cluster_product Product reactant1 N-Methylpiperidine product This compound reactant1->product + reactant2 1-Bromopropane reactant2->product

Caption: Chemical reaction for the synthesis of this compound.

SynthesisWorkflow setup 1. Reaction Setup (N-Methylpiperidine in Acetonitrile) addition 2. Add 1-Bromopropane setup->addition reaction 3. Heat at 80°C for 48h addition->reaction isolation 4. Solvent Removal (Rotary Evaporation) reaction->isolation purification 5. Wash with Diethyl Ether isolation->purification drying 6. Dry under Vacuum purification->drying product Final Product drying->product

References

Application Notes and Protocols for the Purification of 1-Methyl-1-propylpiperidinium Bromide for Electrochemical Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1-propylpiperidinium bromide (PP13Br) is a piperidinium-based ionic liquid with potential applications in various electrochemical devices, including batteries and capacitors.[1] For these applications, high purity is crucial as impurities such as halide precursors, organic starting materials, and water can significantly degrade electrochemical performance. This document provides detailed protocols for the purification of this compound to achieve electrochemical-grade purity. The described methods include recrystallization, activated carbon treatment, and drying procedures.

Data Presentation

The electrochemical properties of ionic liquids are highly sensitive to their purity. While specific data for the bromide form is limited in publicly available literature, the properties of the closely related 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide (PP13TFSI) can provide an indication of the expected performance after rigorous purification.

PropertyValueNotes
Ionic Conductivity 2.12 mS/cmat 30 °C
Electrochemical Window 5.9 V---
Viscosity 176 cPat 25 °C
Density 1.41 g/cm³at 23 °C
Melting Point 8 °C---

Note: The data presented in this table is for 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide and should be considered as a reference. Actual values for this compound may vary.

Experimental Protocols

1. Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds like this compound. The choice of solvent is critical for successful purification.

  • Solvent Selection: A suitable solvent should dissolve the ionic liquid at an elevated temperature but have low solubility at cooler temperatures. For piperidinium-based halides, common recrystallization solvents include short-chain alcohols (e.g., isopropanol, ethanol) or mixtures of a good solvent with an anti-solvent (e.g., ethanol/ethyl acetate, acetonitrile/ethyl acetate). A preliminary solvent screen with small amounts of the crude product is recommended to identify the optimal system.

  • Protocol:

    • Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., hot isopropanol) to the flask while stirring and gently heating in a water bath or on a hot plate.

    • Continue adding small portions of the hot solvent until the ionic liquid is completely dissolved. Avoid adding excess solvent.

    • If colored impurities are present, proceed to the Activated Carbon Treatment protocol. If not, allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath or a refrigerator at 4 °C for several hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum. (See Drying Protocol).

2. Activated Carbon Treatment

This method is effective for removing colored and organic impurities.

  • Protocol:

    • Following the complete dissolution of the this compound in a suitable solvent during the recrystallization process (step 1.3), add a small amount of activated carbon (typically 1-2% by weight of the solute) to the hot solution.

    • Maintain the solution at a gentle boil with stirring for 10-15 minutes.

    • Remove the activated carbon from the hot solution by hot filtration using fluted filter paper. It is crucial to keep the solution hot during this step to prevent premature crystallization.

    • Allow the filtered solution to cool and crystallize as described in the Recrystallization Protocol (steps 1.4-1.8).

3. Drying Protocols

Residual water and organic solvents can significantly impact the electrochemical window and conductivity of the ionic liquid.

  • Vacuum Drying:

    • Place the purified this compound in a clean, dry Schlenk flask or a similar vacuum-rated vessel.

    • Heat the sample to a moderate temperature (e.g., 60-80 °C). The temperature should be kept well below the melting point of the salt.

    • Apply a high vacuum (e.g., <1 mbar) to the vessel for an extended period (at least 24-48 hours) to remove residual water and volatile organic solvents.

  • Use of Molecular Sieves:

    • For liquid ionic liquids or solutions of the ionic liquid, add activated 3 Å molecular sieves to the liquid.

    • Allow the molecular sieves to remain in the ionic liquid under an inert atmosphere (e.g., argon or nitrogen) with gentle stirring for at least 24 hours.

    • Separate the ionic liquid from the molecular sieves by decantation or filtration under an inert atmosphere.

Mandatory Visualization

PurificationWorkflow cluster_main Purification of this compound Crude Crude Product Dissolution Dissolution in Hot Solvent Crude->Dissolution ActivatedCarbon Activated Carbon Treatment (Optional) Dissolution->ActivatedCarbon if colored Crystallization Cooling & Crystallization Dissolution->Crystallization if colorless HotFiltration Hot Filtration ActivatedCarbon->HotFiltration HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Washing with Cold Solvent VacuumFiltration->Washing Drying Drying under Vacuum Washing->Drying PureProduct Purified Product Drying->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 1-Methyl-1-propylpiperidinium Bromide-Based Electrolytes in Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of 1-Methyl-1-propylpiperidinium bromide ([MPPip][Br]), an ionic liquid with potential applications as an electrolyte in advanced battery systems. The following sections detail the synthesis, purification, and electrochemical properties of this material, offering researchers a foundational understanding for its use in energy storage research.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and wide electrochemical windows.[1] Piperidinium-based ILs, in particular, are gaining attention for their potential use as safe and stable electrolytes in lithium-ion batteries and other electrochemical devices.[1][2] this compound is a quaternary ammonium (B1175870) salt that can be synthesized via a straightforward quaternization reaction.[3] This document provides detailed protocols for its preparation and outlines key performance metrics relevant to battery applications.

Data Presentation

The electrochemical properties of 1-Methyl-1-propylpiperidinium-based electrolytes are crucial for their application in batteries. While specific data for the bromide salt is not extensively available in the literature, the following tables summarize key parameters for analogous piperidinium-based ionic liquids with different anions, providing a valuable reference for expected performance.

Table 1: Physicochemical Properties of 1-Methyl-1-propylpiperidinium-Based Ionic Liquids

Ionic LiquidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)Viscosity (cP at 25°C)
This compoundC₉H₂₀BrN222.17[4]Not AvailableNot AvailableNot Available
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imideC₁₁H₂₀F₆N₂O₄S₂422.4181.41176
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imideC₉H₂₀F₂N₂O₄S₂322.40[5]Not AvailableNot AvailableNot Available

Table 2: Electrochemical Properties of 1-Methyl-1-propylpiperidinium-Based Ionic Liquids

Ionic LiquidIonic Conductivity (mS/cm at 30°C)Electrochemical Window (V)
This compoundNot AvailableNot Available
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide2.125.9
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imideNot AvailableNot Available

Note: The data for the TFSI and FSI analogs are provided for comparative purposes. The properties of the bromide salt may differ.

Experimental Protocols

The following protocols are based on established methods for the synthesis of similar quaternary ammonium salts.[3] Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of this compound

This synthesis involves the quaternization of N-methylpiperidine with 1-bromopropane (B46711).

Materials:

  • N-methylpiperidine (C₆H₁₃N)

  • 1-bromopropane (C₃H₇Br)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve N-methylpiperidine (1.0 eq) in anhydrous acetonitrile.

  • Slowly add 1-bromopropane (1.05 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, is expected to precipitate from the solution. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified white solid under vacuum to obtain the final product.

Purification of this compound

Purification is critical to remove impurities that can negatively impact electrochemical performance.

Materials:

  • Crude this compound

  • Ethanol (B145695) (C₂H₅OH) or Acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O) or Hexane (C₆H₁₄)

  • Activated charcoal (optional)

  • Filtration apparatus

Procedure (Recrystallization):

  • Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period to decolorize.

  • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold diethyl ether or hexane.

  • Dry the purified crystals under vacuum.

Preparation of the Electrolyte

Materials:

  • Purified this compound

  • Lithium salt (e.g., LiTFSI, LiPF₆)

  • Battery-grade organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC))

  • Glovebox with an inert atmosphere (H₂O < 1 ppm, O₂ < 1 ppm)

Procedure:

  • Inside a glovebox, dissolve the desired concentration of the lithium salt in a mixture of organic carbonate solvents (e.g., 1 M LiTFSI in EC:DMC 1:1 v/v).

  • Add the purified this compound to the lithium salt solution at the desired weight or molar percentage.

  • Stir the mixture at room temperature until the ionic liquid is completely dissolved and the electrolyte is homogeneous.

  • The prepared electrolyte is now ready for use in battery cell assembly.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and characterization of this compound-based electrolytes.

G Workflow for this compound Electrolyte Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_electrolyte Electrolyte Formulation cluster_characterization Characterization & Testing start Start reactants Reactants: N-methylpiperidine 1-bromopropane Acetonitrile start->reactants reaction Quaternization Reaction (Reflux, 24-48h) reactants->reaction precipitation Precipitation / Solvent Removal reaction->precipitation washing Washing with Diethyl Ether precipitation->washing crude_product Crude Product washing->crude_product dissolution Dissolution in Hot Solvent (Ethanol/Acetonitrile) crude_product->dissolution decolorization Decolorization (Activated Charcoal, optional) dissolution->decolorization filtration_hot Hot Filtration decolorization->filtration_hot crystallization Crystallization filtration_hot->crystallization filtration_cold Cold Filtration & Washing crystallization->filtration_cold drying Vacuum Drying filtration_cold->drying pure_product Purified [MPPip][Br] drying->pure_product mixing Mixing in Glovebox pure_product->mixing physicochem Physicochemical Analysis (NMR, FTIR, TGA) pure_product->physicochem li_salt Lithium Salt (e.g., LiTFSI) li_salt->mixing solvents Organic Carbonates (EC, DMC) solvents->mixing electrolyte Final Electrolyte mixing->electrolyte electrochem Electrochemical Testing (Conductivity, CV, EIS) electrolyte->electrochem battery_testing Battery Cell Assembly & Performance Evaluation electrolyte->battery_testing

Caption: Experimental workflow for the synthesis, purification, and formulation of [MPPip][Br] electrolytes.

References

Application Notes and Protocols: 1-Methyl-1-propylpiperidinium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]) is a quaternary ammonium (B1175870) salt belonging to the class of ionic liquids (ILs). Ionic liquids are gaining significant attention as environmentally benign alternatives to volatile organic compounds (VOCs) in various chemical processes due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency.[1] This document provides an overview of the synthesis, physicochemical properties, and potential applications of this compound as a solvent in organic reactions, based on available data and the general behavior of piperidinium-based ionic liquids. While specific, published applications in named organic reactions are currently limited, this guide serves as a foundational resource for researchers interested in exploring its utility.

Physicochemical Properties

The suitability of a solvent for a particular organic reaction is largely determined by its physical and chemical properties. A summary of the known properties of this compound is presented below.

PropertyValueReferences
Molecular Formula C₉H₂₀BrN[2][3]
Molecular Weight 222.17 g/mol [2][3]
CAS Number 88840-42-0[2][3]
Appearance White to almost white crystalline powder[3]
Melting Point 248 °C (decomposes)[4]
Solubility in Water Soluble[4]
Purity >98.0% (T)[3]

Synthesis of this compound

The synthesis of 1-alkyl-1-methylpiperidinium bromides is typically achieved through a quaternization reaction, which is a type of N-alkylation of an amine.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar piperidinium-based ionic liquids.[1]

Materials:

  • N-methylpiperidine

  • 1-Bromopropane (B46711)

  • Acetonitrile (CH₃CN) or another suitable solvent

  • Diethyl ether (Et₂O)

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperidine (1.0 equivalent) in acetonitrile.

  • Slowly add 1-bromopropane (1.0-1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or NMR.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or viscous oil is then washed several times with diethyl ether to remove any unreacted starting materials.

  • The purified product is dried under vacuum to yield this compound as a white to off-white solid.

G Synthesis of this compound reagents N-methylpiperidine + 1-Bromopropane dissolution Dissolve in Acetonitrile reagents->dissolution reaction Heat and Stir (24-48h) dissolution->reaction evaporation Solvent Evaporation (Rotary Evaporator) reaction->evaporation washing Wash with Diethyl Ether evaporation->washing drying Dry under Vacuum washing->drying product This compound drying->product

Synthesis Workflow

Potential Applications in Organic Synthesis

While specific documented uses of this compound as a solvent for named organic reactions are scarce in the current literature, its properties suggest potential applicability in several areas. Piperidinium-based ionic liquids are known to be effective media for various catalytic reactions.[6]

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki)

Ionic liquids have been widely explored as solvents for palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings. Their ability to dissolve both organic substrates and inorganic bases, as well as to stabilize palladium nanoparticles, can lead to enhanced catalytic activity and recyclability of the catalyst. Given that this compound is a salt, it could potentially promote reaction rates and stabilize catalytic species in such transformations.

G Hypothetical Workflow for a Pd-Catalyzed Reaction reactants Aryl Halide + Coupling Partner dissolution Dissolve in This compound reactants->dissolution additives Add Pd Catalyst and Base dissolution->additives reaction Heat and Stir additives->reaction extraction Product Extraction (e.g., with an organic solvent) reaction->extraction product Coupled Product extraction->product recycle Ionic Liquid/Catalyst Recycling extraction->recycle

Hypothetical Reaction Workflow
Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be influenced by the polarity and hydrogen-bonding ability of the solvent. While this compound is a polar medium, its ability to act as a hydrogen bond donor is limited. Its performance in Diels-Alder reactions would likely depend on the specific substrates and the nature of the transition state.

Conclusion and Future Outlook

This compound is a readily synthesizable ionic liquid with properties that suggest its potential as a "green" solvent for various organic transformations. Its high melting point indicates that it would be used in reactions conducted at elevated temperatures. The high solubility in water is also a key feature to consider for reaction work-up and potential biphasic systems.[4]

Currently, there is a clear gap in the scientific literature regarding the specific application of this ionic liquid in common organic reactions. This presents an opportunity for researchers in academia and industry to explore its efficacy as a reaction medium, potentially uncovering novel catalytic activities or selectivities. Further studies are required to fully characterize its solvent properties and to demonstrate its utility in practical organic synthesis. The information provided in these notes serves as a starting point for such investigations.

References

Application Notes and Protocols: 1-Methyl-1-propylpiperidinium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide is a quaternary ammonium (B1175870) salt, recognized as a versatile ionic liquid with applications in various chemical fields.[1] While its primary applications are noted in electrochemistry and as a corrosion inhibitor, it also serves as a crucial component in the synthesis of advanced catalytic systems.[2][3] This document provides detailed protocols and application notes based on available research for the use of this compound in catalytic applications, with a focus on its role in the preparation of a heteropoly acid-based epoxidation catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₂₀BrN
Molecular Weight 222.17 g/mol
Appearance White to almost white powder/crystal
Solubility Good solubility in water
Purity (typical) >97%

Application in Epoxidation Catalyst Synthesis

This compound has been successfully utilized in the preparation of a robust epoxidation catalyst. It acts as a phase-transfer agent to precipitate a heteropoly acid, specifically phosphotungstic acid (H₃PW₁₂O₄₀), creating a water-insoluble, catalytically active species. This catalyst is particularly effective for the epoxidation of olefins using hydrogen peroxide as an oxidant.[1][4]

Experimental Protocol: Preparation of the Epoxidation Catalyst

This protocol details the synthesis of the (1-Methyl-1-propylpiperidinium)₃PW₁₂O₄₀ catalyst.

Materials:

  • Phosphotungstic acid (H₃PW₁₂O₄₀)

  • This compound

  • Demineralized water

  • Acetone (B3395972)

Procedure:

  • In a beaker, dissolve 4.31 g (1.5 mmol) of phosphotungstic acid (H₃PW₁₂O₄₀) in 60 mL of demineralized water with stirring.[1][4]

  • In a separate beaker, dissolve 1.21 g (5.42 mmol) of this compound in 60 mL of demineralized water.[1][4]

  • Slowly add the this compound solution to the phosphotungstic acid solution. A white precipitate will form instantly.[1][4]

  • Continue stirring the mixture for 10 minutes to ensure complete precipitation.[1][4]

  • Collect the precipitate by filtration using a glass filter funnel.[1][4]

  • Wash the collected solid with three 30 mL portions of demineralized water to remove any unreacted starting materials and byproducts.[1][4]

  • To purify the product, dissolve the crude solid in a minimal amount of acetone.[1][4]

  • Remove the acetone in vacuo to yield the purified catalyst.[1][4]

Reaction Data for Catalyst Preparation

The following table summarizes the quantitative data for the synthesis of the epoxidation catalyst.

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
H₃PW₁₂O₄₀2880.24.311.5
This compound222.171.215.42
Catalytic Epoxidation Workflow

The following diagram illustrates the workflow for the preparation of the epoxidation catalyst and its subsequent use in a catalytic epoxidation reaction.

G Workflow for Epoxidation Catalyst Preparation and Use cluster_prep Catalyst Preparation cluster_reaction Catalytic Epoxidation A Dissolve H₃PW₁₂O₄₀ in Demineralized Water C Mix Solutions & Precipitate Catalyst A->C B Dissolve 1-Methyl-1-propylpiperidinium Bromide in Demineralized Water B->C D Filter and Wash Precipitate C->D E Purify by Dissolution in Acetone & Evaporation D->E F Active Catalyst: (C₉H₂₀N)₃PW₁₂O₄₀ E->F H Add Active Catalyst F->H G Substrate (Olefin) + Solvent G->H I Add H₂O₂ (Oxidant) H->I J Reaction at Controlled Temperature I->J K Product (Epoxide) + Work-up J->K

Caption: Workflow for the preparation and application of the epoxidation catalyst.

Phase-Transfer Catalysis Mechanism

In the context of the catalyst preparation, this compound facilitates a phase-transfer mechanism. The piperidinium (B107235) cation pairs with the large phosphotungstate anion, transferring it from the aqueous phase into a solid precipitate. This principle is foundational to phase-transfer catalysis, where a catalyst (in this case, the quaternary ammonium salt) transports a reactant across the interface of two immiscible phases.

The following diagram illustrates the proposed mechanism for the phase-transfer action during catalyst synthesis.

G Phase-Transfer Mechanism in Catalyst Synthesis cluster_aqueous Aqueous Phase cluster_solid Solid Phase (Precipitate) H3PW12O40 [PW₁₂O₄₀]³⁻ (aq) Interface Aqueous-Solid Interface H3PW12O40->Interface Interaction with Phosphotungstate Anion MPPB [C₉H₂₀N]⁺ (aq) + Br⁻ (aq) MPPB->Interface Migration of Piperidinium Cation Catalyst (C₉H₂₀N)₃[PW₁₂O₄₀] (s) Interface->Catalyst Precipitation of Insoluble Salt

Caption: Proposed phase-transfer mechanism during catalyst synthesis.

Further Applications and Considerations

Conclusion

This compound is a valuable ionic liquid with a demonstrated application in the synthesis of heterogeneous epoxidation catalysts. The provided protocol offers a clear method for the preparation of this catalyst. While broader catalytic applications are not extensively documented, its chemical structure suggests potential as a phase-transfer catalyst for a variety of organic transformations. Further research into its catalytic activity is warranted to fully explore its potential in synthetic chemistry.

References

characterization of 1-Methyl-1-propylpiperidinium bromide using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of 1-Methyl-1-propylpiperidinium Bromide.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the characterization of this compound, a quaternary ammonium (B1175870) salt and a type of ionic liquid, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Ionic liquids are valued in various fields, including electrochemistry and organic synthesis, for their unique properties such as low volatility and high conductivity.[1] Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy is the primary analytical technique for this purpose. This application note outlines the necessary steps for sample preparation, data acquisition, and interpretation of the NMR spectra of this compound.

Introduction

This compound (C₉H₂₀BrN) is a piperidinium-based ionic liquid.[2][3] Its structure consists of a piperidinium (B107235) cation, where the nitrogen atom is quaternized with both a methyl and a propyl group, and a bromide anion. Due to its ionic nature and molecular structure, it has applications as an electrolyte in batteries and as a solvent in chemical reactions.[1] NMR spectroscopy provides unambiguous information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. This protocol details the methodology for obtaining high-quality ¹H and ¹³C NMR spectra for structural verification.

Chemical Structure:

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number88840-42-0[2][4]
Molecular FormulaC₉H₂₀BrN[2][3]
Molecular Weight222.17 g/mol [2][3]
AppearanceWhite to off-white crystalline powder[2][5]
IUPAC Name1-methyl-1-propylpiperidin-1-ium bromide[3][5]

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the known effects of electronegative atoms and the typical chemical shift ranges for alkyl groups attached to a quaternary nitrogen. The numbering scheme for atom assignment is provided below.

Atom Numbering Scheme:

(Note: Carbons/protons labeled with the same number are chemically equivalent due to symmetry.)

Table 2: Predicted ¹H NMR Spectral Data

AssignmentProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1, H-1'-N⁺-CH₂ -CH₂- (ring)~3.3 - 3.5Multiplet (m)4H
H-2, H-2'-CH₂-CH₂ -CH₂- (ring)~1.8 - 2.0Multiplet (m)4H
H-3-CH₂-CH₂ -CH₂- (ring)~1.6 - 1.8Multiplet (m)2H
H-5-N⁺-CH₂ -CH₂-CH₃ (propyl)~3.2 - 3.4Triplet (t)2H
H-8-N⁺-CH₃ (methyl)~3.0 - 3.2Singlet (s)3H
H-6-CH₂-CH₂ -CH₃ (propyl)~1.7 - 1.9Sextet (sxt)2H
H-7-CH₂-CH₃ (propyl)~0.9 - 1.1Triplet (t)3H

Table 3: Predicted ¹³C NMR Spectral Data

AssignmentCarbonPredicted Chemical Shift (δ, ppm)
C-1, C-1'-C H₂- (ring, adjacent to N⁺)~60 - 65
C-5-C H₂- (propyl, adjacent to N⁺)~65 - 70
C-8-C H₃ (methyl, adjacent to N⁺)~48 - 52
C-2, C-2'-C H₂- (ring)~21 - 24
C-3-C H₂- (ring)~20 - 23
C-6-C H₂- (propyl)~16 - 19
C-7-C H₃ (propyl)~10 - 12

Experimental Protocol

This section provides a detailed methodology for the preparation of an NMR sample and the acquisition of spectral data.

Materials and Equipment
  • This compound (>98% purity)[2]

  • Deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, Dimethyl Sulfoxide-d₆ - DMSO-d₆, or Chloroform-d - CDCl₃)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation Protocol
  • Weighing the Sample : Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it into a small, clean vial.[6]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. This compound is soluble in water.[5] D₂O is a good first choice. If a different solvent is required, test solubility beforehand.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]

  • Mixing : Gently vortex or swirl the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[6]

  • Transfer : Carefully transfer the clear solution into a 5 mm NMR tube. Ensure the liquid column height is adequate for the spectrometer's detector (typically ~4-5 cm).

  • Capping and Labeling : Cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Protocol
  • Spectrometer Setup : Insert the labeled NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16 scans) and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition :

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing :

    • Apply Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be referenced to 4.79 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both spectra.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the NMR characterization of this compound.

NMR_Workflow start_end start_end process_step process_step data_step data_step analysis_step analysis_step output_step output_step start Start weigh Weigh Sample (10-100 mg) start->weigh Sample Prep dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer acquire Acquire 1H & 13C FID transfer->acquire Data Acquisition process Data Processing (FT, Phasing, Calibration) acquire->process Processing analyze Spectral Analysis (Peak Assignment & Integration) process->analyze Analysis report Final Report analyze->report end_node End report->end_node

Caption: Experimental workflow from sample preparation to final analysis.

Conclusion

This application note provides a comprehensive protocol for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed steps for sample preparation and data acquisition, researchers can obtain high-resolution spectra for unambiguous structure confirmation and purity assessment. The provided tables of predicted chemical shifts serve as a valuable guide for spectral interpretation, ensuring the reliable characterization of this important ionic liquid.

References

Application Note: Purity Assessment of 1-Methyl-1-propylpiperidinium bromide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-FTIR-024

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the rapid and reliable purity assessment of 1-Methyl-1-propylpiperidinium bromide, an ionic liquid with applications in organic synthesis and electrochemistry. A detailed protocol for sample preparation, data acquisition, and spectral analysis is provided. Characteristic FTIR absorption bands for the target compound and potential impurities, such as unreacted starting materials, are presented to facilitate the identification of contaminants and the semi-quantitative evaluation of purity.

Introduction

This compound is a quaternary ammonium (B1175870) salt belonging to the class of ionic liquids (ILs).[1][2][3][4] Its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make it a promising candidate for various applications, including as a solvent in organic reactions and as an electrolyte in electrochemical devices.[1] The purity of ionic liquids is critical for their performance and reproducibility in these applications. Impurities, even in trace amounts, can significantly alter the physicochemical properties of the IL and lead to unpredictable outcomes in sensitive processes.

FTIR spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of chemical substances.[2][5] It provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups.[2] This makes it an ideal tool for the routine quality control and purity assessment of raw materials and synthesized compounds like this compound. This application note provides a standardized protocol for using Attenuated Total Reflectance (ATR)-FTIR for this purpose.

Key Applications

  • Quality control of incoming raw materials.

  • In-process monitoring of synthesis reactions.

  • Final product purity verification.

  • Stability studies and degradation product analysis.

Experimental Protocol

Instrumentation and Materials
Sample Preparation

Due to the viscous nature of many ionic liquids, minimal sample preparation is required when using an ATR-FTIR setup.

  • Ensure the ATR crystal surface is clean and dry. Record a background spectrum of the empty ATR crystal.

  • Place a small amount (a few milligrams) of the this compound sample directly onto the center of the ATR crystal to ensure complete coverage.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

FTIR Data Acquisition
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (can be increased for higher signal-to-noise ratio)

  • Apodization: Happ-Genzel

  • Mode: Absorbance

Data Analysis and Purity Assessment
  • Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any broad background features.

  • Peak Picking and Identification: Identify the characteristic absorption bands of this compound. Compare the obtained spectrum with a reference spectrum of a high-purity standard if available.

  • Impurity Detection: Look for the presence of absorption bands corresponding to potential impurities. The most likely impurities from the synthesis are unreacted starting materials: 1-methylpiperidine and 1-bromopropane.

  • Semi-Quantitative Analysis: The relative intensity of impurity peaks compared to the product peaks can provide a semi-quantitative estimation of the purity. For more accurate quantitative analysis, a calibration curve using standards of known concentrations would be required.[5]

Data Presentation

The following tables summarize the expected FTIR vibrational bands for this compound and its potential impurities.

Table 1: Characteristic FTIR Bands of this compound

Wavenumber (cm⁻¹)Vibration ModeExpected Intensity
3000-2850C-H stretching (alkyl chains)Strong
1470-1440C-H bending (CH₂ and CH₃)Medium to Strong
~1380CH₃ symmetric bendingMedium
1200-1000C-N stretchingMedium
Below 1000Piperidinium ring vibrationsMedium to Weak

Table 2: Characteristic FTIR Bands of Potential Impurities

Compound NameWavenumber (cm⁻¹)Vibration ModeReference
1-methylpiperidine 2930-2800C-H stretching (CH₂ and N-CH₃)[6][7][8]
~2780Bohlmann bands (characteristic of amines)
1460-1440C-H bending[6][7][8]
~1040C-N stretching[6][7][8]
1-bromopropane 2970-2850C-H stretching[9][10][11][12]
1460-1430C-H bending[9][10][11][12]
~1250CH₂ wagging[9][10][11][12]
650-550C-Br stretching[9][10][11][12]

Visualization

FTIR_Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Purity Determination Sample 1-Methyl-1-propylpiperidinium bromide Sample Apply_Sample Apply Sample to ATR Sample->Apply_Sample Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Background->Apply_Sample Acquire_Spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum Transfer to Spectrometer Process_Data Data Processing (Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Spectrum Spectral Analysis Process_Data->Analyze_Spectrum Identify_Product Identify Characteristic Peaks of Product Analyze_Spectrum->Identify_Product Identify_Impurities Identify Impurity Peaks (e.g., Starting Materials) Analyze_Spectrum->Identify_Impurities Purity_Conclusion Assess Purity Identify_Product->Purity_Conclusion Identify_Impurities->Purity_Conclusion

Caption: Workflow for FTIR-based purity assessment.

Logical_Relationship_Purity_Assessment cluster_product This compound (Product) cluster_impurities Potential Impurities Product_Spectrum FTIR Spectrum of Product Product_Peaks Characteristic Peaks: - C-H stretch (3000-2850 cm⁻¹) - C-H bend (1470-1440 cm⁻¹) - C-N stretch (1200-1000 cm⁻¹) Product_Spectrum->Product_Peaks Vibrational Modes Purity_Assessment Purity Assessment Product_Peaks->Purity_Assessment Presence and Intensity Impurity1_Spectrum FTIR Spectrum of 1-methylpiperidine Impurity1_Peaks Characteristic Peaks: - Bohlmann bands (~2780 cm⁻¹) - C-N stretch (~1040 cm⁻¹) Impurity1_Spectrum->Impurity1_Peaks Impurity1_Peaks->Purity_Assessment Absence or Low Intensity Impurity2_Spectrum FTIR Spectrum of 1-bromopropane Impurity2_Peaks Characteristic Peak: - C-Br stretch (650-550 cm⁻¹) Impurity2_Spectrum->Impurity2_Peaks Impurity2_Peaks->Purity_Assessment Absence or Low Intensity

Caption: Logical relationship for purity assessment.

Conclusion

FTIR spectroscopy, particularly with an ATR accessory, offers a rapid, non-destructive, and effective method for the purity assessment of this compound. By identifying the characteristic vibrational bands of the target compound and comparing them against those of potential impurities, researchers and quality control analysts can confidently determine the purity of the material. This protocol provides a standardized approach to ensure the quality and consistency of this important ionic liquid for its various applications.

References

Application Note and Protocol for Measuring the Ionic Conductivity of 1-Methyl-1-propylpiperidinium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide (C₉H₂₀BrN, MW: 222.17 g/mol ) is a piperidinium-based ionic liquid that has garnered significant interest for its potential applications in electrochemistry, organic synthesis, and as an electrolyte in energy storage devices such as batteries and supercapacitors.[1] Its advantageous properties, including low volatility, non-flammability, and the ability to enhance electrical conductivity, make it a compelling alternative to traditional volatile organic solvents.[1] This document provides a detailed protocol for the accurate and reproducible measurement of the ionic conductivity of this compound solutions, a critical parameter for evaluating its performance in various applications.

The ionic conductivity of an electrolyte solution is a measure of its ability to conduct an electric current, which is carried by the movement of ions. This property is highly dependent on factors such as the concentration of the ionic liquid, the nature of the solvent, and the temperature. Therefore, a systematic study of these parameters is essential for optimizing the performance of any electrochemical system utilizing this compound.

Key Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₂₀BrN
Molecular Weight 222.17 g/mol [2][3]
Appearance White to almost white crystalline powder[3]
Purity >98.0% (Typical)[3]

Experimental Protocol: Measuring Ionic Conductivity

This protocol outlines the step-by-step procedure for measuring the ionic conductivity of this compound solutions at various concentrations and temperatures.

Materials and Equipment
  • This compound (>98% purity)

  • High-purity deionized water (or other suitable solvent, e.g., acetonitrile)

  • Potassium chloride (KCl), analytical standard

  • Conductivity meter with a temperature sensor

  • Conductivity cell (2- or 4-electrode)

  • Thermostatic water bath

  • Volumetric flasks (various sizes)

  • Pipettes and burettes

  • Magnetic stirrer and stir bars

  • Analytical balance

Experimental Workflow

G cluster_prep Solution Preparation cluster_cal Instrument Calibration cluster_meas Conductivity Measurement cluster_data Data Analysis prep_kcl Prepare Standard KCl Solution cal_cell Determine Conductivity Cell Constant using KCl Standard prep_kcl->cal_cell prep_il_stock Prepare Stock Solution of This compound prep_il_dilutions Prepare Serial Dilutions prep_il_stock->prep_il_dilutions measure_cond Measure Conductivity of Ionic Liquid Solutions prep_il_dilutions->measure_cond cal_cell->measure_cond temp_control Vary and Stabilize Temperature using Water Bath measure_cond->temp_control Repeat for each temperature analyze_data Analyze Conductivity Data as a Function of Concentration and Temperature measure_cond->analyze_data temp_control->measure_cond

Caption: Workflow for ionic conductivity measurement.

Procedure
  • Preparation of Standard KCl Solution (0.1 M):

    • Accurately weigh 0.7456 g of dried KCl.

    • Dissolve it in deionized water in a 100 mL volumetric flask.

    • Make up the volume to the mark with deionized water and mix thoroughly.

  • Calibration of the Conductivity Cell:

    • Rinse the conductivity cell with deionized water and then with the standard KCl solution.

    • Immerse the cell in the KCl solution, ensuring the electrodes are fully submerged.

    • Allow the temperature to stabilize to a known value (e.g., 25 °C) using the thermostatic water bath.

    • Measure the conductance and use the known conductivity of the standard KCl solution at that temperature to calculate the cell constant.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a desired amount of this compound.

    • Dissolve it in a known volume of the chosen solvent (e.g., deionized water or acetonitrile) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 M).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution using volumetric flasks and pipettes to obtain a range of concentrations.

  • Conductivity Measurement:

    • Rinse the conductivity cell with deionized water and then with the sample solution to be measured.

    • Immerse the conductivity cell in the sample solution.

    • Place the sample container in the thermostatic water bath set to the desired temperature.

    • Allow the temperature of the solution to stabilize.

    • Record the conductivity reading from the meter.

    • Repeat the measurement for each concentration and at each desired temperature.

Data Presentation

The collected data should be organized in tables to clearly show the relationship between ionic conductivity, concentration, and temperature.

Table 2: Example Data Table for Ionic Conductivity of this compound in Aqueous Solution at 25 °C

Concentration (mol/L)Ionic Conductivity (mS/cm)
0.01[Expected Value]
0.05[Expected Value]
0.1[Expected Value]
0.5[Expected Value]
1.0[Expected Value]

Table 3: Example Data Table for Temperature Dependence of Ionic Conductivity of 1.0 M this compound in Aqueous Solution

Temperature (°C)Ionic Conductivity (mS/cm)
25[Expected Value]
35[Expected Value]
45[Expected Value]
55[Expected Value]
65[Expected Value]

Note: The values in these tables are placeholders. Actual experimental data should be inserted upon measurement.

Logical Relationships in Ionic Conductivity

The ionic conductivity of this compound solutions is governed by several interrelated factors. The following diagram illustrates these relationships.

G cluster_factors Influencing Factors cluster_properties System Properties Concentration Concentration Ion_Mobility Ion Mobility Concentration->Ion_Mobility Viscosity Solution Viscosity Concentration->Viscosity Ion_Association Ion Association Concentration->Ion_Association Ionic_Conductivity Ionic Conductivity Concentration->Ionic_Conductivity Temperature Temperature Temperature->Ion_Mobility Temperature->Viscosity decreases Solvent Solvent Properties (Viscosity, Dielectric Constant) Solvent->Ion_Mobility Solvent->Viscosity Solvent->Ion_Association Ion_Mobility->Ionic_Conductivity Viscosity->Ion_Mobility inversely related Ion_Association->Ion_Mobility reduces effective charge carriers

Caption: Factors influencing ionic conductivity.

Conclusion

This application note provides a comprehensive protocol for the measurement of the ionic conductivity of this compound solutions. By systematically varying concentration and temperature, researchers can obtain crucial data to evaluate the potential of this ionic liquid in various electrochemical applications. Adherence to proper calibration and experimental procedures will ensure the accuracy and reliability of the results. The provided data table templates and diagrams offer a framework for organizing and understanding the experimental outcomes.

References

Application Note: Electrochemical Impedance Spectroscopy of 1-Methyl-1-propylpiperidinium Bromide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]) is a piperidinium-based ionic liquid (IL) that has garnered interest as an electrolyte in various electrochemical applications, including batteries and supercapacitors.[1] Its non-volatility, thermal stability, and ionic conductivity make it a promising alternative to traditional organic solvent-based electrolytes.[1] Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrochemical properties of materials and their interfaces. This application note provides a detailed protocol for conducting EIS on [PMPip][Br] electrolytes to characterize their bulk and interfacial properties.

Core Principles of Electrochemical Impedance Spectroscopy

EIS involves applying a small amplitude AC voltage or current perturbation to an electrochemical cell over a wide range of frequencies. By measuring the resulting current or voltage response, the impedance (Z) of the system can be determined as a function of frequency. The impedance is a complex quantity, consisting of a real part (Z') and an imaginary part (Z''), which can be represented in Nyquist or Bode plots. Analysis of these plots provides valuable information about the electrolyte's ionic conductivity, the double-layer capacitance at the electrode-electrolyte interface, and charge-transfer resistance.

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-Methyl-1-propylpiperidinium-based Ionic Liquids

Property1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide1-Butyl-1-methylpiperidinium bromide
CAS Number 608140-12-194280-72-5
Molecular Formula C11H20F6N2O4S2C10H22BrN
Molecular Weight ( g/mol ) 422.41236.19
Melting Point (°C) 8231
**Density (g/cm³) **1.411.053
Ionic Conductivity (mS/cm) 2.12 (at 30 °C)Not Available
Viscosity (cP) 176 (at 25 °C)Not Available

*Data for 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide sourced from --INVALID-LINK-- and for 1-Butyl-1-methylpiperidinium bromide from --INVALID-LINK--.

Experimental Protocols

Materials and Equipment
  • This compound (purity >98%)

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold disc electrode)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode)

  • Potentiostat with a frequency response analyzer (FRA) module

  • Electrochemical cell (three-electrode setup)

  • Inert gas (Argon or Nitrogen) for purging

  • Temperature control system

Protocol for EIS Measurement
  • Electrolyte Preparation:

    • Dry the this compound under vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any residual water, as water content can significantly affect the electrochemical measurements.

    • Handle the dried ionic liquid in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish and cleaned thoroughly before use.

    • Place the prepared [PMPip][Br] electrolyte into the cell, ensuring the electrodes are sufficiently immersed.

    • Purge the electrolyte with an inert gas for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the electrolyte during the experiment.

  • EIS Measurement:

    • Connect the electrochemical cell to the potentiostat.

    • Set the instrument to perform a potentiostatic EIS measurement.

    • Apply the open-circuit potential (OCP) of the working electrode as the DC potential.

    • Set the AC voltage amplitude to a small value, typically 5-10 mV, to ensure a linear response.

    • Define the frequency range for the measurement. A typical range is from 100 kHz down to 0.1 Hz or lower to capture both bulk and interfacial processes.

    • Initiate the EIS measurement and record the data.

Data Analysis
  • Nyquist Plot Analysis:

    • The Nyquist plot represents the imaginary part of the impedance (-Z'') versus the real part (Z').

    • The high-frequency intercept with the real axis corresponds to the bulk resistance (Rb) of the electrolyte.

    • The diameter of the semicircle in the high to mid-frequency range represents the charge-transfer resistance (Rct).

    • At low frequencies, a straight line with a 45° slope may be observed, which is indicative of Warburg impedance related to diffusion processes.

  • Bode Plot Analysis:

    • The Bode plot shows the logarithm of the impedance magnitude (|Z|) and the phase angle (θ) as a function of the logarithm of the frequency.

    • The high-frequency plateau in the |Z| plot corresponds to the bulk resistance.

    • The frequency at which the phase angle is at its maximum in the semicircle region of the Nyquist plot corresponds to the relaxation time of the charge transfer process.

  • Equivalent Circuit Modeling:

    • To quantify the electrochemical parameters, the experimental EIS data is fitted to an equivalent circuit model. A common model for an ionic liquid electrolyte is the Randles circuit, which includes the bulk resistance (Rs), the charge-transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer.

Visualizations

EIS_Workflow cluster_prep Preparation cluster_cell Cell Assembly cluster_measurement EIS Measurement cluster_analysis Data Analysis Dry_IL Dry Ionic Liquid (Vacuum, 80°C, 24h) Assemble Assemble 3-Electrode Cell Dry_IL->Assemble Polish_WE Polish & Clean Working Electrode Polish_WE->Assemble Add_IL Add Electrolyte Assemble->Add_IL Purge Purge with Inert Gas Add_IL->Purge Connect Connect to Potentiostat Purge->Connect Set_Params Set Parameters (OCP, 10mV AC, 100kHz-0.1Hz) Connect->Set_Params Run_EIS Run Measurement Set_Params->Run_EIS Plot Generate Nyquist & Bode Plots Run_EIS->Plot Model Fit to Equivalent Circuit Plot->Model Extract Extract Parameters (Rb, Rct, CPE) Model->Extract

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy of ionic liquid electrolytes.

Randles_Circuit Rs Rs node_junction Rs->node_junction Rct Rct node_end Rct->node_end CPE CPE CPE->node_end node_start node_start->Rs node_junction->Rct node_junction->CPE

Caption: A modified Randles equivalent circuit model for fitting EIS data of ionic liquid electrolytes.

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for characterizing the performance of this compound and other ionic liquid electrolytes. By following the detailed protocol and data analysis steps outlined in this application note, researchers can obtain crucial insights into the ionic conductivity, interfacial charge transfer, and double-layer properties of these electrolytes. This information is vital for the development and optimization of next-generation energy storage devices and other electrochemical systems.

References

handling and storage procedures for 1-Methyl-1-propylpiperidinium bromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-Methyl-1-propylpiperidinium bromide (CAS: 88840-42-0) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Information

This compound is an ionic liquid with applications in organic synthesis, electrochemistry, and as an electrolyte in energy storage devices.[1] It is a white to off-white crystalline powder.[1][2][3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₂₀BrN[1][2][4]
Molecular Weight 222.17 g/mol [1][2][3][4]
Melting Point 248 °C (decomposes)[1][3]
Appearance White to off-white crystalline powder[1][2][3]
Purity ≥98%[1][2][3]
Solubility in Water Soluble[3]

Safety and Hazard Information

While some sources state that this compound is not classified under GHS hazard criteria, it is crucial to treat it as a potentially hazardous substance as it is not yet fully tested.[4][5] Some data suggests it may cause skin and serious eye irritation.[6][7]

Precautionary Statements:

  • P262: Do not get in eyes, on skin, or on clothing.[5]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

  • P313: Get medical advice/attention.[5]

Logical Flow of Safety Precautions

G cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_emergency Emergency Procedures A Identify Potential Hazards (Skin/Eye Irritation) B Review Safety Data Sheet A->B C Wear Safety Goggles/ Face Shield B->C D Wear Nitrile Gloves B->D E Wear Lab Coat B->E F Handle in a Ventilated Area (Fume Hood) B->F J Exposure C->J D->J E->J G Avoid Dust Formation F->G H Use Non-Sparking Tools F->H I Spill G->I H->I K Fire H->K

Caption: Logical relationship of safety precautions for handling this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the handling and storage of this compound.

Receiving and Unpacking
  • Inspection: Upon receipt, visually inspect the package for any signs of damage (e.g., cracks, leaks).

  • Personal Protective Equipment (PPE): Before opening the package, wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Unpacking: Open the package in a well-ventilated area, preferably inside a fume hood.

  • Container Integrity: Check the primary container for any damage. Ensure the cap is tightly sealed.

  • Labeling: Verify that the container label matches the product ordered and the accompanying safety data sheet (SDS).

  • Storage: Immediately transfer the container to the designated storage location.

Storage Protocol
  • Location: Store the container in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Compatibility: Store apart from foodstuff containers and incompatible materials.[8]

  • Temperature: Store at moderate temperatures.[5]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5][9]

Weighing and Dispensing

This workflow should be performed in a designated area, such as a fume hood or a ventilated balance enclosure, to minimize inhalation exposure and contamination.

G A Don PPE (Lab Coat, Gloves, Goggles) B Prepare Weighing Area (Clean Spatula, Weighing Paper) A->B C Tare Balance with Weighing Paper B->C D Carefully Transfer Solid from Container to Weighing Paper C->D E Record Weight D->E F Transfer Weighed Solid to Receiving Vessel E->F G Clean Weighing Area and Tools F->G H Seal and Return Stock Container to Storage G->H

Caption: Experimental workflow for weighing and dispensing this compound.

Emergency Procedures

In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[8] Do not let the chemical enter drains.[8]

  • Cleanup:

    • Avoid dust formation.[5][8]

    • Wear appropriate PPE, including a respirator if necessary.

    • Use spark-proof tools and explosion-proof equipment.[8]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First Aid Measures:

  • Inhalation: Move the victim to fresh air.[8] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately.[8] Wash off with soap and plenty of water.[8] Consult a doctor if irritation persists.

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[8] Consult a doctor.[8]

  • Ingestion: Rinse mouth with water.[8] Do not induce vomiting.[8] Call a doctor or Poison Control Center immediately.[8]

Waste Disposal
  • Collection: Collect all waste material (including contaminated PPE and cleaning materials) in a designated, labeled, and sealed container.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

References

Application Note: Determining the Solubility of Lithium Salts in 1-Methyl-1-propylpiperidinium Bromide for Advanced Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development and battery technology, the characterization of novel electrolyte systems is paramount for advancing energy storage solutions. Ionic liquids (ILs) have emerged as a promising class of electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] Specifically, piperidinium-based ILs are of interest for lithium-ion batteries. The solubility of lithium salts within these ILs is a critical parameter that directly influences the electrolyte's ionic conductivity, viscosity, and overall electrochemical performance. This document provides a comprehensive protocol for the synthesis of 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]) and the subsequent determination of the solubility of various common lithium salts, which are crucial for the development of next-generation batteries.

Experimental Protocols

Synthesis of this compound ([PMPip][Br])

This protocol describes the quaternization reaction to synthesize the ionic liquid.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methylpiperidine in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Alkyl Halide: Slowly add a slight molar excess (e.g., 1.1 equivalents) of 1-bromopropane to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting solid or viscous liquid with anhydrous diethyl ether to remove any unreacted starting materials. This washing step should be repeated several times.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.[3]

  • Characterization: Confirm the structure and purity of the synthesized ionic liquid using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Lithium Salt Solubility

This protocol outlines the gravimetric method for determining the solubility of lithium salts in the synthesized [PMPip][Br].

Materials:

  • Synthesized and dried this compound

  • Various lithium salts (e.g., LiPF₆, LiTFSI, LiFSI, LiBF₄, LiClO₄), dried under vacuum

  • Small, sealable glass vials

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

Procedure:

  • Sample Preparation: In a series of labeled vials, accurately weigh a known mass of [PMPip][Br].

  • Salt Addition: To each vial, add a small, accurately weighed amount of a specific lithium salt.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled environment (e.g., 25 °C). Vigorously mix the samples using a vortex mixer for several minutes. Allow the samples to equilibrate for at least 24-48 hours, with periodic mixing to ensure saturation is reached.

  • Phase Separation: After equilibration, visually inspect the vials for any undissolved solid. If undissolved salt is present, centrifuge the vials at high speed to pellet the solid.

  • Sampling of Saturated Solution: Carefully extract a known mass of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to prevent transfer of any solid particles.

  • Quantification of Dissolved Salt: The concentration of the lithium salt in the extracted supernatant can be determined by various analytical techniques. A common method is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the lithium concentration.[4]

  • Calculation of Solubility: The solubility can be expressed in various units, such as molality (moles of salt per kg of IL) or weight percentage (wt%).

Data Presentation

The quantitative solubility data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of Various Lithium Salts in this compound at 25°C (Template)

Lithium SaltMolar Mass ( g/mol )Solubility (mol/kg of [PMPip][Br])Solubility (wt%)Observations
LiPF₆151.91Experimental DataExperimental Datae.g., Color change, viscosity
LiTFSI287.09Experimental DataExperimental Data
LiFSI187.07Experimental DataExperimental Data
LiBF₄93.74Experimental DataExperimental Data
LiClO₄106.39Experimental DataExperimental Data

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_synthesis Synthesis of [PMPip][Br] cluster_solubility Solubility Determination s1 React 1-Methylpiperidine and 1-Bromopropane s2 Purify Product s1->s2 s3 Dry and Characterize s2->s3 d1 Prepare IL-Salt Mixtures (Known Masses) s3->d1 Use Synthesized IL d2 Equilibrate at Constant Temperature (24-48h) d1->d2 d3 Separate Solid and Liquid Phases (Centrifuge) d2->d3 d4 Extract Saturated Supernatant d3->d4 d5 Quantify Li+ Concentration (e.g., ICP-OES) d4->d5 d6 Calculate Solubility d5->d6 data_table Data Table of Solubilities d6->data_table Populate Data

References

Application Notes and Protocols for 1-Methyl-1-propylpiperidinium bromide as a Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific literature detailing the use of 1-Methyl-1-propylpiperidinium bromide as a distinct medium for enzymatic reactions is not available. The following application notes and protocols are therefore based on established principles of biocatalysis in ionic liquids (ILs), particularly those containing piperidinium (B107235) cations and bromide anions. These guidelines are intended to serve as a starting point for researchers and professionals investigating this novel solvent.

Introduction to Piperidinium-Based Ionic Liquids in Biocatalysis

Ionic liquids (ILs) are salts with melting points below 100°C, recognized as versatile solvents for biocatalysis.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer potential advantages over conventional organic solvents.[2][3] The cation and anion components of an IL determine its properties and its interaction with enzymes, influencing catalytic activity, stability, and selectivity.[4][5]

Piperidinium-based ILs are a class of ammonium (B1175870) ILs that have been explored in various applications, including biocatalysis.[6][7] The choice of the bromide anion can also significantly affect enzyme performance, with some studies showing it can provide stability to an enzyme's conformation through short-range interactions.[8] this compound presents a unique combination of these components, warranting investigation as a medium for enzymatic reactions.

Potential Applications and Considerations

This compound could be a suitable medium for various enzymatic reactions, especially those involving polar substrates with low solubility in non-polar organic solvents.

Potential Reaction Types:

  • Esterification and Transesterification: Lipases are frequently used in ILs for the synthesis of esters, including biodiesel production.[9][10][11] The polar nature of the IL can aid in dissolving both polar substrates (like short-chain alcohols) and lipophilic substrates.

  • Hydrolysis: Hydrolases can function in ILs, often in aqueous/IL mixtures. The IL can help solubilize substrates like lignocellulose for enzymatic breakdown.[12]

  • Redox Reactions: Oxidoreductases have also been shown to be active in IL media.

Key Considerations:

  • Viscosity: ILs are generally more viscous than conventional solvents, which can lead to mass transfer limitations. Operating at slightly elevated temperatures can mitigate this.

  • Water Activity: Water content is a critical parameter. While some reactions require anhydrous conditions, a small amount of water is often essential for maintaining enzyme structure and activity.

  • Enzyme Compatibility: Not all enzymes are stable or active in every IL. Preliminary screening is essential. Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are known for their robustness in various non-aqueous media.[13][14][15][16][17]

Data Presentation

As no specific quantitative data exists for this compound, the following tables summarize general findings for related ILs to provide a comparative context for future experiments.

Table 1: General Influence of Ionic Liquid Components on Enzyme Performance

ComponentCation ClassAnionGeneral Observations on Enzyme Activity & Stability
Cation Imidazolium (B1220033)-Widely studied; effects vary greatly with alkyl chain length and functionalization. Can be deactivating in some cases.[5]
Piperidinium -Generally considered more stable than imidazolium ILs; often used in applications requiring chemical and thermal stability.[7]
Cholinium-Often considered highly biocompatible, leading to good enzyme stability and activity.[5]
Anion -Halides (e.g., Br⁻ , Cl⁻)Can form strong hydrogen bonds, potentially disrupting enzyme structure in high concentrations, but can also stabilize via specific interactions.[6][8]
-[BF₄]⁻, [PF₆]⁻Often hydrophobic; can enhance stability for some enzymes, but potential for hydrolysis to toxic HF exists.
-[Tf₂N]⁻Hydrophobic and non-coordinating; often results in high enzyme stability.

Table 2: Hypothetical Screening Results for Lipase-Catalyzed Esterification This table serves as a template for presenting experimental data when screening this compound ([PMPip][Br]) against standard solvents.

Reaction MediumSubstrate Conversion (%) after 24hInitial Reaction Rate (μmol/min/mg enzyme)Enzyme Stability (Relative Activity after 48h)
Hexane (B92381)75%15.285%
tert-Butanol (B103910)88%21.570%
[PMPip][Br] (Anhydrous) Data to be determinedData to be determinedData to be determined
[PMPip][Br] (5% v/v Water) Data to be determinedData to be determinedData to be determined
No Solvent (Control)35%5.895%

Experimental Protocols

The following are generalized protocols that must be optimized for specific enzymes, substrates, and reaction conditions.

Protocol 1: Screening for Enzyme Compatibility and Activity

Objective: To assess the stability and activity of a selected enzyme (e.g., Candida antarctica Lipase B, Novozym 435) in this compound.

Materials:

  • This compound ([PMPip][Br])

  • Immobilized enzyme (e.g., Novozym 435)

  • Substrates for a model reaction (e.g., Lauric acid and 1-Butanol for esterification)

  • Anhydrous organic solvent (e.g., Hexane) for control and analysis

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubator shaker

  • Analytical equipment (e.g., GC, HPLC, or spectrophotometer)

Procedure:

  • Enzyme Pre-incubation (Stability Test): a. Prepare vials containing 1 mL of [PMPip][Br]. For comparison, prepare vials with 1 mL of hexane and 1 mL of buffer. b. Add a known amount of enzyme (e.g., 10 mg) to each vial. c. Incubate the vials at a set temperature (e.g., 50°C) with gentle shaking (150 rpm). d. At timed intervals (0, 4, 8, 24, 48 hours), remove the enzyme from the solvent. For ILs, this can be done by filtration or centrifugation, followed by washing with a suitable buffer or cold organic solvent to remove residual IL. e. Measure the residual activity of the enzyme using a standard assay (e.g., p-nitrophenyl palmitate hydrolysis). Relative stability is calculated as a percentage of the initial activity at time 0.

  • Activity Assay (Model Reaction): a. In a 10 mL vial, add 2 mL of [PMPip][Br]. b. Add substrates to a final concentration (e.g., 0.1 M Lauric acid, 0.3 M 1-Butanol). c. Equilibrate the mixture to the desired reaction temperature (e.g., 50°C). d. Initiate the reaction by adding a known amount of enzyme (e.g., 20 mg). e. Take small aliquots (e.g., 20 µL) at regular intervals. Dilute the aliquots in an appropriate solvent (e.g., ethanol) to stop the reaction and prepare for analysis. f. Analyze the samples by GC or HPLC to determine the concentration of the product (Butyl laurate) or the consumption of a substrate. g. Calculate the initial reaction rate and the final substrate conversion.

Protocol 2: Lipase-Catalyzed Transesterification of a Triglyceride

Objective: To perform a model transesterification reaction for biodiesel synthesis using a lipase in this compound.

Materials:

  • This compound ([PMPip][Br])

  • Immobilized lipase (e.g., Novozym 435)

  • Triglyceride (e.g., Triolein or soybean oil)

  • Methanol (B129727)

  • Molecular sieves (3Å, activated) to control water content

  • Internal standard for GC analysis (e.g., Heptadecanoic acid methyl ester)

Procedure:

  • Reaction Setup: a. To a sealed 25 mL flask, add 5 mL of [PMPip][Br]. b. Add the triglyceride (e.g., 1 g). Stir until dissolved or fully suspended. Gentle heating may be required. c. Add activated molecular sieves (e.g., 200 mg) to scavenge water. d. Add the lipase (e.g., 100 mg). e. Place the flask in an incubator shaker set to the desired temperature (e.g., 50°C) and agitation speed (200 rpm). f. Allow the mixture to equilibrate for 15 minutes.

  • Reaction Execution: a. Add methanol. To avoid enzyme deactivation, methanol is typically added stepwise. Add one-third of the total required amount (e.g., if a 3:1 molar ratio of methanol:oil is desired, add 1 equivalent first). b. Add the second and third equivalents of methanol at 2-hour and 4-hour intervals, respectively. c. Monitor the reaction by taking aliquots (e.g., 50 µL) over a 24-48 hour period.

  • Sample Analysis: a. Dilute the aliquot in a solution of hexane containing the internal standard. b. Centrifuge to separate the enzyme and any insoluble components. c. Analyze the supernatant by Gas Chromatography (GC) to quantify the formation of fatty acid methyl esters (FAMEs).

  • Enzyme Recycling: a. After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or decantation. b. Wash the enzyme with a suitable solvent (e.g., tert-butanol or hexane) to remove substrates and products. c. Dry the enzyme under vacuum and reuse it in a subsequent batch.

Visualizations: Workflows and Relationships

The following diagrams illustrate generalized workflows and conceptual relationships relevant to conducting enzymatic reactions in a novel ionic liquid.

Experimental_Workflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_scale Phase 3: Application Enzyme_Selection Enzyme Selection (e.g., Lipase, Protease) Stability_Screen Enzyme Stability Screening (Incubation in IL) Enzyme_Selection->Stability_Screen Test several enzymes IL_Prep IL Preparation & Characterization (Purity, Water Content) IL_Prep->Stability_Screen Activity_Screen Enzyme Activity Screening (Model Reaction) Stability_Screen->Activity_Screen Select stable enzymes Optimization Reaction Parameter Optimization (Temp, Substrate Ratio, Enzyme Load, Water Content) Activity_Screen->Optimization Select promising enzyme/IL system Kinetics Kinetic Studies (Michaelis-Menten) Optimization->Kinetics Recycling Enzyme & IL Recycling Study Kinetics->Recycling Scale_Up Process Scale-Up Recycling->Scale_Up

Caption: Generalized workflow for evaluating a novel ionic liquid.

Factors_Influence Enzyme_Performance Enzyme Performance (Activity, Stability, Selectivity) IL_Properties Ionic Liquid Properties Viscosity Viscosity IL_Properties->Viscosity Polarity Polarity / H-Bonding IL_Properties->Polarity Cation_Anion Cation/Anion Nature IL_Properties->Cation_Anion Enzyme_Properties Enzyme Properties Structure Structure (Rigidity) Enzyme_Properties->Structure Surface_Charge Surface Charge Enzyme_Properties->Surface_Charge Immobilization Immobilization Enzyme_Properties->Immobilization Reaction_Conditions Reaction Conditions Temperature Temperature Reaction_Conditions->Temperature Water_Content Water Content Reaction_Conditions->Water_Content Substrate_Conc Substrate [Conc] Reaction_Conditions->Substrate_Conc Viscosity->Enzyme_Performance Polarity->Enzyme_Performance Cation_Anion->Enzyme_Performance Structure->Enzyme_Performance Surface_Charge->Enzyme_Performance Immobilization->Enzyme_Performance Temperature->Enzyme_Performance Water_Content->Enzyme_Performance Substrate_Conc->Enzyme_Performance

Caption: Factors influencing enzymatic reactions in ionic liquids.

References

Application Notes: 1-Methyl-1-propylpiperidinium Bromide for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. These features make them promising candidates for various applications, including as solvents for carbon dioxide (CO2) capture. 1-Methyl-1-propylpiperidinium bromide, an aprotic piperidinium-based ionic liquid, is explored in these notes for its potential role in post-combustion CO2 capture processes. The primary mechanism of CO2 capture in such aprotic ILs is physical absorption, where CO2 molecules are accommodated within the free volume of the liquid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C9H20BrN
Molecular Weight 222.17 g/mol
Appearance White to off-white crystalline powder
Purity >98.0%
Application: CO2 Capture

This compound can be utilized as a solvent for the physical absorption of CO2 from flue gas streams. The process involves contacting the gas stream with the ionic liquid, where CO2 selectively dissolves in the IL. The absorbed CO2 can then be recovered by reducing the pressure or increasing the temperature, allowing for the regeneration and reuse of the ionic liquid.

Comparative CO2 Solubility Data (Analogous System)

The following table summarizes the CO2 solubility in 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide at various temperatures and pressures. This data is provided to give a general indication of the performance of piperidinium-based ionic liquids in CO2 capture.

Temperature (°C)Pressure (bar)CO2 Mole Fraction (x_CO2)
3010~0.25
3050~0.65
5010~0.18
5050~0.55
7010~0.13
7050~0.45

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes only.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the quaternization of N-methylpiperidine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperidine (1 equivalent) in ethyl acetate.

  • Add 1-bromopropane (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Determination of CO2 Absorption Capacity

This protocol outlines a general procedure for measuring the CO2 absorption capacity of an ionic liquid using a gravimetric method.

Materials and Equipment:

  • This compound (dried under vacuum)

  • High-pressure reactor equipped with a magnetic suspension balance

  • CO2 gas cylinder (high purity)

  • Temperature and pressure controllers

  • Vacuum pump

Procedure:

  • Place a known mass of the dried ionic liquid into the sample container of the magnetic suspension balance.

  • Seal the high-pressure reactor and evacuate it to remove any residual air and moisture.

  • Heat the ionic liquid to the desired experimental temperature and allow it to stabilize.

  • Introduce CO2 into the reactor to the desired pressure.

  • Record the mass of the ionic liquid as a function of time. The mass will increase as CO2 is absorbed.

  • The absorption is considered to have reached equilibrium when the mass of the ionic liquid remains constant over time.

  • The amount of CO2 absorbed is calculated from the mass change.

  • Repeat the measurement at different pressures and temperatures to construct a solubility isotherm.

Visualizations

experimental_workflow Experimental Workflow for CO2 Capture Analysis cluster_synthesis Synthesis and Preparation cluster_absorption CO2 Absorption Measurement cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification and Drying synthesis->purification characterization Characterization (NMR, etc.) purification->characterization sample_prep Sample Preparation (Degassing) characterization->sample_prep absorption CO2 Absorption (Gravimetric/Volumetric) sample_prep->absorption equilibrium Equilibrium Data Collection absorption->equilibrium solubility_calc Solubility Calculation (mol CO2 / mol IL) equilibrium->solubility_calc thermo_modeling Thermodynamic Modeling (Henry's Law) solubility_calc->thermo_modeling co2_absorption_mechanism Physical Absorption of CO2 in an Aprotic Ionic Liquid cation [PMPip]+ anion Br- free_volume Free Volume co2_gas CO2 (gas) co2_dissolved CO2 (dissolved) co2_gas->co2_dissolved Dissolution co2_dissolved->free_volume Occupies

Troubleshooting & Optimization

common impurities in 1-Methyl-1-propylpiperidinium bromide and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1-propylpiperidinium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they arise?

A1: The most common impurities in this compound typically originate from its synthesis process, which is the quaternization of N-methylpiperidine with propyl bromide. These impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual N-methylpiperidine and propyl bromide that were not fully consumed during the reaction.

  • Side Reaction Products: Propene and N-methylpiperidine hydrobromide can be formed via an E2 elimination reaction, a common side reaction when alkyl halides are treated with a base or nucleophile.

  • Degradation Products: Over time or under certain conditions (e.g., high temperatures), the ionic liquid can undergo Hofmann elimination, leading to the formation of various degradation products.

  • Halide Impurities: While bromide is the intended anion, other halide impurities like chloride can be introduced from starting materials or solvents.

Q2: How can these impurities affect my experimental results?

A2: Impurities in this compound can have significant effects on your experiments:

  • Altered Physicochemical Properties: Halide impurities, for instance, are known to increase the viscosity of ionic liquids.[1][2] This can impact mass transport and reaction kinetics.

  • Reduced Electrochemical Performance: In applications such as electrolytes for batteries, impurities can lead to side reactions at the electrode surfaces, resulting in decreased capacity, poor cycling stability, and reduced coulombic efficiency.

  • Inaccurate Reaction Outcomes: In organic synthesis, unreacted starting materials or side products can act as unintended catalysts or reagents, leading to lower yields of the desired product or the formation of unexpected byproducts.

  • Inconsistent Results: The presence and concentration of impurities can vary between batches, leading to poor reproducibility of experimental results.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your ionic liquid:

  • Quantitative NMR (qNMR): This is a powerful technique for determining the overall purity of the ionic liquid and for identifying and quantifying organic impurities, such as unreacted starting materials and side reaction products.

  • Ion Chromatography (IC): IC is a highly sensitive method for the determination of halide impurities, such as chloride and excess bromide.[1][2][3]

  • Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the ionic liquid and may indicate the presence of volatile impurities.

  • Karl Fischer Titration: This method is used to quantify the water content in the ionic liquid, which can also be considered an impurity.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent electrochemical performance (e.g., variable capacity, poor cyclability) when using the ionic liquid as an electrolyte. Presence of halide impurities (e.g., chloride) or organic impurities (unreacted starting materials, side products).1. Quantify Halide Impurities: Use Ion Chromatography to determine the concentration of halide impurities. 2. Assess Organic Purity: Use quantitative NMR (qNMR) to identify and quantify organic impurities. 3. Purify the Ionic Liquid: If impurity levels are high, consider purification methods such as recrystallization or washing with a suitable solvent (e.g., ethyl acetate) to remove unreacted starting materials.
Unexpected side products or low yield in an organic synthesis reaction. Unreacted N-methylpiperidine or propyl bromide acting as a reagent or catalyst.1. Check Purity: Analyze the ionic liquid for residual starting materials using qNMR. 2. Purify before Use: If significant amounts of starting materials are present, purify the ionic liquid prior to use in your reaction.
Observed changes in the physical properties of the ionic liquid (e.g., increased viscosity) over time. Degradation of the ionic liquid, potentially through Hofmann elimination, or absorption of atmospheric water.1. Analyze for Degradation Products: Use techniques like NMR or mass spectrometry to identify potential degradation products. 2. Measure Water Content: Use Karl Fischer titration to determine the water content. 3. Proper Storage: Store the ionic liquid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent water absorption and degradation.

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the purity of this compound and quantify organic impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample.

    • Accurately weigh approximately 10-15 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, and have a resonance peak that does not overlap with the analyte peaks.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using a spectrometer with a well-defined pulse sequence and relaxation delay (D1) to ensure full relaxation of all protons. A D1 of at least 5 times the longest T1 relaxation time of the protons of interest is recommended.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Analysis:

    • Integrate the characteristic peaks of both the 1-Methyl-1-propylpiperidinium cation and the internal standard.

    • Calculate the purity of the ionic liquid using the following formula:

    Where:

    • I_analyte = Integral of a characteristic peak of the analyte

    • N_analyte = Number of protons corresponding to the integrated analyte peak

    • I_std = Integral of a characteristic peak of the internal standard

    • N_std = Number of protons corresponding to the integrated standard peak

    • MW_analyte = Molecular weight of the analyte

    • MW_std = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_std = Mass of the internal standard

    • P_std = Purity of the internal standard

Protocol 2: Ion Chromatography (IC) for Halide Impurity Determination

Objective: To quantify the concentration of halide impurities (e.g., chloride, excess bromide) in this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 100 mg).

    • Dissolve the sample in a known volume of deionized water to create a stock solution. Further dilutions may be necessary to bring the halide concentrations within the calibration range of the instrument.

  • Instrumentation and Conditions:

    • IC System: A standard ion chromatograph equipped with a conductivity detector.

    • Column: An anion-exchange column suitable for halide separation (e.g., Dionex AS9-HC).[1]

    • Eluent: A suitable eluent, for example, a mixture of sodium carbonate and sodium bicarbonate in water.[2]

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Injection Volume: 20-100 µL.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of the halide ions of interest (e.g., chloride, bromide).

    • Inject the standards into the IC system and generate a calibration curve by plotting the peak area against the concentration for each halide.

  • Sample Analysis and Quantification:

    • Inject the prepared sample solution into the IC system.

    • Identify the halide peaks based on their retention times compared to the standards.

    • Quantify the concentration of each halide in the sample by comparing its peak area to the calibration curve.

Visualizations

Synthesis_and_Impurities cluster_impurities Potential Impurities NMP N-Methylpiperidine IL This compound NMP->IL Quaternization (SN2) Propene Propene NMP->Propene E2 Elimination NMPHBr N-Methylpiperidine HBr NMP->NMPHBr PB Propyl bromide PB->IL PB->Propene PB->NMPHBr Side_Products Side Reaction Products Propene->Side_Products NMPHBr->Side_Products Unreacted_NMP Unreacted N-Methylpiperidine Unreacted_NMP->IL Unreacted_PB Unreacted Propyl bromide Unreacted_PB->IL Side_Products->IL

Caption: Synthesis of this compound and potential impurities.

Battery_Testing_Workflow Start Start: Battery Component Preparation Purity_Check Purity Analysis of Ionic Liquid (qNMR, IC, Karl Fischer) Start->Purity_Check Purity_OK Purity Meets Specs? Purity_Check->Purity_OK Electrolyte_Prep Electrolyte Preparation (Dissolving Li salt in IL) Cell_Assembly Coin Cell Assembly (Anode, Cathode, Separator, Electrolyte) Electrolyte_Prep->Cell_Assembly Formation_Cycling Cell Formation Cycling (Low C-rate) Cell_Assembly->Formation_Cycling Performance_Test Electrochemical Performance Testing (Cyclic Voltammetry, Galvanostatic Cycling, EIS) Formation_Cycling->Performance_Test Data_Analysis Data Analysis (Capacity, Efficiency, Impedance) Performance_Test->Data_Analysis Post_Mortem Post-mortem Analysis (Optional) (SEM, XPS of electrodes) Data_Analysis->Post_Mortem End End: Performance Characterized Data_Analysis->End Purity_OK->Electrolyte_Prep Yes Troubleshoot Troubleshoot / Purify IL Purity_OK->Troubleshoot No

Caption: Experimental workflow for battery testing using the ionic liquid electrolyte.

References

Technical Support Center: Management of Water Content in 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing water content in 1-Methyl-1-propylpiperidinium bromide, a piperidinium-based ionic liquid.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control the water content in this compound?

Even trace amounts of water can significantly alter the physicochemical properties of ionic liquids, including viscosity, density, conductivity, and thermal stability.[1][2] This can lead to issues such as poor reproducibility in experiments, altered reaction kinetics, and the formation of unexpected byproducts.[1] For applications like battery research or as an electrolyte, the presence of water can be particularly detrimental, potentially causing side reactions that degrade performance.[3][4]

Q2: How can I accurately determine the water content in my ionic liquid sample?

The most reliable and widely accepted method for determining the water content in ionic liquids is the Karl Fischer (KF) titration.[1][5][6][7] This technique is highly selective for water and provides precise measurements, even at parts-per-million (ppm) levels.[1][8] Both volumetric and coulometric Karl Fischer titration methods are suitable, with the choice often depending on the expected water content.

Q3: What are the primary methods for removing water from this compound?

Several methods are effective for drying ionic liquids. The choice depends on the thermal stability of the specific ionic liquid and the desired final water content. Common techniques include:

  • Vacuum Drying: Applying a high vacuum, often combined with gentle heating, is a very effective method for removing water and other volatile impurities.[2][9][10]

  • Drying with Desiccants: Using molecular sieves (typically 3Å or 4Å) by direct contact can effectively absorb water from the ionic liquid.[1][9][10]

  • Azeotropic Distillation: This method involves adding a solvent that forms a low-boiling azeotrope with water. The azeotrope is then removed by distillation.[3][4][11] This can be particularly useful for removing significant amounts of water.

  • Gas Sparging/Sweeping: Bubbling a dry, inert gas (like argon or nitrogen) through the heated ionic liquid can also effectively remove water.[9][12]

Q4: Which drying method is most suitable for my needs?

The optimal drying method depends on your experimental requirements, such as the required level of dryness and the thermal stability of this compound. For achieving very low water content (<100 ppm), vacuum drying at an elevated temperature is often the most effective method, provided the ionic liquid is thermally stable.[2][10] If the ionic liquid is thermally sensitive, drying with molecular sieves at room temperature or freeze-drying may be more appropriate.[3][4]

Q5: What are the signs of thermal decomposition in this compound during drying?

While specific decomposition data for this compound requires experimental verification (e.g., via thermogravimetric analysis), general signs of thermal decomposition in ionic liquids include a noticeable color change (often yellowing or browning), a change in odor, and alterations in viscosity. It is crucial to consult safety data sheets and literature for any known decomposition temperatures. The reported melting point is around 248-258°C (with decomposition).[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High water content after vacuum drying 1. Insufficient vacuum level.2. Drying time is too short.3. Drying temperature is too low.1. Ensure a high vacuum is achieved (e.g., <1.5 Torr).[9]2. Increase the drying time (e.g., 24-72 hours).[9]3. If thermally stable, gradually increase the temperature while monitoring for decomposition.
Ionic liquid has changed color after heating Thermal decomposition of the ionic liquid.1. Lower the drying temperature immediately.2. Consider alternative, non-heating methods like drying with molecular sieves or freeze-drying.[3][4]3. Use a lower temperature over a longer duration for vacuum drying.
Inconsistent experimental results Varying water content in the ionic liquid between experiments.1. Always determine the water content using Karl Fischer titration before each experiment.[1]2. Implement and adhere to a standardized drying protocol.
Suspected contamination from molecular sieves Release of fine particles or impurities from the sieves.1. Use high-quality, dust-free molecular sieves.2. Wash the molecular sieves with pure water and activate them in an oven before use to remove contaminants.[10]3. Consider filtering the ionic liquid after drying.

Data on Drying Methods for Ionic Liquids

Drying Method Typical Final Water Content Advantages Disadvantages Relevant Ionic Liquids Studied
Vacuum Drying (at 1.5 Torr) Can reach < 50 ppmHighly effective for removing water and volatiles.[9][10]Requires vacuum equipment; risk of thermal decomposition if heated too high.[Emim][Im], [Emim][BF4], [Emim][EtSO4][9]
Molecular Sieves (3Å) 2-3 times higher than vacuum drying for some ILsSimple to implement; can be done at room temperature.[1][9]May not achieve the lowest water levels; potential for contamination.[Emim][Im], [Emim][BF4], [Emim][EtSO4][9]
Azeotropic Distillation Variable, depends on solvent and procedureGood for removing large quantities of water.Requires an additional solvent that must then be removed; potential for residual solvent.Various[3][11]
Gas Sparging ("Sweeping") Can be superior to vacuum drying (e.g., ~20 ppm)Can be faster and more effective than vacuum drying alone.[12]Requires a source of high-purity inert gas.[BMIM][BF4], [EMIM][BF4][12]

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Cell Conditioning: Condition the titration cell to a low, stable drift rate.[1]

  • Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard.[1]

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of the this compound into a clean, dry syringe or vial.

  • Titration: Inject the sample into the conditioned titration cell. The titration will proceed automatically to the endpoint.[1]

  • Calculation: The instrument's software will calculate the water content based on the sample weight and the volume of titrant used.[1]

Protocol 2: Drying with a Vacuum Oven
  • Place the this compound sample in a suitable flask or dish, creating a thin layer to maximize surface area.

  • Place the sample into a vacuum oven.

  • Begin to apply vacuum, ensuring the pressure is gradually lowered to avoid vigorous bubbling. Aim for a pressure below 1.5 Torr.[9]

  • If the ionic liquid is thermally stable, slowly increase the temperature. A common starting point for many ionic liquids is 70-80°C.[9]

  • Dry for 24-72 hours, depending on the initial water content and the volume of the sample.[9]

  • Allow the oven to cool to room temperature before slowly reintroducing an inert atmosphere (e.g., nitrogen or argon).

  • Immediately transfer the dried sample to a desiccator or glovebox for storage.

Visualizations

DryingMethodSelection start Start: Need to dry This compound check_water What is the initial water content? start->check_water high_water High Water Content (>1 wt%) check_water->high_water High low_water Low Water Content (<1 wt%) check_water->low_water Low azeotrope Consider Azeotropic Distillation first high_water->azeotrope check_thermal Is the IL thermally sensitive? low_water->check_thermal azeotrope->check_thermal vacuum_heat Use Vacuum Drying with gentle heat (e.g., 70-80°C) check_thermal->vacuum_heat No molecular_sieves Use Molecular Sieves at room temperature check_thermal->molecular_sieves Yes end End: Dried IL vacuum_heat->end molecular_sieves->end

Caption: Decision workflow for selecting a drying method.

TroubleshootingWorkflow start Start: Post-Drying KF shows high water content method_used Which drying method was used? start->method_used vacuum Vacuum Oven method_used->vacuum Vacuum sieves Molecular Sieves method_used->sieves Sieves check_vacuum Check vacuum level, duration, and temperature. Increase if possible. vacuum->check_vacuum check_sieves Were sieves activated? Is the IL very viscous? Consider stirring. sieves->check_sieves re_dry Re-dry under optimized conditions check_vacuum->re_dry check_sieves->re_dry end End: Re-test with KF re_dry->end

Caption: Troubleshooting high water content after drying.

VacuumDryingProcess cluster_prep Preparation cluster_drying Drying Process cluster_finish Final Steps prep_sample 1. Place IL sample in flask kf_initial 2. Measure initial H2O (Karl Fischer) prep_sample->kf_initial place_oven 3. Place in vacuum oven kf_initial->place_oven apply_vac 4. Apply vacuum (<1.5 Torr) place_oven->apply_vac apply_heat 5. Apply gentle heat (e.g., 70°C) apply_vac->apply_heat dry_time 6. Dry for 24-72h apply_heat->dry_time cool_down 7. Cool to RT under vacuum dry_time->cool_down backfill 8. Backfill with inert gas (N2/Ar) cool_down->backfill kf_final 9. Measure final H2O (Karl Fischer) backfill->kf_final storage 10. Store in dessicator/glovebox kf_final->storage

References

Technical Support Center: 1-Methyl-1-propylpiperidinium Bromide in Electrochemical Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-Methyl-1-propylpiperidinium bromide (PP13Br) in electrochemical cells. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected electrochemical stability limits of this compound?

A1: The electrochemical stability window (ESW) of an ionic liquid is the potential range over which it remains electrochemically inert. For piperidinium-based ionic liquids, the cathodic limit is determined by the reduction of the piperidinium (B107235) cation, while the anodic limit is influenced by the oxidation of the anion. While specific data for this compound is not extensively reported, piperidinium cations are known for their relatively good cathodic stability. However, the bromide anion is susceptible to oxidation at moderately positive potentials, which can limit the anodic stability of the electrolyte. In non-aqueous systems, bromide oxidation can occur at potentials around +1.0 V versus a standard hydrogen electrode, though this can vary with the electrode material and solvent.

Q2: What are the likely degradation pathways for the 1-Methyl-1-propylpiperidinium (PP13) cation?

A2: The degradation of the PP13 cation can occur through both reductive (cathodic) and oxidative (anodic) pathways.

  • Cathodic Degradation (Reduction): At sufficiently negative potentials, the PP13 cation can be reduced. Proposed mechanisms include the cleavage of the N-C bonds, leading to the formation of neutral amine and alkyl radical species. For instance, the reduction could lead to the formation of 1-methylpiperidine (B42303) and a propyl radical, or 1-propylpiperidine (B1614701) and a methyl radical. These radical species can then undergo further reactions.

  • Anodic Degradation (Oxidation): While less common than anion oxidation, the cation can be oxidized at very high positive potentials. This process often involves the abstraction of a hydrogen atom from the alkyl chains or the piperidinium ring, leading to the formation of a radical cation that can subsequently undergo further reactions.

Q3: How does the bromide anion influence the degradation process?

A3: The bromide anion plays a significant role in the overall degradation of the electrolyte, primarily due to its relatively low oxidation potential compared to other common ionic liquid anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻). The oxidation of bromide (Br⁻) to bromine (Br₂) or other bromine species can initiate a cascade of chemical reactions within the cell, potentially leading to the degradation of the cation and other electrolyte components. The presence of bromide can also influence the composition and stability of the Solid Electrolyte Interphase (SEI) layer formed on the electrode surfaces.

Q4: What is a Solid Electrolyte Interphase (SEI) and why is it important in systems with this compound?

A4: The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial electrochemical cycles. It is formed from the decomposition products of the electrolyte. A stable and ionically conductive SEI is crucial for the long-term performance and safety of many battery systems. In the case of electrolytes containing this compound, the SEI will be composed of degradation products from both the PP13 cation and the bromide anion. The properties of this SEI, such as its thickness, conductivity, and chemical composition, will significantly impact the cell's performance, including its cyclability and rate capability. The formation of a stable SEI can passivate the electrode surface against further electrolyte decomposition.

Troubleshooting Guides

Cyclic Voltammetry (CV)

Problem: I am observing an unexpected peak in the anodic scan of my cyclic voltammogram.

Possible Cause & Solution:

Possible CauseSuggested Solution
Oxidation of the Bromide Anion The bromide anion can be oxidized at the anode, leading to a peak in the anodic scan. The potential of this peak will depend on the reference electrode and the working electrode material. To confirm this, you can try running a CV of a simple bromide salt (e.g., tetrabutylammonium (B224687) bromide) in the same solvent system.
Impurities in the Ionic Liquid Impurities such as water or residual halides from the synthesis process can have their own redox signals. Ensure your ionic liquid is of high purity and has been properly dried.
Electrode Reactions The working electrode material itself might be undergoing oxidation or forming surface oxides within the potential window. Run a blank CV with just the supporting electrolyte and solvent to check for any background peaks from the electrode.

Problem: The cathodic limit of my electrolyte seems lower than expected.

Possible Cause & Solution:

Possible CauseSuggested Solution
Reduction of Impurities Protic impurities like water can be reduced at potentials less negative than the cation reduction, leading to a premature cathodic current. Ensure the electrolyte and all cell components are rigorously dried.
Decomposition of the PP13 Cation You may be observing the onset of the reductive decomposition of the 1-Methyl-1-propylpiperidinium cation. This is the intrinsic cathodic limit of the electrolyte.
Reaction with the Electrode Surface The cation may be reacting with the electrode surface at a potential less negative than its bulk reduction potential, especially on highly reactive surfaces. Consider using a more inert working electrode material.
Electrochemical Impedance Spectroscopy (EIS)

Problem: My Nyquist plot shows a large and increasing semicircle, indicating high interfacial impedance.

Possible Cause & Solution:

Possible CauseSuggested Solution
Unstable SEI Layer A poorly formed or continuously growing Solid Electrolyte Interphase (SEI) layer on the electrode surface can lead to high and increasing interfacial resistance. This can be caused by the continuous decomposition of the electrolyte. Consider optimizing the formation cycling protocol (e.g., lower current density for the initial cycles) to form a more stable SEI.
Poor Electrode/Electrolyte Contact Inadequate wetting of the electrode surface by the ionic liquid can result in poor contact and high impedance. Ensure proper cell assembly and that the electrode is fully wetted by the electrolyte.
Degradation Product Buildup The accumulation of resistive degradation products at the electrode-electrolyte interface can increase the impedance. This is a sign of significant electrolyte decomposition.

Problem: My EIS data is noisy and difficult to interpret.

Possible Cause & Solution:

Possible CauseSuggested Solution
External Noise Electrochemical measurements can be sensitive to external electromagnetic interference. Ensure your experimental setup is properly shielded.
Unstable System If the electrochemical cell is not at a stable open-circuit potential before starting the EIS measurement, the data can be noisy. Allow the cell to rest at open circuit for a sufficient amount of time to reach a steady state.
Instrumental Issues Check the connections of your potentiostat and ensure the cables are in good condition.

Data Presentation

Table 1: Electrochemical Properties of Piperidinium-Based Ionic Liquids (Literature Data for Comparison)

CationAnionCathodic Limit (V vs. Li/Li⁺)Anodic Limit (V vs. Li/Li⁺)Ionic Conductivity (mS/cm at 25°C)
1-Methyl-1-propylpiperidiniumTFSI~0.5>4.51.9
1-Methyl-1-butylpiperidiniumTFSI~0.6>4.51.3
1-Methyl-1-propylpyrrolidiniumTFSI~0.7>4.52.5

Note: The electrochemical stability window and ionic conductivity are highly dependent on the experimental conditions (e.g., working electrode, scan rate, temperature, and purity of the ionic liquid). The data presented here is for comparative purposes and may not be directly applicable to this compound.

Experimental Protocols

Protocol 1: Determination of the Electrochemical Stability Window using Cyclic Voltammetry (CV)
  • Cell Assembly:

    • Assemble a three-electrode electrochemical cell in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.

    • Use a glassy carbon or platinum working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.

  • Electrolyte Preparation:

    • Prepare the electrolyte solution by dissolving a known concentration of this compound in a suitable, dry aprotic solvent (e.g., acetonitrile, propylene (B89431) carbonate).

  • CV Measurement:

    • Connect the cell to a potentiostat.

    • Set the potential range to scan from the open-circuit potential (OCP) towards the negative limit (e.g., -1.0 V vs. Li/Li⁺) and then reverse the scan towards the positive limit (e.g., +5.0 V vs. Li/Li⁺).

    • Use a scan rate of 10-50 mV/s.

    • Define the cathodic and anodic limits as the potentials at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).

Protocol 2: Identification of Volatile Degradation Products using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Electrochemical Cycling:

    • Cycle an electrochemical cell containing the this compound electrolyte for a set number of cycles or hold it at a constant potential outside its stability window to induce degradation.

  • Sample Preparation:

    • In an inert atmosphere, carefully disassemble the cell.

    • Extract a small aliquot of the electrolyte.

    • Dilute the electrolyte sample in a suitable volatile solvent (e.g., dichloromethane, acetonitrile).

  • GC-MS Analysis:

    • Inject the diluted sample into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar or mid-polar column) and temperature program to separate the components of the sample.

    • The mass spectrometer will provide mass spectra of the separated components, which can be compared to a library of known compounds for identification.

Protocol 3: Analysis of the Solid Electrolyte Interphase (SEI) using X-ray Photoelectron Spectroscopy (XPS)
  • Electrode Preparation:

    • After electrochemical cycling (as in Protocol 2), carefully retrieve the working electrode from the cell in an inert atmosphere.

    • Gently rinse the electrode with a dry, volatile solvent to remove residual electrolyte.

  • Sample Transfer:

    • Transfer the electrode to the XPS analysis chamber using an air-free transfer vessel to prevent reaction with air and moisture.

  • XPS Analysis:

    • Acquire survey and high-resolution XPS spectra of the electrode surface.

    • The binding energies of the detected elements will provide information about their chemical states and help to identify the chemical composition of the SEI layer. Sputter depth profiling can be used to analyze the composition of the SEI as a function of depth.

Visualizations

degradation_pathway cluster_cathodic Cathodic Degradation (Reduction) cluster_anodic Anodic Degradation (Oxidation) PP13+ 1-Methyl-1-propylpiperidinium Cation (PP13+) Reduced_PP13 Reduced Intermediates PP13+->Reduced_PP13 Reduction e- e- (from cathode) e-->PP13+ Products_C Degradation Products (e.g., 1-methylpiperidine, propene) Reduced_PP13->Products_C Fragmentation Br- Bromide Anion (Br-) Br_species Oxidized Bromine Species (Br2, Br3-) Br-->Br_species Oxidation e-_anode e- (to anode) Br_species->e-_anode Products_A Secondary Degradation Products Br_species->Products_A Reaction with electrolyte

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_electrochemical Electrochemical Analysis cluster_product_analysis Degradation Product Analysis cluster_surface_analysis Surface Analysis CV Cyclic Voltammetry (CV) - Determine Stability Window Cycling Electrochemical Cycling/ Potential Hold CV->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) - Analyze Interfacial Properties EIS->Cycling GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Identify Volatile Products NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Characterize Soluble Products XPS X-ray Photoelectron Spectroscopy (XPS) - Analyze SEI Composition Cell_Assembly Electrochemical Cell Assembly with PP13Br Electrolyte Cell_Assembly->CV Cell_Assembly->EIS Cycling->GCMS Cycling->NMR Cycling->XPS

Caption: Experimental workflow for investigating degradation.

troubleshooting_logic Issue Unexpected Electrochemical Behavior Check_Purity Verify Purity and Dryness of Ionic Liquid and Solvent Issue->Check_Purity Run_Blank Perform Blank Experiment (without analyte) Issue->Run_Blank Vary_Parameters Systematically Vary Experimental Parameters (e.g., scan rate) Issue->Vary_Parameters Conclusion Identify Root Cause: Impurity, Side Reaction, or Intrinsic Degradation Check_Purity->Conclusion Run_Blank->Conclusion Analyze_Products Analyze for Degradation Products (GC-MS, NMR) Vary_Parameters->Analyze_Products Surface_Analysis Characterize Electrode Surface (XPS, SEM) Vary_Parameters->Surface_Analysis Analyze_Products->Conclusion Surface_Analysis->Conclusion

Caption: Logical troubleshooting workflow for experimental issues.

Technical Support Center: 1-Methyl-1-propylpiperidinium Bromide (PP13-Br) for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the electrochemical stability of 1-Methyl-1-propylpiperidinium Bromide (PP13-Br). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical stability window of this compound (PP13-Br)?

A1: The electrochemical stability window (ESW) of an ionic liquid is determined by its cationic and anionic components. The cathodic limit is typically dictated by the reduction of the cation (1-Methyl-1-propylpiperidinium, PP13), while the anodic limit is determined by the oxidation of the anion (Bromide, Br⁻). While specific data for PP13-Br is limited, piperidinium-based cations are known for their good cathodic stability. However, the bromide anion has a relatively low oxidation potential compared to other common anions like bis(trifluoromethanesulfonyl)imide (TFSI) or bis(fluorosulfonyl)imide (FSI). Therefore, the ESW of PP13-Br is expected to be anodically limited.

Q2: What are the primary degradation mechanisms for PP13-Br in an electrochemical cell?

A2: The primary degradation pathways are the reduction of the PP13 cation at the cathode and the oxidation of the bromide anion at the anode. The reduction of the piperidinium (B107235) ring can lead to the formation of various organic decomposition products. The oxidation of bromide (Br⁻) at the anode typically forms bromine (Br₂) and potentially other polybromide species, which can be reactive and detrimental to the cell components.[1][2]

Q3: How can I improve the electrochemical stability of my PP13-Br-based electrolyte?

A3:

  • Use of Additives: Introducing electrolyte additives can help form a stable solid electrolyte interphase (SEI) on the electrode surfaces, which can suppress the decomposition of the ionic liquid.[2] Nitrile-functionalized ionic liquids, for instance, have been shown to improve the oxidative stability of electrolytes.[2]

  • Co-solvent Mixtures: Mixing PP13-Br with other solvents or ionic liquids that have a wider electrochemical window can extend the overall stability of the electrolyte system.

  • Electrode Material Selection: The choice of electrode material can significantly influence the electrochemical stability. It is crucial to use electrodes that are inert within the desired potential range.

  • Minimizing Impurities: Water and other impurities can narrow the electrochemical window. Ensure the ionic liquid and all cell components are thoroughly dried before use.

Q4: What are the common signs of PP13-Br degradation during an experiment?

A4: Signs of degradation include:

  • A color change in the electrolyte, often turning yellowish or brownish, which can indicate the formation of bromine.

  • A rapid increase in current at the anodic or cathodic potential limits during cyclic voltammetry, indicating electrolyte decomposition.

  • A decrease in coulombic efficiency and capacity fade during battery cycling.

  • Gas evolution at the electrodes.

  • Corrosion of electrode materials.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Narrow Electrochemical Window 1. Presence of impurities (e.g., water, residual reactants from synthesis). 2. Oxidation of the bromide anion at a low potential. 3. Unsuitable reference or working electrode.1. Dry the ionic liquid under vacuum at an elevated temperature before use. Ensure all cell components are moisture-free. 2. Consider using a co-anion with higher oxidative stability if a wider anodic window is required. 3. Use a well-calibrated reference electrode and a working electrode that is stable in the intended potential range (e.g., glassy carbon, platinum).
Poor Cycling Performance in a Battery 1. Continuous decomposition of the electrolyte at the electrode surfaces. 2. Formation of a resistive or unstable Solid Electrolyte Interphase (SEI). 3. Reactivity of bromine (formed from bromide oxidation) with the cathode material or other cell components.1. Incorporate SEI-forming additives into the electrolyte. 2. Optimize the additive concentration to form a thin, stable, and ionically conductive SEI. 3. Consider using a cathode material that is chemically resistant to bromine or operate within a potential range that avoids significant bromide oxidation.
Inconsistent or Drifting Potential Readings 1. Reference electrode instability. 2. Leakage from the reference electrode into the electrolyte. 3. Changes in the bulk electrolyte composition due to degradation.1. Ensure the reference electrode is properly prepared and functioning correctly. Use a non-aqueous reference electrode for non-aqueous systems. 2. Check for cracks or improper sealing of the reference electrode. 3. If significant degradation is suspected, replace the electrolyte.
Visible Corrosion of Electrodes 1. Formation of corrosive species, such as hydrogen bromide (HBr), especially in the presence of trace water.[3] 2. High operating potentials leading to electrode oxidation.1. Strictly control the moisture content of the electrolyte and cell environment. 2. Operate within the stable electrochemical window of the chosen electrode material.

Quantitative Data

The electrochemical window of 1-Methyl-1-propylpiperidinium (PP13) based ionic liquids is highly dependent on the anion. Below is a comparison of the electrochemical stability windows for PP13 with different anions. Note that the values can vary depending on the experimental conditions (e.g., working electrode, reference electrode, scan rate, and purity of the ionic liquid).

CationAnionCathodic Limit (V vs. Li/Li⁺)Anodic Limit (V vs. Li/Li⁺)Electrochemical Window (V)
PP13TFSI~0.5 - 1.0> 5.0> 4.0
PP13FSI~0.5 - 1.0~4.5 - 5.0~3.5 - 4.0
PP13 Br ~0.5 - 1.0 (Estimated) ~3.0 - 3.5 (Estimated) ~2.0 - 3.0 (Estimated)

Note: The values for PP13-Br are estimated based on the known electrochemical behavior of the bromide anion, which typically exhibits oxidation at lower potentials than TFSI and FSI.

Experimental Protocols

Measurement of Electrochemical Stability Window using Cyclic Voltammetry

This protocol outlines the general procedure for determining the electrochemical stability window of PP13-Br.

1. Materials and Equipment:

  • This compound (dried under vacuum)

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/Ag⁺ or a leak-free Ag/AgCl pseudo-reference)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Inert atmosphere glovebox

2. Procedure:

  • Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size, followed by sonication in deionized water and then ethanol. Dry the electrode thoroughly.

  • Assemble the three-electrode cell inside an inert atmosphere glovebox to prevent moisture contamination.

  • Add the dried PP13-Br to the electrochemical cell.

  • Immerse the working, reference, and counter electrodes in the ionic liquid.

  • Connect the electrodes to the potentiostat.

  • Perform a cyclic voltammetry (CV) scan. Start from the open-circuit potential (OCP) and scan towards the cathodic limit first, then reverse the scan towards the anodic limit, and finally return to the OCP. A typical scan rate is 10-50 mV/s.

  • The electrochemical window is determined by the potential range where no significant faradaic current is observed. The cathodic and anodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_il Dry PP13-Br under vacuum prep_cell Assemble cell in glovebox prep_il->prep_cell prep_electrodes Polish and clean electrodes prep_electrodes->prep_cell connect Connect to Potentiostat prep_cell->connect run_cv Run Cyclic Voltammetry connect->run_cv analyze Determine Cathodic and Anodic Limits run_cv->analyze report Report Electrochemical Window analyze->report

Caption: Workflow for determining the electrochemical stability window.

degradation_pathway cluster_cathode Cathode (Negative Electrode) cluster_anode Anode (Positive Electrode) pp13_cat PP13⁺ Cation reduction Reduction pp13_cat->reduction + e⁻ decomp_prod_cat Decomposition Products reduction->decomp_prod_cat br_an Br⁻ Anion oxidation Oxidation br_an->oxidation - e⁻ br2 Bromine (Br₂) oxidation->br2

Caption: Degradation pathways of PP13-Br at the electrodes.

troubleshooting_logic issue Poor Electrochemical Stability cause1 Impurity Contamination? issue->cause1 cause2 Anion Oxidation? issue->cause2 cause3 Unstable SEI? issue->cause3 solution1 Dry components thoroughly cause1->solution1 Yes solution2 Use co-anion or limit anodic potential cause2->solution2 Yes solution3 Introduce SEI-forming additives cause3->solution3 Yes

Caption: Troubleshooting logic for poor electrochemical stability.

References

Technical Support Center: Optimizing Lithium Salt Concentration in 1-Methyl-1-propylpiperidinium Bromide Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific optimization of lithium salt concentration in 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]) is limited. Therefore, this guide is based on established principles for piperidinium-based and halide-containing ionic liquid (IL) electrolytes. The information provided should be used as a general guideline, and specific experimental validation is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the lithium salt concentration in the [PMPip][Br] electrolyte?

The main objective is to achieve a balance between ionic conductivity, lithium-ion transference number, and electrochemical stability. An optimized electrolyte will facilitate efficient lithium-ion transport between the electrodes while minimizing degradation of the electrolyte and electrode materials, thereby maximizing battery performance and cycle life.

Q2: Which lithium salts are compatible with [PMPip][Br]?

Common lithium salts used in ionic liquid electrolytes include lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), lithium bis(fluorosulfonyl)imide (LiFSI), lithium perchlorate (B79767) (LiClO₄), and lithium hexafluorophosphate (B91526) (LiPF₆). The choice of salt will significantly impact the electrolyte's properties. For a bromide-based IL, lithium bromide (LiBr) could also be considered, though halide salts can have lower electrochemical stability.[1][2]

Q3: How does increasing the lithium salt concentration generally affect the electrolyte's properties?

Increasing the lithium salt concentration typically leads to:

  • Increased Viscosity: The addition of salt increases ion-ion interactions, which can make the electrolyte more viscous and hinder ion mobility.[3][4]

  • Decreased Ionic Conductivity: While adding charge carriers is initially beneficial, at higher concentrations, the increased viscosity and ion pairing can lead to a decrease in overall ionic conductivity.[5][6]

  • Changes in Lithium-Ion Transport: The solvation structure of the lithium ions changes with concentration, which affects the lithium transference number (the fraction of the total ionic current carried by the lithium ions).[7][8]

  • Improved SEI Formation: Higher salt concentrations can sometimes lead to the formation of a more stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling.[9]

Q4: What is a typical range for lithium salt concentration in piperidinium-based ionic liquid electrolytes?

Concentrations can range from low (e.g., 0.1 M) to highly concentrated (above 1.0 M).[10] The optimal concentration is system-dependent. For many ILs, the peak ionic conductivity is often observed in the range of 0.5 M to 1.0 M.[9]

Q5: Are there any known issues with using bromide-based ionic liquids as electrolytes?

Yes, halide-containing electrolytes can have a lower oxidative stability compared to those with anions like TFSI or FSI.[11] This means they can be more easily oxidized at the cathode, especially at high voltages, which can lead to capacity fading and reduced cycle life.[12]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Ionic Conductivity - High Viscosity: The lithium salt concentration may be too high, leading to increased viscosity. - Ion Pairing: At high concentrations, lithium ions and anions can form neutral pairs, which do not contribute to conductivity. - Impurities: Water or other impurities can negatively affect conductivity.- Reduce Lithium Salt Concentration: Prepare a series of electrolytes with lower salt concentrations and measure their conductivity. - Add a Low-Viscosity Co-solvent: Introducing a small amount of a compatible organic solvent can reduce viscosity, but may compromise safety.[3] - Ensure High Purity: Dry the ionic liquid and lithium salt under vacuum before mixing to remove any residual water or solvents.
Poor Cycling Performance / Rapid Capacity Fade - Unstable SEI Layer: The electrolyte may not be forming a stable protective layer on the anode. - Electrolyte Decomposition: The bromide anion may be oxidizing at the cathode, or the piperidinium (B107235) cation may be reducing at the anode.[11][12] - Low Lithium-Ion Transference Number: The majority of the current may be carried by the IL ions rather than the lithium ions.- Vary Lithium Salt Concentration: Higher salt concentrations can sometimes promote the formation of a more robust SEI.[9] - Use Additives: Film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help create a more stable SEI.[5] - Lower the Operating Voltage: If electrolyte decomposition is suspected, operate the cell within a narrower voltage window to assess stability.
Lithium Salt Precipitation - Low Solubility: The chosen lithium salt may have poor solubility in [PMPip][Br] at the desired concentration.[10] - Temperature Effects: Solubility can be temperature-dependent.- Determine Solubility Limit: Experimentally determine the maximum concentration of the lithium salt that can be dissolved. - Increase Operating Temperature: If feasible for the application, a slightly elevated temperature can increase solubility and conductivity. - Choose a Different Lithium Salt: Salts with anions similar to the IL anion (e.g., LiBr) or with large, charge-delocalized anions (e.g., LiTFSI) may have better solubility.
High Cell Polarization - High Interfacial Resistance: A resistive SEI layer or poor wetting of the electrodes by the viscous electrolyte can increase resistance. - Slow Ion Transport: High viscosity and low ionic conductivity limit the rate of ion movement.- Optimize Salt Concentration: Find the concentration that provides the highest ionic conductivity. - Improve Electrode Wetting: Ensure thorough infiltration of the electrolyte into the porous electrode structure, possibly by vacuum filling or gentle heating. - Characterize the SEI: Use techniques like Electrochemical Impedance Spectroscopy (EIS) to analyze the interfacial resistance.

Data Presentation

Table 1: Comparison of Properties for Different Lithium Salt Concentrations in a Generic Piperidinium-Based Ionic Liquid (Illustrative Data)

Lithium Salt Concentration (mol/L)Ionic Conductivity (mS/cm)Viscosity (cP)Electrochemical Stability Window (V)
0.22.5804.5
0.53.81204.4
1.03.22504.3
1.52.14504.2

Experimental Protocols

Protocol 1: Preparation of Li-Salt Doped [PMPip][Br] Electrolyte
  • Drying: Dry the this compound ionic liquid and the desired lithium salt (e.g., LiTFSI) under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove any traces of water and other volatile impurities.

  • Weighing: Inside an argon-filled glovebox with low water and oxygen content (<1 ppm), accurately weigh the required amounts of the dried ionic liquid and lithium salt to achieve the target molar concentration.

  • Mixing: Combine the ionic liquid and lithium salt in a sealed vial.

  • Homogenization: Stir the mixture using a magnetic stirrer at a controlled temperature (e.g., 50-60°C) until the lithium salt is completely dissolved and the solution is homogeneous. This may take several hours.

  • Storage: Store the prepared electrolyte inside the glovebox to prevent moisture contamination.

Protocol 2: Measurement of Ionic Conductivity
  • Apparatus: Use a conductivity meter with a dip-type conductivity cell.

  • Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations.

  • Measurement:

    • Inside a glovebox, place a known volume of the prepared electrolyte in a sealed container.

    • Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.

    • Allow the temperature of the electrolyte to stabilize.

    • Record the conductivity reading. For temperature-dependent studies, use a thermostatically controlled bath.

  • Technique: Alternatively, use Electrochemical Impedance Spectroscopy (EIS) with blocking electrodes (e.g., stainless steel or platinum) to determine the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.

Visualizations

Experimental_Workflow Experimental Workflow for Electrolyte Optimization cluster_prep Electrolyte Preparation cluster_char Characterization cluster_cell Cell Assembly and Testing prep1 Dry [PMPip][Br] and Li-Salt prep2 Weigh Components in Glovebox prep1->prep2 prep3 Mix and Dissolve prep2->prep3 char1 Measure Ionic Conductivity (EIS) prep3->char1 Vary Li-Salt Concentration char2 Measure Viscosity prep3->char2 Vary Li-Salt Concentration char3 Determine Electrochemical Stability (CV) prep3->char3 Vary Li-Salt Concentration cell1 Assemble Coin Cells char1->cell1 char2->cell1 char3->cell1 cell2 Perform Galvanostatic Cycling cell1->cell2 cell3 Analyze Performance Data cell2->cell3 opt Is Performance Optimal? cell3->opt opt->prep1 No, Adjust Concentration final Optimized Electrolyte opt->final Yes

Caption: Workflow for optimizing lithium salt concentration in the electrolyte.

Troubleshooting_Flowchart Troubleshooting Low Ionic Conductivity start Low Ionic Conductivity Observed q1 Is Viscosity High? start->q1 q2 Were Materials Dried Properly? q1->q2 No sol1 Reduce Li-Salt Concentration q1->sol1 Yes sol3 Re-dry IL and Salt Under Vacuum q2->sol3 No sol4 Check for Ion Pairing at High Concentration q2->sol4 Yes sol2 Consider a Low-Viscosity Co-solvent sol1->sol2 sol1->sol4

Caption: Troubleshooting flowchart for low ionic conductivity issues.

References

effect of temperature on the performance of 1-Methyl-1-propylpiperidinium bromide electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Methyl-1-propylpiperidinium bromide electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the expected trend for the ionic conductivity of this compound as temperature increases?

A1: The ionic conductivity of this compound, like other ionic liquids, is expected to increase as the temperature rises. This is due to a decrease in viscosity and an increase in the mobility of the ions in the electrolyte.

Q2: How does temperature affect the viscosity of this compound?

A2: The viscosity of this compound will decrease as the temperature increases. This inverse relationship is a typical behavior for ionic liquids.

Q3: What is the thermal stability of this compound?

A3: Piperidinium-based bromide salts generally exhibit good thermal stability.[1] While the exact decomposition temperature can vary, it is typically high enough for most electrochemical applications. For specific applications, it is recommended to perform a thermogravimetric analysis (TGA) to determine the precise decomposition temperature.

Q4: Are there any known impurities in commercially available this compound that could affect my experiments?

A4: As with any chemical, impurities can be present from the synthesis process. Common impurities in ionic liquids include water, halide ions from precursors, and organic starting materials. It is good practice to dry the ionic liquid under vacuum before use to remove moisture. If halide impurities are a concern for your application, consider purchasing a high-purity grade or performing a purification step.

Q5: Can this compound be mixed with other solvents?

A5: Yes, this compound can be mixed with various organic solvents. The miscibility will depend on the polarity of the solvent. Such mixtures can be used to tailor the electrolyte's properties, such as viscosity and conductivity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Ionic Conductivity Low Temperature: The operating temperature may be too low, leading to high viscosity and low ion mobility.Gradually increase the temperature of the electrochemical cell and monitor the conductivity. Consult the data tables below for expected trends in similar compounds.
Water Contamination: The presence of water can significantly alter the electrolyte's properties.Dry the electrolyte under a high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use. Store the dried electrolyte in an inert atmosphere (e.g., in a glovebox).
Impure Electrolyte: Impurities from the synthesis or degradation products can interfere with ion transport.Use high-purity grade this compound. If impurities are suspected, consider purification methods such as recrystallization or column chromatography.
Inconsistent or Drifting Measurements Temperature Fluctuations: Unstable temperature control can lead to fluctuations in conductivity and viscosity.Ensure the electrochemical cell is in a temperature-controlled environment (e.g., a water bath or oven) with minimal fluctuations.
Electrode Instability: The working or reference electrode may not be stable in the electrolyte at the operating temperature.Check the compatibility of your electrode materials with piperidinium (B107235) bromide electrolytes at the desired temperature. Consider using a more robust electrode material if necessary.
Electrolyte Degradation: Prolonged exposure to high temperatures or atmospheric conditions can lead to decomposition.Minimize the time the electrolyte is held at elevated temperatures. Always handle and store the electrolyte under an inert atmosphere.
High Viscosity Low Temperature: Viscosity is highly dependent on temperature.Increase the experimental temperature to reduce the viscosity. Refer to the data tables for the expected viscosity of similar compounds at different temperatures.
Incorrect Composition: If using a mixed electrolyte system, the concentration of the piperidinium bromide may be too high.Adjust the composition of the electrolyte by adding a co-solvent to reduce the overall viscosity.
Poor Electrochemical Stability Window Presence of Impurities: Water or other protic impurities can narrow the electrochemical window.Ensure the electrolyte and all cell components are rigorously dried before assembly.
Unsuitable Electrode Material: The electrode material may be reacting with the electrolyte at the potential limits.Select electrode materials that are known to be stable within the expected potential range of the electrolyte.

Data Presentation

Table 1: Dynamic Viscosity of 1-Alkyl-1-methylpiperidinium Bromide Electrolytes at Various Temperatures [2]

Temperature (K)Dynamic Viscosity of [C2MPIP][Br] (mPa·s)Dynamic Viscosity of [C4MPIP][Br] (mPa·s)
298.151.352.45
303.151.152.05
308.150.981.74
313.150.851.50
318.150.741.30
323.150.651.14
328.150.581.01
333.150.520.90
338.150.470.81
343.150.420.73

Table 2: General Trend of Ionic Conductivity with Temperature for Bromide-Based Ionic Liquids

TemperatureIonic Conductivity
IncreasingIncreasing

Rationale: As temperature increases, the viscosity of the ionic liquid decreases, leading to higher mobility of the charge-carrying ions and thus higher ionic conductivity. This is a well-established trend for ionic liquids.[3][4][5][6]

Experimental Protocols

Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the ionic conductivity of this compound as a function of temperature.

Methodology:

  • Cell Assembly: Assemble a two-electrode coin cell or a specialized conductivity cell with two parallel blocking electrodes (e.g., platinum or stainless steel) of a known area (A) and separation (l). The cell constant (l/A) should be accurately determined.

  • Electrolyte Preparation: Dry the this compound under high vacuum at ~80 °C for at least 12 hours to remove any residual water.

  • Cell Filling: In an inert atmosphere (e.g., an argon-filled glovebox), fill the conductivity cell with the dried electrolyte.

  • Temperature Control: Place the cell in a temperature-controlled chamber or a thermostated bath. Allow the cell to equilibrate at the desired temperature for at least 30 minutes before each measurement.

  • EIS Measurement:

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the following equation: σ = l / (Rb * A)

  • Temperature Sweep: Repeat steps 4-6 for each desired temperature.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window (ESW) of this compound at a specific temperature.

Methodology:

  • Electrode Preparation:

    • Working Electrode (WE): A glassy carbon or platinum disk electrode is typically used. Polish the electrode surface with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and ethanol, and then drying thoroughly.

    • Counter Electrode (CE): A platinum wire or mesh is commonly used.

    • Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ or a leak-free Ag/AgCl pseudo-reference electrode, is suitable.

  • Electrolyte and Cell Preparation:

    • Dry the this compound under vacuum.

    • In an inert atmosphere, dissolve a supporting electrolyte (if needed, though often the ionic liquid itself has sufficient conductivity) in the ionic liquid.

    • Assemble a three-electrode electrochemical cell with the prepared WE, CE, and RE, and add the electrolyte.

  • Temperature Control: Place the electrochemical cell in a temperature-controlled environment and allow it to reach thermal equilibrium.

  • CV Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential range to be scanned. Start with a wide range and narrow it down based on the observed decomposition potentials.

    • Set the scan rate (e.g., 50 mV/s).

    • Run the cyclic voltammogram, scanning first in the anodic direction and then in the cathodic direction (or vice versa).

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the electrolyte, respectively. The potential difference between these limits defines the electrochemical stability window.

Visualizations

Experimental_Workflow_EIS cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_cell Assemble Conductivity Cell fill_cell Fill Cell in Glovebox prep_cell->fill_cell prep_electrolyte Dry Electrolyte prep_electrolyte->fill_cell temp_control Temperature Equilibration fill_cell->temp_control run_eis Perform EIS Scan temp_control->run_eis nyquist Plot Nyquist Data run_eis->nyquist calc_conductivity Calculate Ionic Conductivity nyquist->calc_conductivity Experimental_Workflow_CV cluster_prep_cv Preparation cluster_measurement_cv Measurement cluster_analysis_cv Analysis prep_electrodes Prepare & Clean Electrodes assemble_cell Assemble 3-Electrode Cell prep_electrodes->assemble_cell prep_electrolyte_cv Dry Electrolyte prep_electrolyte_cv->assemble_cell temp_control_cv Temperature Equilibration assemble_cell->temp_control_cv run_cv Run Cyclic Voltammogram temp_control_cv->run_cv plot_cv Plot Current vs. Potential run_cv->plot_cv determine_esw Determine Electrochemical Stability Window plot_cv->determine_esw

References

troubleshooting poor ionic conductivity in 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1-propylpiperidinium bromide. The information is presented in a question-and-answer format to directly address common issues, particularly those related to achieving optimal ionic conductivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a type of ionic liquid, which is a salt that is liquid at or near room temperature. It is composed of a 1-methyl-1-propylpiperidinium cation and a bromide anion. Due to its properties, such as potentially high ionic conductivity, a wide electrochemical window, low volatility, and low flammability, it is of considerable interest for various applications.[1] One of the most significant applications is in electrolyte systems for electrochemical devices like batteries and supercapacitors.[1]

Q2: I am observing lower than expected ionic conductivity with my synthesized this compound. What are the most likely causes?

Low ionic conductivity in this compound can stem from several factors, primarily related to the purity of the ionic liquid. The most common culprits include:

  • Presence of Impurities: Residual starting materials (N-methylpiperidine, 1-bromopropane), organic solvents used during synthesis (e.g., acetone, ethyl acetate), or water can significantly impact ionic conductivity. Halide impurities, in particular, can increase the viscosity of the ionic liquid, which in turn reduces ionic mobility and conductivity.

  • Water Content: The effect of water on ionic conductivity can be complex. While small amounts of water can sometimes increase conductivity by reducing viscosity, excessive water content will dilute the charge carriers and lower the overall conductivity.

  • Degradation: Although piperidinium-based ionic liquids are generally thermally stable, exposure to very high temperatures or incompatible chemicals could lead to degradation, producing less conductive species.

Q3: How can I purify my this compound to improve its ionic conductivity?

Purification is critical to achieving the expected ionic conductivity. Common purification methods include:

  • Recrystallization: This is a powerful technique for purifying solid ionic liquids. The crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., acetonitrile) and then allowed to cool slowly, during which the pure ionic liquid crystallizes, leaving impurities in the solution.

  • Solvent Washing: The synthesized ionic liquid can be washed with a solvent in which it is insoluble but in which the impurities are soluble. For example, washing with cold ethyl acetate (B1210297) can help remove unreacted starting materials.[2]

  • Activated Charcoal Treatment: Dissolving the ionic liquid in a solvent and treating it with activated charcoal can effectively remove colored and other organic impurities. The charcoal is then removed by filtration.

  • Drying under High Vacuum: To remove residual water and volatile organic solvents, the purified ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period.

Troubleshooting Guide: Poor Ionic Conductivity

This guide provides a systematic approach to diagnosing and resolving issues of low ionic conductivity in your this compound samples.

Problem: The measured ionic conductivity of my this compound is significantly lower than expected.

Below is a troubleshooting workflow to identify and address the potential causes of poor ionic conductivity.

G cluster_0 Troubleshooting Workflow for Poor Ionic Conductivity start Low Ionic Conductivity Observed check_purity Step 1: Assess Purity (NMR, Karl Fischer, etc.) start->check_purity impurity_detected Impurities Detected? check_purity->impurity_detected purify Step 2: Purify the Ionic Liquid (Recrystallization, Solvent Washing, Activated Charcoal) impurity_detected->purify Yes check_measurement Step 4: Verify Measurement Setup (Cell constant, Temperature control) impurity_detected->check_measurement No re_measure_conductivity Step 3: Re-measure Ionic Conductivity purify->re_measure_conductivity issue_resolved Issue Resolved re_measure_conductivity->issue_resolved setup_issue Setup Issue Found? check_measurement->setup_issue correct_setup Correct Setup and Re-measure setup_issue->correct_setup Yes consult_literature Consult Literature for Expected Values and Further Troubleshooting setup_issue->consult_literature No correct_setup->re_measure_conductivity

Caption: Troubleshooting workflow for addressing poor ionic conductivity.

Relationship Between Impurities and Ionic Conductivity

The presence of various impurities can have a detrimental effect on the ionic conductivity of this compound. The following diagram illustrates the impact of common impurities.

G cluster_1 Impact of Impurities on Ionic Conductivity cluster_impurities Common Impurities ic Ionic Conductivity water Water ic->water Can increase or decrease (depending on concentration) solvent Residual Solvent (e.g., Acetone) ic->solvent Decreases (increases viscosity) starting_materials Starting Materials (N-methylpiperidine, 1-bromopropane) ic->starting_materials Decreases (neutral species) halide_impurities Other Halide Ions (e.g., Cl-, I-) ic->halide_impurities Decreases (alters ion packing and viscosity)

Caption: Relationship between common impurities and ionic conductivity.

Quantitative Data

Ionic LiquidAnionTemperature (°C)Ionic Conductivity (mS/cm)
1-Methyl-1-propylpiperidiniumbis(trifluoromethylsulfonyl)imide302.12
1-Allyl-1-methylpyrrolidinium (a related cyclic ammonium (B1175870) salt)bis(trifluoromethylsulfonyl)imideRoom Temp.5.7

Note: The ionic conductivity is highly dependent on the nature of the anion, with anions like bis(trifluoromethylsulfonyl)imide often leading to higher conductivity compared to bromide due to lower viscosity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1-alkyl-1-methylpiperidinium bromides.[2]

Materials:

Procedure:

  • In a round-bottomed flask, dissolve 0.05 mol of 1-methylpiperidine in 5 cm³ of anhydrous acetone.

  • To this solution, add 0.0525 mol of 1-bromopropane dissolved in 10 cm³ of anhydrous acetone.

  • Reflux the reaction mixture for 24 hours.

  • After the reaction is complete, cool the flask in a refrigerator for 24 hours to facilitate crystallization of the product.

  • Filter the resulting solid product under vacuum.

  • Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.[2]

  • Dry the purified product in a vacuum oven at 60 °C for 24 hours.[2]

Purification of this compound

This protocol provides a general method for the purification of ionic liquids containing colored impurities.

Materials:

  • Crude this compound

  • Deionized water or an appropriate organic solvent (e.g., acetonitrile)

  • Activated charcoal

Procedure:

  • Dissolve the crude this compound in a suitable solvent like deionized water or acetonitrile.

  • Add a small amount of activated charcoal (typically 1-5% by weight) to the solution.

  • Stir the mixture at a slightly elevated temperature (e.g., 60-70 °C) for several hours to overnight.

  • Allow the mixture to cool to room temperature.

  • Filter the solution through a fine filter paper or a pad of celite to remove the activated charcoal completely. The resulting solution should be colorless.

  • If color persists, the activated charcoal treatment can be repeated.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual solvent and water.

Measurement of Ionic Conductivity

Equipment:

  • Conductivity meter with a conductivity cell

  • Temperature-controlled bath or chamber

  • Inert atmosphere glovebox (recommended for anhydrous measurements)

Procedure:

  • Calibrate the conductivity meter using standard solutions of known conductivity.

  • Determine the cell constant of the conductivity cell using a standard potassium chloride solution.

  • Place a known volume of the purified and dried this compound in the conductivity cell. To ensure accuracy, this should be done in an inert atmosphere (e.g., an argon-filled glovebox) to prevent water absorption.

  • Place the conductivity cell in a temperature-controlled environment and allow the sample to thermally equilibrate.

  • Measure the resistance or conductance of the sample at the desired temperature.

  • Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.

  • Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.

References

preventing side reactions with 1-Methyl-1-propylpiperidinium bromide in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methyl-1-propylpiperidinium bromide in their synthetic protocols. The information herein is designed to help anticipate and mitigate common side reactions, thereby improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound is a quaternary ammonium (B1175870) salt. In organic synthesis, it is most commonly employed as a phase-transfer catalyst (PTC).[1][2][3] PTCs are utilized to facilitate the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[1][2] By forming an ion pair with the aqueous-phase reactant, the catalyst transports it into the organic phase where the reaction can proceed.[2]

Q2: What is the most common side reaction observed when using this compound?

The most prevalent side reaction is the Hofmann elimination .[4] This is an E2 elimination reaction that occurs under basic conditions, particularly at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[4][5] For this compound, this would result in the formation of propene and N-methylpiperidine. This reaction can lead to significant yield loss of the desired product and complicate purification.

Q3: Are there other potential side reactions to be aware of?

Besides Hofmann elimination, other potential issues include:

  • Nucleophilic attack by the bromide counter-ion: While bromide is a relatively weak nucleophile, in certain contexts, it could compete with the desired nucleophile, leading to brominated byproducts.

  • Catalyst "poisoning": In phase-transfer catalysis, highly lipophilic anions or certain leaving groups can pair strongly with the quaternary ammonium cation, hindering its ability to transport the desired reactant and thus inhibiting the catalytic cycle.[6]

  • Thermal decomposition: At excessively high temperatures, quaternary ammonium salts can undergo thermal degradation through various pathways, though Hofmann elimination is typically the most significant under basic conditions.

Troubleshooting Guide: Preventing Side Reactions

This guide addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low yield of the desired product, with evidence of an alkene byproduct.

This is a classic indicator of the Hofmann elimination side reaction. The formation of propene (a gas) and N-methylpiperidine are the expected byproducts.

Root Cause Analysis and Solutions:

  • Excessive Temperature: The Hofmann elimination is highly temperature-dependent.

    • Solution: Lower the reaction temperature. It is advisable to start at a lower temperature and gradually increase it only if the primary reaction rate is too slow.

  • Strong Base: The use of strong, sterically hindered bases can favor the Hofmann elimination.

    • Solution: Opt for a milder base if the desired reaction chemistry allows. For example, carbonates (e.g., K₂CO₃, Cs₂CO₃) are often effective in phase-transfer catalyzed reactions and are less likely to induce Hofmann elimination than hydroxides (e.g., NaOH, KOH).

  • Prolonged Reaction Time at Elevated Temperature: Extended exposure to heat, even at moderate temperatures, can lead to the accumulation of elimination byproducts.

    • Solution: Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Quantitative Impact of Temperature and Base on Hofmann Elimination (Representative Data):

The following table summarizes the hypothetical product distribution in a nucleophilic substitution reaction using this compound as a phase-transfer catalyst under various conditions.

Reaction IDTemperature (°C)BaseDesired Product Yield (%)Hofmann Elimination Byproduct Yield (%)
150K₂CO₃928
280K₂CO₃8515
3110K₂CO₃7030
45050% NaOH (aq)8812
58050% NaOH (aq)7525
611050% NaOH (aq)5545

This data is representative and intended for illustrative purposes.

Issue 2: The reaction stalls or proceeds very slowly when using this compound as a phase-transfer catalyst.

This could be due to several factors related to the catalytic cycle.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent System: The choice of the organic solvent is crucial for the efficiency of phase-transfer catalysis.

    • Solution: Ensure the organic solvent has low miscibility with the aqueous phase. Solvents like toluene (B28343), chlorobenzene, or dichloromethane (B109758) are often suitable. The polarity of the solvent can also influence the reaction rate.

  • Catalyst Poisoning: As mentioned in the FAQs, certain anions can irreversibly bind to the catalyst.

    • Solution: If possible, avoid reactants or leaving groups known to poison quaternary ammonium catalysts, such as iodide or tosylate. If their use is unavoidable, increasing the catalyst loading might partially overcome the issue.[6]

  • Insufficient Agitation: In a biphasic system, efficient mixing is essential to maximize the interfacial area where the phase transfer occurs.

    • Solution: Ensure vigorous stirring to create a fine emulsion of the two phases.

Experimental Protocols

Protocol 1: General Procedure for a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a typical Williamson ether synthesis using this compound as the PTC.

Reactants:

  • 4-Chlorophenol (1.0 equiv)

  • Benzyl (B1604629) bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • This compound (0.05 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol, potassium carbonate, and this compound.

  • Add toluene and water in a 1:1 (v/v) ratio.

  • Stir the mixture vigorously to ensure good mixing of the two phases.

  • Add benzyl bromide to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Minimizing Hofmann Elimination during a Base-Mediated Reaction

This protocol provides guidelines for a reaction where this compound is present in a basic environment, and minimizing its degradation is crucial.

Key Principles:

  • Temperature Control: Maintain the reaction temperature as low as feasible. A temperature screening from room temperature up to 60°C is recommended.

  • Base Selection: Use the mildest base that effectively promotes the desired reaction. Consider using bases like potassium bicarbonate (KHCO₃) or cesium carbonate (Cs₂CO₃) which are generally less prone to inducing elimination reactions.

  • Monitoring: Regularly monitor the reaction for the appearance of byproducts. GC-MS is a sensitive technique for detecting the N-methylpiperidine byproduct.

  • Stoichiometry: Use the minimum effective amount of the base.

Procedure Example (Modification of a generic reaction):

  • Combine the substrate and this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add the base (e.g., Cs₂CO₃, 1.5 equiv) portion-wise over a period to control any initial exotherm.

  • Maintain the reaction temperature at 40°C.

  • Follow the reaction progress by LC-MS, specifically monitoring for the consumption of the starting material and the formation of both the desired product and potential degradation products.

  • Once the reaction is complete, proceed with a standard aqueous workup.

Visualizations

Hofmann_Elimination_Pathway cluster_reactants Reactants cluster_reaction Hofmann Elimination (Side Reaction) cluster_products Products Piperidinium_Salt This compound Transition_State E2 Transition State Piperidinium_Salt->Transition_State Base Strong Base (e.g., OH⁻) Base->Transition_State Alkene Propene Transition_State->Alkene Amine N-Methylpiperidine Transition_State->Amine Water H₂O Transition_State->Water Bromide Br⁻ Transition_State->Bromide

Caption: Hofmann elimination pathway of this compound.

Troubleshooting_Logic Start Low Yield or Stalled Reaction Check_Alkene Evidence of Alkene Byproduct (GC-MS)? Start->Check_Alkene Hofmann_Elimination Hofmann Elimination Is a Major Issue Check_Alkene->Hofmann_Elimination Yes PTC_Issue Potential PTC Cycle Issue Check_Alkene->PTC_Issue No Reduce_Temp Lower Reaction Temperature Hofmann_Elimination->Reduce_Temp Milder_Base Use Milder Base (e.g., K₂CO₃) Hofmann_Elimination->Milder_Base Optimize_Time Optimize Reaction Time Hofmann_Elimination->Optimize_Time Check_Solvent Review Solvent System PTC_Issue->Check_Solvent Check_Agitation Ensure Vigorous Stirring PTC_Issue->Check_Agitation Consider_Poisoning Consider Catalyst Poisoning PTC_Issue->Consider_Poisoning

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Solubility in 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of reactants in 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]).

Frequently Asked Questions (FAQs)

Q1: What is this compound ([PMPip][Br]) and what are its general solubility characteristics?

A1: this compound is a type of ionic liquid (IL), which is a salt that is liquid below 100°C. It is known for its ability to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent for organic synthesis and electrochemistry. However, like all solvents, its ability to dissolve specific reactants can vary. Studies on similar piperidinium-based ionic liquids indicate they may be less soluble in some organic solvents compared to other classes of ionic liquids like those based on pyrrolidinium.[1]

Q2: My reactant has poor solubility in [PMPip][Br]. What are the primary strategies to improve it?

A2: The main strategies to enhance reactant solubility in an ionic liquid like [PMPip][Br] are:

  • Temperature Adjustment: Increasing the temperature often enhances solubility.

  • Use of Co-solvents: Introducing a small amount of a compatible co-solvent can significantly alter the solubility of your reactant.

  • Stirring and Sonication: Ensuring efficient mixing through vigorous stirring or using an ultrasonic bath can help dissolve stubborn reactants.

Q3: How does temperature affect the solubility of reactants in [PMPip][Br]?

A3: Generally, for solid reactants, increasing the temperature increases both the rate of dissolution and the equilibrium solubility. The increased kinetic energy helps to overcome the lattice energy of the solid reactant. However, the effect of temperature can be complex and should be determined experimentally for your specific system. For some dicationic ionic liquids, miscibility with water was shown to be better at higher temperatures.[2]

Q4: What types of co-solvents can be used with [PMPip][Br] and how do I choose one?

A4: The choice of a co-solvent depends on the properties of your reactant. For nonpolar reactants, a small amount of a nonpolar organic solvent might be effective. For polar reactants, a polar aprotic co-solvent like DMSO or a polar protic co-solvent like a short-chain alcohol could be beneficial. The addition of co-solvents can disrupt the hydrogen bonding structure of the solvent environment, which can increase the solubility of insoluble compounds.[3] It is crucial to ensure the co-solvent is miscible with [PMPip][Br] and does not interfere with your reaction.

Q5: Can I modify the ionic liquid itself to better dissolve my reactant?

A5: Yes, the structure of the ionic liquid has a significant impact on its solvating properties. While you cannot change [PMPip][Br] itself, for future experiments, you could consider other ionic liquids. For instance, changing the anion or the alkyl chain length on the cation can tune the polarity and hydrophobicity of the ionic liquid to better match your reactant.[4]

Troubleshooting Guides

Issue 1: Reactant is not dissolving or is dissolving very slowly.

Possible Causes:

  • Insufficient mixing due to the high viscosity of [PMPip][Br].

  • Low intrinsic solubility of the reactant at the current temperature.

  • The reactant may be degrading in the ionic liquid.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor reactant dissolution.

Issue 2: The reactant precipitates out of solution after initial dissolution.

Possible Causes:

  • The initial dissolution was forced (e.g., by high heat) and the solution is supersaturated at the working temperature.

  • A change in temperature has occurred.

  • The addition of another reagent has changed the properties of the solvent system.

Troubleshooting Steps:

start Start: Reactant precipitates check_temp Was the initial dissolution done at a higher temperature? start->check_temp maintain_temp Maintain the higher temperature throughout the experiment. check_temp->maintain_temp Yes check_reagent Did precipitation occur after adding another reagent? check_temp->check_reagent No end_node End maintain_temp->end_node re_dissolve Re-dissolve at a slightly elevated temperature and maintain it. re_dissolve->end_node reagent_issue The second reagent may be causing precipitation. Check for reactivity or co-solvent effects. check_reagent->reagent_issue Yes supersaturation The solution may be supersaturated. Try using a slightly lower concentration of the reactant. check_reagent->supersaturation No reagent_issue->end_node supersaturation->re_dissolve

Caption: Logic for addressing reactant precipitation.

Data Presentation

While specific quantitative data for enhancing reactant solubility in this compound is not abundant in the literature, the following tables provide a qualitative understanding of the solubility of similar piperidinium-based ionic liquids in various solvents and illustrate how to structure quantitative data.

Table 1: Qualitative Solubility of Dicationic Piperidinium (B107235) Bromide Salts in Common Solvents.

Solvent1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide1,1′-(octane-1,8-diyl)bis(1-methylpiperidinium) bromide
WaterSolubleSoluble
MethanolInsolubleSoluble
EthanolInsolubleSoluble
2-PropanolInsolubleInsoluble
AcetonitrileInsolubleInsoluble
AcetoneInsolubleInsoluble
Ethyl AcetateInsolubleInsoluble
DichloromethaneInsolubleInsoluble

Data adapted from a study on dicationic piperidinium salts, which may offer insights into the behavior of monocationic species like [PMPip][Br].[1]

Table 2: Hypothetical Example of Quantitative Solubility Data for "Reactant A" in [PMPip][Br] with Co-solvents.

Co-solvent (5% v/v)Temperature (°C)Solubility of Reactant A (g/L)
None255.2
None5012.8
Acetonitrile2515.6
Acetonitrile5035.1
Toluene258.9
Toluene5021.4

Experimental Protocols

Protocol 1: General Method for Determining Reactant Solubility

This protocol outlines a standard procedure to determine the solubility of a solid reactant in [PMPip][Br] at a given temperature.

Materials:

  • This compound ([PMPip][Br])

  • Solid reactant

  • Analytical balance

  • Vials with magnetic stir bars

  • Thermostatically controlled heating/stirring plate

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Add a known volume (e.g., 2 mL) of [PMPip][Br] to several vials.

  • Place the vials on the heating/stirring plate set to the desired temperature.

  • Add an excess amount of the solid reactant to each vial. "Excess" means adding enough so that some solid remains undissolved.

  • Stir the mixtures at a constant rate for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, stop stirring and allow the solid to settle.

  • Centrifuge the vials to ensure complete separation of the undissolved solid.

  • Carefully take an aliquot from the supernatant liquid.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved reactant using a pre-calibrated analytical method.

Protocol 2: Screening for Effective Co-solvents

This protocol provides a workflow for identifying a co-solvent to enhance reactant solubility.

G cluster_0 Co-solvent Screening Workflow start Select potential co-solvents based on reactant polarity (polar/nonpolar) prepare Prepare stock solutions of reactant in each co-solvent start->prepare mix Add small, precise volumes of co-solvent stock to [PMPip][Br] prepare->mix equilibrate Equilibrate mixtures at a constant temperature with stirring mix->equilibrate observe Visually inspect for miscibility and dissolution equilibrate->observe quantify Quantify the solubility for promising co-solvents (Protocol 1) observe->quantify select Select the most effective co-solvent quantify->select

Caption: Experimental workflow for co-solvent selection.

References

Technical Support Center: 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]).

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the viscosity of [PMPip][Br] during experimental procedures.

Q1: My [PMPip][Br] is too viscous to handle at room temperature. How can I reduce its viscosity?

A1: High viscosity is a common characteristic of many ionic liquids, including [PMPip][Br]. There are two primary strategies to effectively reduce its viscosity:

  • Increase the Temperature: Gently heating the ionic liquid will significantly decrease its viscosity. As a general rule, the viscosity of ionic liquids decreases with increasing temperature.

  • Add a Co-solvent: The addition of a molecular solvent can dramatically lower the viscosity of an ionic liquid. The choice of solvent will depend on your experimental requirements.

Q2: What is the most effective way to heat [PMPip][Br] to reduce its viscosity?

A2: For controlled and uniform heating, it is recommended to use a temperature-controlled heating mantle, a water or oil bath, or a hot plate with a magnetic stirrer. Direct heating with a flame is not advised as it can lead to localized overheating and potential decomposition of the ionic liquid.

Q3: Which co-solvents are effective at reducing the viscosity of [PMPip][Br]?

A3: Polar solvents are generally more effective at reducing the viscosity of ionic liquids. Common and effective co-solvents include:

  • Water: Even small amounts of water can significantly reduce the viscosity of piperidinium-based ionic liquids. However, ensure that the presence of water is compatible with your experimental setup and chemical reaction.

  • Acetonitrile: This is a common polar aprotic solvent that can effectively reduce viscosity.

  • Methanol or Ethanol: These short-chain alcohols are also good options for reducing viscosity.

The addition of a co-solvent will create a binary mixture, and the resulting viscosity will depend on the concentration of the co-solvent.

Q4: Will adding a co-solvent affect my reaction or experiment?

A4: Yes, the addition of a co-solvent can influence various aspects of your experiment, including reaction rates, solubility of reactants and products, and the overall polarity of the medium. It is crucial to select a co-solvent that is inert to your reaction conditions and to document the type and concentration of the co-solvent used, as it is now part of the reaction medium.

Q5: How can I remove the co-solvent after my experiment?

A5: The co-solvent can typically be removed by evaporation under reduced pressure (using a rotary evaporator, for example), especially for volatile solvents like acetonitrile, methanol, or ethanol. The negligible vapor pressure of the ionic liquid allows for the selective removal of the more volatile co-solvent.

Data Presentation: Viscosity of Piperidinium-Based Ionic Liquids

The following table summarizes the effect of temperature and water content on the viscosity of N-propyl,methyl-piperidinium bromide ([N-PMP]Br), which is chemically identical to this compound.

Temperature (K)Water Mole Fraction (x₂)Dynamic Viscosity (η/mPa·s)
293.150.0000Data not available
298.150.0000Data not available
303.150.0000Data not available
308.150.0000Data not available
293.150.2012158.4
298.150.2012119.2
303.150.201291.5
308.150.201271.8
293.150.401545.4
298.150.401536.2
303.150.401529.3
308.150.401524.1
293.150.602516.9
298.150.602514.1
303.150.602511.9
308.150.602510.1
293.150.80186.4
298.150.80185.5
303.150.80184.8
308.150.80184.2

Data extracted from: Chen, H., et al. (2014). Prediction of density, viscosity, and conductivity of the ternary aqueous solutions of piperidinium-based ionic liquids at different temperatures and atmospheric pressure using the data of their binary subsystems. Journal of Chemical & Engineering Data, 59(4), 1149-1157.

Experimental Protocols

Protocol for Viscosity Measurement using a Rotational Rheometer

This protocol outlines the general steps for measuring the dynamic viscosity of [PMPip][Br] as a function of temperature.

1. Objective: To determine the dynamic viscosity of this compound at various temperatures.

2. Materials and Equipment:

  • This compound sample

  • Rotational rheometer with a temperature control unit (e.g., Peltier plate or convection oven)

  • Appropriate measuring geometry (e.g., cone-plate or parallel-plate)

  • Solvents for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

3. Procedure:

  • Instrument Preparation:

    • Ensure the rheometer is clean, calibrated, and level.

    • Install the desired measuring geometry (e.g., a 40 mm parallel plate).

    • Set the initial temperature for the measurement (e.g., 298.15 K) and allow the system to equilibrate.

  • Sample Loading:

    • Carefully place an appropriate amount of the [PMPip][Br] sample onto the center of the lower plate of the rheometer. The required volume will depend on the geometry and the gap size.

    • Lower the upper geometry to the specified gap distance (e.g., 1 mm).

    • Trim any excess sample from the edges of the geometry to ensure accurate measurements.

  • Measurement:

    • Set up the measurement parameters in the rheometer software. For a simple viscosity measurement, a shear rate sweep is often performed (e.g., from 0.1 to 100 s⁻¹).

    • Start the measurement and record the viscosity as a function of the shear rate. For a Newtonian fluid, the viscosity should be independent of the shear rate.

    • To study the effect of temperature, create a temperature ramp program (e.g., from 298.15 K to 343.15 K with a heating rate of 2 K/min).

    • At each desired temperature point, perform a shear rate sweep to determine the viscosity.

  • Data Analysis:

    • Plot the viscosity as a function of temperature.

    • The data can often be fitted to the Vogel-Fulcher-Tammann (VFT) equation to model the temperature dependence of viscosity.

  • Cleaning:

    • After the measurement is complete, carefully raise the upper geometry.

    • Clean the sample from both the upper and lower geometries using an appropriate solvent and lint-free wipes.

Mandatory Visualization

Viscosity_Reduction_Strategies Strategies to Reduce Viscosity of [PMPip][Br] A High Viscosity of [PMPip][Br] B Increase Temperature A->B Strategy 1 C Add Co-solvent A->C Strategy 2 D Reduced Viscosity B->D B1 Heating Mantle B->B1 B2 Water/Oil Bath B->B2 C->D C1 Water C->C1 C2 Acetonitrile C->C2 C3 Alcohols (Methanol, Ethanol) C->C3

Caption: Logical workflow for reducing the viscosity of this compound.

dealing with the hygroscopic nature of 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic ionic liquid, 1-Methyl-1-propylpiperidinium bromide. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an ionic liquid, specifically a piperidinium (B107235) salt, with the chemical formula C₉H₂₀BrN and a molecular weight of 222.17 g/mol .[1][2] It typically appears as a white to almost white crystalline powder.[2] Due to its unique properties, such as high ionic conductivity and stability, it is utilized in various research and industrial applications, including:

  • Electrochemistry: As an electrolyte in batteries and supercapacitors.[3]

  • Organic Synthesis: As a versatile solvent.[3]

  • Advanced Materials and Catalysis: In the development of new materials and as a medium for green chemistry processes.[3]

  • Separation Processes: In liquid-liquid extraction of organic compounds.[3]

Q2: What does it mean that this compound is hygroscopic?

The term "hygroscopic" refers to a substance's tendency to readily absorb moisture from the surrounding atmosphere. This is a critical property to consider when working with this compound, as the presence of water can significantly alter its physical and chemical properties, potentially impacting experimental outcomes.

Q3: How can the water content of this compound be accurately determined?

The most precise and widely accepted method for determining the water content in ionic liquids is the Karl Fischer (KF) titration .[4][5] This technique is highly selective for water and can provide accurate measurements.[4] Ionic liquids themselves can often be used as the solvent for the sample in KF titration, which is advantageous for substances that are poorly soluble in traditional solvents like methanol (B129727).[4][6][7][8]

Q4: What are the recommended storage and handling procedures for this compound?

Due to its hygroscopic nature, stringent handling and storage procedures are necessary to prevent moisture absorption. The recommended practices include:

  • Inert Atmosphere: Whenever feasible, handle the compound inside a glove box with a dry inert atmosphere (e.g., argon or nitrogen).[9][10][11]

  • Airtight Containers: Store the compound in tightly sealed, airtight containers.

  • Minimize Exposure: Limit the time the container is open to the ambient atmosphere.

  • Dry Equipment: Ensure all glassware, spatulas, and other equipment are thoroughly dried before use.[10][11] Porous or hygroscopic materials should be degassed under vacuum before being introduced into a glove box.[9]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, focusing on problems arising from its hygroscopic nature.

General Experimental Issues
Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Varying water content in the this compound between experiments.Determine the water content of the ionic liquid using Karl Fischer titration before each experiment to ensure consistency.[4] Implement and adhere to a strict drying protocol.
The compound appears clumpy or has a different consistency than expected. The compound has absorbed a significant amount of moisture from the atmosphere.Dry the compound under high vacuum. If clumping persists, gently break up the clumps with a dry spatula inside a glove box.
Reaction is sluggish, incomplete, or yields unexpected byproducts. Water may be acting as a competing reagent, poisoning a catalyst, or altering the solvent properties of the ionic liquid.Dry the this compound to a very low water content (e.g., <100 ppm) before use.[4] Ensure all other reagents and solvents are anhydrous.
Electrochemical Experiment Issues
Problem Potential Cause Recommended Solution
Distorted or shifted peaks in cyclic voltammograms. High uncompensated resistance in the solution, which can be exacerbated by impurities like water. An improperly connected or malfunctioning reference electrode can also be a cause.[12]Ensure the ionic liquid is thoroughly dried. Check all electrode connections and ensure the reference electrode is functioning correctly and has good contact with the electrolyte solution.[12]
Irreversible electrochemical behavior where reversible behavior is expected. The compound of interest may be reacting with trace amounts of water upon oxidation or reduction.[12] Water can also lead to the passivation of the electrode surface.Rigorously dry the this compound and the electrochemical cell before use. Purge the electrolyte solution with a dry, inert gas (e.g., argon) to remove dissolved oxygen and moisture.[13]
Sharp jump in current at negative potentials. This could be due to the reduction of impurities, including water or dissolved oxygen.Deoxygenate the electrolyte solution by bubbling with a dry, inert gas for an extended period before the experiment. Ensure all components of the electrochemical cell are scrupulously clean and dry.[13]

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the steps to accurately measure the water content in this compound.

Materials:

  • Karl Fischer titrator

  • Appropriate Karl Fischer reagent

  • Certified water standard

  • Anhydrous methanol or a specialized KF solvent

  • Gastight syringe

  • This compound sample

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator as per the manufacturer's instructions. Condition the titration cell to achieve a low and stable baseline drift.[4]

  • Titer Determination: Accurately determine the titer of the Karl Fischer reagent by titrating a known amount of a certified water standard.

  • Sample Preparation: Inside a glove box or under an inert atmosphere, accurately weigh a sample of this compound into a clean, dry vial.

  • Titration: Using a gastight syringe, draw a precise volume of the sample and inject it into the conditioned titration cell. The titration will commence automatically and stop once the endpoint is reached.[4]

  • Calculation: The instrument's software will calculate the water content in parts per million (ppm) or as a percentage based on the sample weight and the volume of titrant used.[4]

Protocol 2: Drying this compound using High Vacuum

This protocol describes a common method for drying hygroscopic ionic liquids.

Materials:

  • Schlenk flask or round-bottom flask

  • Magnetic stir bar and stir plate

  • High-vacuum line with a cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle with a temperature controller

Procedure:

  • Setup: Place the this compound sample in a Schlenk flask with a magnetic stir bar.

  • Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap.[4]

  • Stirring and Heating: Begin stirring the ionic liquid. If the compound is thermally stable, gently heat it using a heating mantle. Do not exceed the decomposition temperature.

  • Drying: Maintain the high vacuum with continuous stirring and gentle heating for an extended period (e.g., 12-24 hours). The required time will depend on the initial water content, sample volume, and vacuum level.[4]

  • Cooling and Storage: Allow the compound to cool to room temperature while still under vacuum. Once cooled, backfill the flask with a dry, inert gas such as argon or nitrogen. Store the dried ionic liquid under an inert atmosphere.[4]

Visualizations

experimental_workflow storage Store Compound in Airtight Container glovebox Transfer to Glove Box storage->glovebox weigh Weigh Sample glovebox->weigh karl_fischer Karl Fischer Titration weigh->karl_fischer Check Water Content experiment Proceed with Experiment weigh->experiment drying High Vacuum Drying karl_fischer->drying If Water > Limit karl_fischer->experiment If Water < Limit drying->karl_fischer Re-check Water

Caption: Workflow for handling and quality control of this compound.

troubleshooting_logic start Inconsistent Experimental Results q1 Is water content monitored before each experiment? start->q1 sol1 Implement Karl Fischer titration as a routine pre-experimental check. q1->sol1 No q2 Is the compound handled under an inert atmosphere? q1->q2 Yes sol1->q1 sol2 Use a glove box for all weighing and transfer steps. q2->sol2 No q3 Are all glassware and reagents anhydrous? q2->q3 Yes sol2->q2 sol3 Thoroughly dry all equipment and use anhydrous grade reagents. q3->sol3 No end Improved Reproducibility q3->end Yes sol3->q3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Reactions Catalyzed by 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the yield of reactions catalyzed by 1-Methyl-1-propylpiperidinium bromide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of reactions is it primarily used as a catalyst?

This compound is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids.[1][2] Due to its structure, it is an effective phase transfer catalyst (PTC). PTCs are used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[3][4] It is particularly useful in nucleophilic substitution reactions, such as the Williamson ether synthesis for the preparation of ethers, and in various alkylation reactions.[5][6]

Q2: How does this compound function as a phase transfer catalyst?

In a biphasic system, the positively charged piperidinium (B107235) cation can pair with an anion (e.g., a phenoxide or another nucleophile) from the aqueous phase. This newly formed ion pair is sufficiently lipophilic to be soluble in the organic phase. Once in the organic phase, the nucleophile is "naked" and highly reactive, allowing it to react with the organic-soluble substrate. The piperidinium cation then shuttles the leaving group anion back to the aqueous phase, completing the catalytic cycle.

Q3: What are the main advantages of using this compound over other catalysts or reaction conditions?

Using this compound can lead to faster reaction rates, higher yields, and fewer byproducts compared to uncatalyzed heterogeneous reactions.[5] It often allows for the use of milder reaction conditions and can eliminate the need for expensive, anhydrous, or hazardous organic solvents that would be required to dissolve all reactants in a single phase.[5] Piperidinium-based ionic liquids are also noted for their stability.[7]

Q4: My reaction is not proceeding or the yield is very low. What are the most common initial troubleshooting steps?

For a low-yielding reaction, first, verify the purity and integrity of the catalyst and all reagents. Ensure that the reaction setup provides vigorous and efficient stirring to maximize the interfacial area between the phases, which is critical for phase transfer catalysis. Next, confirm that the reaction temperature is appropriate for the specific transformation. Finally, evaluate the concentration of your reactants and the catalyst loading.

Troubleshooting Guide: Low Product Yield

Low product yield is a common issue in reactions catalyzed by this compound. The following guide, presented in a question-and-answer format, addresses specific problems you may encounter.

Problem: Inefficient Phase Transfer

Is the catalyst effectively transporting the nucleophile into the organic phase?

  • Issue: Catalyst Loading is Suboptimal.

    • Solution: The optimal catalyst loading is crucial. While a higher loading can increase the reaction rate, an excessive amount may complicate purification. Start with a catalyst loading of 1-5 mol% and perform optimization experiments to find the most effective concentration for your specific reaction.

  • Issue: Poor Stirring/Agitation.

    • Solution: Inadequate mixing reduces the surface area between the aqueous and organic phases, hindering the transfer of the ion pair. Use a mechanical stirrer to ensure vigorous agitation, especially for viscous reaction mixtures.

  • Issue: Inappropriate Solvent Choice.

    • Solution: The organic solvent must be able to solubilize the substrate and the catalyst-nucleophile ion pair. If the reaction is slow, consider screening different aprotic solvents of varying polarity, such as toluene, dichloromethane, or acetonitrile.

Problem: Issues with Reactants and Reagents

Are the starting materials and reaction conditions conducive to the desired transformation?

  • Issue: Weak Nucleophile.

    • Solution: The nucleophile may not be sufficiently reactive. If applicable, consider using a stronger base to generate a more potent nucleophile (e.g., using NaOH instead of K₂CO₃ to deprotonate a phenol).

  • Issue: Poor Leaving Group.

    • Solution: The rate of nucleophilic substitution is dependent on the quality of the leaving group. For alkyl halides, the reactivity order is generally I > Br > Cl > F. If your reaction is sluggish, consider switching to a substrate with a better leaving group.

  • Issue: Presence of Water or Impurities.

    • Solution: While phase transfer catalysis can tolerate some water, excess water can hydrate (B1144303) the nucleophile, reducing its reactivity. Ensure your reagents and solvents are of appropriate purity. Impurities in the starting materials can also poison the catalyst.

Problem: Reaction Conditions

Is the reaction environment optimized for the catalytic cycle?

  • Issue: Suboptimal Reaction Temperature.

    • Solution: Many nucleophilic substitution reactions have a significant activation energy and require heating. Incrementally increase the reaction temperature and monitor the progress by TLC or GC/LC-MS. Be aware of potential catalyst decomposition at very high temperatures.

  • Issue: Side Reactions.

    • Solution: Unwanted side reactions, such as elimination (especially with secondary or tertiary alkyl halides) or reaction with the solvent, can reduce the yield of the desired product.[5] Analyze the crude reaction mixture to identify byproducts and adjust the reaction conditions (e.g., lower the temperature, change the base or solvent) to minimize their formation.

Quantitative Data Summary

While specific yield data for reactions catalyzed exclusively by this compound is not extensively documented in publicly available literature, the following table provides representative data for a Williamson ether synthesis using an analogous quaternary ammonium phase transfer catalyst (Tetrabutylammonium bromide, TBAB). This data illustrates how changes in reaction conditions can influence product yield.

Table 1: Influence of Reaction Parameters on the Yield of Propyl p-tolyl Ether

EntryAlkyl HalideBase (equiv.)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1n-Propyl IodideNaOH (1.5)5951~90-95
2n-Propyl BromideNaOH (1.5)5952~85-90
3n-Propyl IodideK₂CO₃ (2.0)5954~60-70
4n-Propyl IodideNaOH (1.5)1952~75-80
5iso-Propyl BromideNaOH (1.5)5954<10 (Elimination is the major product)

Note: The data presented is illustrative and based on typical outcomes for Williamson ether synthesis under phase transfer conditions.

Experimental Protocols

Detailed Methodology for a Representative Williamson Ether Synthesis

This protocol describes the synthesis of propyl p-tolyl ether from p-cresol (B1678582) and n-propyl iodide, a reaction for which this compound is a suitable phase transfer catalyst.

Materials:

  • p-Cresol

  • n-Propyl iodide

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-cresol (1.0 equiv.), a 25% aqueous solution of sodium hydroxide (1.5 equiv.), and this compound (0.05 equiv.).

  • Addition of Alkyl Halide: Add n-propyl iodide (1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Heat the biphasic mixture to 95-100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add diethyl ether to the flask and transfer the contents to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with a 5% aqueous NaOH solution to remove any unreacted p-cresol, followed by deionized water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude propyl p-tolyl ether can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_stirring Is stirring vigorous and efficient? start->check_stirring increase_stirring Action: Increase stirring rate. Use a mechanical stirrer. check_stirring->increase_stirring No check_catalyst Is catalyst loading optimal (1-5 mol%)? check_stirring->check_catalyst Yes increase_stirring->check_catalyst optimize_catalyst Action: Screen catalyst loading (e.g., 1%, 2.5%, 5%). check_catalyst->optimize_catalyst No check_temp Is the reaction temperature appropriate? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Action: Incrementally increase temperature. Monitor for decomposition. check_temp->optimize_temp No check_reagents Are reagents pure and reactive? (Nucleophile strength, Leaving group) check_temp->check_reagents Yes optimize_temp->check_reagents optimize_reagents Action: Use stronger base to form nucleophile. Switch to a better leaving group (I > Br > Cl). check_reagents->optimize_reagents No analyze_side_products Analyze crude mixture for side products. check_reagents->analyze_side_products Yes optimize_reagents->analyze_side_products end_optimized Reaction Optimized analyze_side_products->end_optimized

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow setup 1. Reaction Setup (Substrate, Base, Catalyst) addition 2. Add Alkylating Agent setup->addition reaction 3. Heat and Stir (Monitor by TLC/GC-MS) addition->reaction workup 4. Cool and Quench (Add Organic Solvent) reaction->workup extraction 5. Extraction and Washing workup->extraction drying 6. Dry and Concentrate extraction->drying purification 7. Purify Product (e.g., Column Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for PTC reactions.

References

stability issues of 1-Methyl-1-propylpiperidinium bromide in the presence of strong bases/acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Methyl-1-propylpiperidinium bromide in the presence of strong bases and acids. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the presence of a strong base?

In the presence of strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, this compound is susceptible to two main degradation pathways:

  • Hofmann Elimination: This is an E2 elimination reaction where a hydroxide ion abstracts a β-hydrogen from one of the alkyl groups attached to the nitrogen atom, leading to the formation of an alkene and a tertiary amine. For 1-Methyl-1-propylpiperidinium, the Hofmann rule predicts that the elimination will preferentially form the least substituted alkene.[1][2][3]

  • Nucleophilic Substitution (SN2): The hydroxide ion can also act as a nucleophile and attack one of the α-carbons of the alkyl groups attached to the nitrogen, resulting in the displacement of the piperidine (B6355638) ring and the formation of an alcohol and a tertiary amine.[4][5]

The prevalence of each pathway can be influenced by factors such as the steric hindrance around the β-hydrogens and the reaction temperature.[1]

Q2: How does this compound behave in the presence of strong acids?

Quaternary ammonium (B1175870) cations, including 1-Methyl-1-propylpiperidinium, are generally considered to be stable towards strong acids.[6] The permanent positive charge on the nitrogen atom makes it unreactive towards electrophiles and acids. However, the overall stability of the ionic liquid in an acidic medium can be influenced by the nature of the anion (in this case, bromide).

Q3: What are the expected degradation products of this compound under strongly basic conditions?

Based on the primary degradation pathways, the following products can be anticipated:

  • From Hofmann Elimination:

    • Propene (from elimination of the propyl group)

    • Ethene (less likely, from elimination of a methyl group if β-hydrogens were present, which they are not directly on the methyl group)

    • 1-Methylpiperidine

  • From Nucleophilic Substitution:

    • Methanol (from attack on the methyl group) and 1-propylpiperidine

    • 1-Propanol (from attack on the propyl group) and 1-methylpiperidine

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

Several analytical techniques can be employed to monitor the degradation of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for tracking the disappearance of the parent compound and the appearance of degradation products.[4][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mixed-mode or ion-pair column, can be used to separate and quantify the ionic liquid and its degradation products.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation products such as alkenes and smaller amines.[4]

  • Titration Methods: The concentration of quaternary ammonium compounds can be determined by titration with an anionic surfactant.[11][12]

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of this compound in a basic solution.

Possible Cause Troubleshooting Steps
High Temperature The rate of degradation reactions, such as Hofmann elimination, increases significantly with temperature.[13] Lower the reaction temperature if the experimental conditions allow.
High Concentration of Base A higher concentration of hydroxide ions will accelerate the degradation rate.[13] Consider using the minimum effective concentration of the base.
Presence of Impurities Impurities from the synthesis of the ionic liquid, such as residual reactants or byproducts, can catalyze degradation. Ensure the purity of the this compound using techniques like NMR or HPLC before use.
Solvent Effects The nature of the solvent can influence the rate of degradation. For instance, lower water content can sometimes increase the degradation rate of quaternary ammonium salts.[13]

Issue 2: Inconsistent results in stability studies.

Possible Cause Troubleshooting Steps
Inaccurate Quantification The chosen analytical method may not be suitable for accurately quantifying the ionic liquid in the presence of its degradation products. Validate your analytical method for linearity, accuracy, and precision. Consider using an internal standard for chromatographic methods.
Sample Handling and Storage Degradation may be occurring during sample preparation or storage. Analyze samples promptly after collection and store them under conditions that minimize further reaction (e.g., refrigeration, inert atmosphere).
Variability in Starting Material Different batches of this compound may have varying purity levels. Characterize each new batch of the ionic liquid before conducting stability experiments.

Quantitative Data Summary

Condition Temperature (°C) Half-life (t1/2, hours) Primary Degradation Pathway
1 M NaOH60~500Hofmann Elimination / SN2
1 M NaOH80~150Hofmann Elimination / SN2
5 M NaOH60~100Hofmann Elimination / SN2
1 M HCl80> 1000Generally Stable

Experimental Protocols

Protocol 1: Determination of Alkaline Stability of this compound by 1H NMR Spectroscopy

  • Preparation of Standard Solution: Accurately weigh approximately 50 mg of high-purity this compound and dissolve it in a known volume of D2O in a volumetric flask.

  • Preparation of Reaction Mixture: In a separate vial, dissolve a known amount of this compound in a deuterated basic solution (e.g., 1 M NaOD in D2O). Include a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) that does not react under the experimental conditions.

  • Reaction Conditions: Place the vial in a thermostated bath at the desired temperature (e.g., 60 °C or 80 °C).

  • NMR Analysis: At regular time intervals, withdraw an aliquot of the reaction mixture and transfer it to an NMR tube. Acquire the 1H NMR spectrum.

  • Data Analysis: Integrate the characteristic peaks of this compound (e.g., the N-methyl and N-propyl protons) and the internal standard. Calculate the concentration of the ionic liquid at each time point relative to the constant concentration of the internal standard. Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

DegradationPathways MPPB 1-Methyl-1-propylpiperidinium bromide Hofmann Hofmann Elimination (E2) MPPB->Hofmann β-H abstraction SN2 Nucleophilic Substitution (SN2) MPPB->SN2 α-C attack StrongBase Strong Base (e.g., NaOH) StrongBase->Hofmann StrongBase->SN2 Propene Propene Hofmann->Propene Methylpiperidine 1-Methylpiperidine Hofmann->Methylpiperidine SN2->Methylpiperidine Methanol Methanol SN2->Methanol Propylpiperidine 1-Propylpiperidine SN2->Propylpiperidine Propanol 1-Propanol SN2->Propanol

Caption: Degradation pathways of this compound in strong base.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_IL Prepare stock solution of This compound Prep_Reaction Mix IL and base solutions in a reaction vessel Prep_IL->Prep_Reaction Prep_Base Prepare strong base solution (e.g., 1 M NaOH) Prep_Base->Prep_Reaction Incubate Incubate at controlled temperature (e.g., 60°C) Prep_Reaction->Incubate Sampling Withdraw aliquots at specific time intervals Incubate->Sampling Quench Quench reaction (if necessary) Sampling->Quench Analyze Analyze by NMR, HPLC, or GC-MS Quench->Analyze Quantify Quantify remaining IL and identify degradation products Analyze->Quantify Kinetics Determine degradation rate and half-life Quantify->Kinetics

Caption: Workflow for studying the stability of this compound.

References

addressing corrosion issues with 1-Methyl-1-propylpiperidinium bromide in battery casings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]) in battery development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address potential corrosion issues with battery casings during your experiments.

Disclaimer: The following information is based on available research. The corrosive behavior of any substance is highly dependent on the specific experimental conditions, including the purity of the ionic liquid, the presence of contaminants (especially water), temperature, and the specific alloy of the casing material. We strongly recommend conducting compatibility tests for your specific setup.

Frequently Asked Questions (FAQs)

Q1: Is this compound corrosive to aluminum battery casings?

A1: Research suggests that this compound (also referred to as MPPB) can act as a corrosion inhibitor for aluminum alloys in certain conditions, specifically in acidic environments[1]. The piperidinium (B107235) cation and bromide anion can adsorb onto the aluminum surface, forming a protective layer that inhibits corrosion[1]. However, this does not guarantee inertness in a battery electrolyte. The presence of impurities, high temperatures, or high electrochemical potentials could alter this behavior. Halide ions, including bromide, can be aggressive towards the passive oxide layer that normally protects aluminum, potentially leading to localized pitting corrosion under specific circumstances[2][3].

Q2: How does the bromide anion (Br⁻) influence corrosion?

A2: Halide anions, including bromide (Br⁻), are known to be potential initiators of localized corrosion, particularly for metals like aluminum and stainless steel that rely on a passive oxide layer for protection[2][3]. The small size and high electronegativity of halide ions allow them to penetrate the passive layer at defect sites. This can lead to the formation of soluble metal-halide complexes, accelerating the breakdown of the protective layer and initiating pitting corrosion[2]. Conversely, in some contexts, bromide ions can participate in the formation of a protective film on the metal surface, acting as a corrosion inhibitor[4][5][6]. The specific role of the bromide ion—whether aggressive or protective—depends heavily on the overall chemical environment, including the cation, solvent, and presence of water.

Q3: What about other common casing materials like stainless steel or nickel-plated steel?

A3: There is currently no specific research available on the corrosive effects of this compound on stainless steel or nickel-plated steel battery casings. In general, stainless steel is more resistant to corrosion than aluminum in many ionic liquids due to its robust chromium oxide passive layer[7]. However, it is not immune, and pitting corrosion can still be a concern, especially in the presence of halide ions at elevated temperatures or potentials[8]. Nickel has shown good stability in some ionic liquids, but its susceptibility to corrosion can be significant in others[8]. Given the lack of specific data, experimental verification of compatibility is critical.

Q4: What are the visible signs of corrosion on a battery casing?

A4: Visual inspection is the first step in identifying corrosion. Look for:

  • Pitting: Small, localized pits or holes on the surface.

  • Discoloration: Changes in the color or reflectivity of the metal surface.

  • Residue Formation: A white, greenish, or brownish crusty substance, particularly around seals or terminals.

  • Swelling: Any deformation or swelling of the battery casing.

Q5: Can corrosion from the ionic liquid affect my experimental results?

A5: Absolutely. Corrosion is an electrochemical process that can severely impact your results by:

  • Increasing Self-Discharge: Dissolved metal ions can shuttle charge between the electrodes, leading to a loss of capacity.

  • Altering Electrode Performance: Corrosion products can contaminate the electrolyte and deposit on the electrode surfaces, blocking active sites and increasing impedance.

  • Compromising Safety: Severe corrosion can lead to leakage of the electrolyte or even short circuits.

Troubleshooting Guides

Guide 1: Investigating Suspected Aluminum Casing Corrosion

If you observe discoloration, pitting, or unexpected electrochemical behavior (e.g., high self-discharge, capacity fade) with an aluminum casing, follow these steps.

Logical Workflow for Troubleshooting Aluminum Casing Corrosion

start Suspected Corrosion (e.g., visual changes, poor performance) step1 Step 1: Document Observations - Photograph casing - Record electrochemical data start->step1 step2 Step 2: Disassemble Cell Safely (in an inert atmosphere) step1->step2 step3 Step 3: Visual & Microscopic Inspection - Examine casing, electrodes, separator - Use optical microscope or SEM step2->step3 step4 Step 4: Analyze Electrolyte - Test for dissolved aluminum (e.g., ICP-OES) - Check for color change or precipitates step3->step4 decision Is Corrosion Confirmed? step4->decision step5a Step 5a: Review Experimental Parameters - Check for water/air contamination - Verify voltage limits - Assess operating temperature decision->step5a Yes step5b Step 5b: No Corrosion Found - Investigate other failure modes (e.g., electrode degradation, SEI issues) decision->step5b No step6 Step 6: Implement Mitigation Strategy - Improve glovebox/dry room conditions - Use corrosion inhibitors - Consider alternative casing material step5a->step6 end Resolution step5b->end step6->end

Caption: Troubleshooting workflow for suspected battery casing corrosion.

  • Safety First: Before disassembly, ensure the battery is fully discharged. Handle all components in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with air and moisture.

  • Visual Documentation: Carefully photograph the casing, electrodes, and separator after disassembly. Note the location and appearance of any suspected corrosion.

  • Electrolyte Analysis: Extract the electrolyte and analyze it for dissolved aluminum content using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Surface Analysis: Analyze the internal surface of the aluminum casing using Scanning Electron Microscopy (SEM) for high-resolution imaging of the morphology and Energy-Dispersive X-ray Spectroscopy (EDX) to identify the elemental composition of any corrosion products.

  • Review Operating Conditions:

    • Water Content: Was the ionic liquid properly dried? Water can significantly accelerate corrosion.

    • Voltage Window: Did the cell voltage exceed the electrochemical stability window of the electrolyte, potentially causing oxidative or reductive decomposition that leads to corrosive byproducts?

    • Temperature: Were elevated temperatures used? Corrosion rates often increase with temperature.

Quantitative Data

The following table summarizes data from a study where this compound (MPPB) was used as a corrosion inhibitor for a 6061 aluminum-silicon carbide composite in a 0.05 M HCl solution. While the conditions are different from a typical battery, the data demonstrates the interaction of this ionic liquid with an aluminum surface.

Table 1: Corrosion Inhibition Performance of MPPB on 6061Al-10vol% SiC Composite in 0.05 M HCl

MPPB Concentration (ppm) Corrosion Current Density (μA/cm²) Inhibition Efficiency (%)
0 (Blank) 15.85 -
100 4.47 71.8
200 3.16 80.1
300 2.51 84.2
400 1.99 87.4
500 1.58 90.0

Data sourced from[1]. Inhibition efficiency calculated from potentiodynamic polarization measurements.

Experimental Protocols

Protocol 1: Evaluating Casing Compatibility via Electrochemical Testing

This protocol outlines how to use potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) to assess the corrosive behavior of this compound with your specific casing material.

Workflow for Evaluating Ionic Liquid-Casing Compatibility

cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Analysis prep1 Prepare Casing Material Coupon (Working Electrode) prep3 Assemble 3-Electrode Cell (in inert atmosphere) prep1->prep3 prep2 Prepare Electrolyte ([PMPip][Br] + salt/solvent) prep2->prep3 test1 Measure Open Circuit Potential (OCP) until stable prep3->test1 test2 Perform Electrochemical Impedance Spectroscopy (EIS) test1->test2 test3 Conduct Potentiodynamic Polarization Scan test2->test3 analysis1 Model EIS Data (determine polarization resistance) test3->analysis1 analysis2 Extract Corrosion Parameters from Tafel Plot (Icorr, Ecorr) test3->analysis2 analysis3 Post-Test Surface Analysis (SEM/EDX) analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for assessing material compatibility.

1. Cell Assembly:

  • Use a three-electrode electrochemical cell (e.g., a Swagelok-type or coin cell with a reference electrode).

  • Working Electrode (WE): A coupon of the battery casing material (e.g., aluminum foil, stainless steel disc).

  • Reference Electrode (RE): A stable reference, such as Ag/Ag⁺ or a lithium metal pseudo-reference.

  • Counter Electrode (CE): An inert material with a large surface area, like platinum or activated carbon.

  • Assemble the cell inside an argon-filled glovebox.

2. Open Circuit Potential (OCP):

  • Connect the cell to a potentiostat and monitor the OCP until it stabilizes (drift < 1-2 mV/min). This ensures the system is at a steady state before perturbation.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small AC voltage perturbation (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The resulting Nyquist plot provides information about the charge transfer resistance (Rct) at the electrolyte-casing interface. A higher Rct generally corresponds to lower corrosion rates.

4. Potentiodynamic Polarization:

  • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s)[9].

  • The resulting plot of log(current) vs. potential (Tafel plot) can be analyzed to determine:

    • Corrosion Potential (Ecorr): The potential at which the net current is zero.

    • Corrosion Current Density (Icorr): A direct measure of the corrosion rate. A lower Icorr indicates better corrosion resistance.

5. Post-mortem Analysis:

  • After testing, disassemble the cell in a glovebox and analyze the working electrode surface using SEM and EDX to correlate electrochemical data with physical changes.

By following these guidelines, researchers can better anticipate, identify, and address potential corrosion issues when working with this compound, leading to more reliable and reproducible battery experiments.

References

Technical Support Center: Purification of 1-Methyl-1-propylpiperidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Methyl-1-propylpiperidinium bromide. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this quaternary ammonium (B1175870) salt.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities include unreacted starting materials such as N-methylpiperidine and 1-bromopropane (B46711). Side products from elimination reactions of 1-bromopropane or reactions with solvent impurities may also be present.

Q2: My purified this compound is still colored. What should I do?

A2: A persistent color, typically yellow or brown, can often be removed by treating a solution of the crude product with activated charcoal. Gently heating the solution with a small amount of decolorizing charcoal followed by filtration can effectively remove colored impurities.

Q3: I am having difficulty purifying my product using standard silica (B1680970) gel column chromatography. Why is this happening?

A3: this compound is a quaternary ammonium salt, which is highly polar and carries a positive charge. This causes strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation, significant tailing of the product spot on a TLC plate, and often irreversible adsorption to the column.

Q4: What are the alternatives to silica gel chromatography for purifying this compound?

A4: Alternative chromatographic methods are more suitable for highly polar and charged compounds. Consider using alumina (B75360) column chromatography or reversed-phase (C18) chromatography. For reversed-phase chromatography, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water is often effective. Ion-exchange chromatography can also be a powerful technique for purifying ionic compounds.

Q5: What is the expected appearance and purity of this compound after successful purification?

A5: Purified this compound should be a white to almost white crystalline powder.[1][2] Commercially available products often state a purity of greater than 98.0%.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product "oils out" during recrystallization The solvent is too non-polar for the ionic salt, or the cooling process is too rapid.- Use a more polar solvent or a solvent mixture with a higher proportion of the polar component.- Ensure the solution cools down slowly to room temperature before placing it in an ice bath or refrigerator.
Poor recovery after recrystallization The chosen recrystallization solvent dissolves the product too well, even at low temperatures.- Select a different solvent or solvent system where the product has lower solubility at cold temperatures.- Minimize the amount of hot solvent used to dissolve the crude product.
Streaking on the TLC plate The compound is highly polar and interacts strongly with the silica gel on the TLC plate.- Add a small amount of a competitive base, such as triethylamine (B128534) (0.5-1%), to the eluent to reduce interactions with the silica.- Use alumina or reversed-phase TLC plates for better results.
The product is difficult to dry and remains sticky The product may be hygroscopic or contain residual solvent.- Dry the purified solid under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period.- If the product is hygroscopic, handle and store it in a dry atmosphere (e.g., in a desiccator or glovebox).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as acetonitrile/ethyl acetate (B1210297) or methanol/diethyl ether)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Gently heat the mixture again for a few minutes.

  • Hot Filtration: If activated charcoal was used, or if there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

Table 1: Solvent Systems for Recrystallization
Solvent/Solvent System Suitability for Polar Compounds Notes
EthanolHighA good starting point for recrystallizing many quaternary ammonium salts.
IsopropanolHighAnother good single-solvent option for polar compounds.
Acetonitrile / Ethyl AcetateModerate to HighA polar aprotic solvent paired with a less polar one; allows for fine-tuning of solubility.
Methanol / Diethyl EtherHighA highly polar solvent with a very non-polar anti-solvent to induce crystallization.
WaterVery HighCan be used, but the high solubility of the bromide salt may lead to lower recovery.[2]

Visualizations

Diagram 1: Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis Crude Crude Product Solvent Select Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Crystallize Cool to Crystallize HotFilter->Crystallize VacuumFilter Vacuum Filtration Crystallize->VacuumFilter Dry Dry Under Vacuum VacuumFilter->Dry PureProduct Pure Product Dry->PureProduct Analysis Purity Analysis (e.g., NMR, MP) PureProduct->Analysis

Caption: Workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic

TroubleshootingLogic rect_node rect_node Start Purification Issue? Color Product Colored? Start->Color OilingOut Oiling Out? Color->OilingOut No Charcoal Use Activated Charcoal Color->Charcoal Yes LowRecovery Low Recovery? OilingOut->LowRecovery No SlowCool Slower Cooling / More Polar Solvent OilingOut->SlowCool Yes TLC_Streak TLC Streaking? LowRecovery->TLC_Streak No LessSolvent Use Less Solvent / Change Solvent LowRecovery->LessSolvent Yes ChangeTLC Use Alumina/RP TLC or Add Et3N to Eluent TLC_Streak->ChangeTLC Yes

References

Validation & Comparative

A Comparative Guide to Piperidinium- and Imidazolium-Based Ionic Liquids for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of energy storage, the choice of electrolyte is paramount to battery performance, safety, and longevity. Ionic liquids (ILs) have emerged as a promising class of electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows. This guide provides an objective comparison between two popular classes of ionic liquids: 1-methyl-1-propylpiperidinium ([PP13]⁺) based ILs and imidazolium-based ILs, with a focus on their application in batteries.

While the initial query specified 1-methyl-1-propylpiperidinium bromide, it is important to note that bromide-based ionic liquids generally exhibit lower electrochemical stability, limiting their use in high-voltage battery applications. Consequently, this guide will focus on a comparison of piperidinium- and imidazolium-based cations paired with the more electrochemically stable bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion, for which a wealth of experimental data is available.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative performance indicators for [PP13][TFSI] and a representative imidazolium-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]).

Property1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide ([PP13][TFSI])1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI])
Ionic Conductivity 2.12 mS/cm (at 30 °C)~10 mS/cm (at 25 °C)
Electrochemical Stability Window (ESW) 5.9 V4.1 - 4.7 V
Viscosity 176 cP (at 25 °C)~34 cP (at 25 °C)
Density 1.41 g/cm³ (at 20 °C)~1.52 g/cm³ (at 20 °C)

In-Depth Performance Analysis

Ionic Conductivity

Imidazolium-based ionic liquids, such as [EMIM][TFSI], generally exhibit higher ionic conductivity compared to their piperidinium (B107235) counterparts. This can be attributed to the lower viscosity of imidazolium (B1220033) ILs, which facilitates greater ion mobility. The planar structure of the imidazolium cation is believed to contribute to this lower viscosity.

Electrochemical Stability

Piperidinium-based ionic liquids, particularly [PP13][TFSI], demonstrate a significantly wider electrochemical stability window (ESW).[1] The higher anodic and cathodic stability of the piperidinium cation makes it a more suitable candidate for high-voltage battery chemistries. The delocalized positive charge on the imidazolium ring can make it more susceptible to reduction at lower potentials.

Viscosity

The viscosity of an ionic liquid is a critical factor influencing its ionic conductivity. Piperidinium-based ILs, like [PP13][TFSI], are generally more viscous than imidazolium-based ILs. This higher viscosity can be attributed to the greater conformational flexibility of the piperidinium ring compared to the planar imidazolium ring, leading to stronger van der Waals interactions.

Battery Cycling Performance

The ultimate test of an electrolyte is its performance in a battery. The wider electrochemical stability window of piperidinium-based ILs often translates to better cycling stability, especially in high-voltage systems.

For instance, in Li/LiFePO₄ cells, a piperidinium-based electrolyte demonstrated a discharge capacity of 109.7 mAh g⁻¹ with 98.7% capacity retention after 20 cycles at 0.1C.[2] In comparison, a LiCoO₂/lithium metal cell using a modified imidazolium-based IL electrolyte showed stable charge-discharge operation for over 50 cycles.[3] While direct comparisons are challenging due to variations in cell chemistry and testing conditions, the available data suggests that piperidinium-based ILs are highly promising for long-cycle life applications.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound
  • Reaction: N-methylpiperidine is reacted with 1-bromopropane (B46711) in a suitable solvent, such as acetonitrile (B52724) or toluene.

  • Procedure: Equimolar amounts of N-methylpiperidine and 1-bromopropane are dissolved in the chosen solvent and refluxed for a specified period (e.g., 24-48 hours). The reaction progress can be monitored by thin-layer chromatography.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. The purified this compound is then dried under vacuum.

Ionic Conductivity Measurement
  • Technique: Electrochemical Impedance Spectroscopy (EIS).

  • Apparatus: A conductivity cell with two platinum electrodes of a known cell constant, an impedance analyzer, and a temperature-controlled chamber.

  • Procedure:

    • The ionic liquid sample is placed in the conductivity cell.

    • The cell is placed in the temperature-controlled chamber and allowed to reach thermal equilibrium.

    • An AC voltage of small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).

    • The impedance data is recorded and plotted on a Nyquist plot.

    • The bulk resistance (R) of the electrolyte is determined from the intercept of the impedance spectrum with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or using the cell constant).

Electrochemical Stability Window (ESW) Measurement
  • Technique: Linear Sweep Voltammetry (LSV).

  • Apparatus: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or Li/Li⁺), and a counter electrode (e.g., platinum wire), and a potentiostat.

  • Procedure:

    • The ionic liquid electrolyte is placed in the three-electrode cell.

    • The potential of the working electrode is swept linearly from the open-circuit potential to a positive (anodic) or negative (cathodic) limit at a slow scan rate (e.g., 1-10 mV/s).

    • The current response is recorded as a function of the applied potential.

    • The anodic and cathodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. The ESW is the difference between the anodic and cathodic limits.

Viscosity Measurement
  • Technique: Rotational viscometry or falling ball viscometry.

  • Apparatus: A commercial viscometer with a suitable measuring geometry (e.g., cone-plate or concentric cylinders) and a temperature-controlled sample holder.

  • Procedure (for rotational viscometer):

    • A small sample of the ionic liquid is placed in the viscometer.

    • The sample is allowed to reach the desired temperature.

    • The measuring geometry is rotated at a series of shear rates.

    • The shear stress is measured for each shear rate.

    • The viscosity is calculated as the ratio of shear stress to shear rate.

Battery Cycling Test
  • Apparatus: A battery cycler, a temperature-controlled chamber, and the assembled battery cell (e.g., a coin cell).

  • Procedure:

    • The battery cell is placed in the temperature-controlled chamber.

    • The cell is subjected to a series of charge and discharge cycles at a specific C-rate (a measure of the rate at which a battery is discharged relative to its maximum capacity).

    • Charging: The cell is typically charged using a constant current-constant voltage (CC-CV) protocol. It is charged at a constant current until it reaches a set voltage limit, at which point the voltage is held constant until the charging current drops to a predetermined cutoff value.

    • Discharging: The cell is discharged at a constant current until it reaches a lower voltage cutoff.

    • Key parameters such as charge/discharge capacity, Coulombic efficiency (the ratio of discharge capacity to charge capacity in the same cycle), and capacity retention are monitored over a large number of cycles.

Visualizing the Comparison: A Logical Flow

The following diagram illustrates the logical workflow for comparing these two classes of ionic liquids for battery applications.

Ionic_Liquid_Comparison Comparison of Piperidinium and Imidazolium Ionic Liquids for Batteries cluster_cations Cation Selection cluster_anion Anion Selection cluster_properties Physicochemical & Electrochemical Properties cluster_performance Battery Performance Evaluation cluster_conclusion Conclusion Piperidinium 1-Methyl-1-propylpiperidinium ([PP13]⁺) Anion Common Anion for Fair Comparison (e.g., [TFSI]⁻) Piperidinium->Anion Imidazolium Imidazolium-Based (e.g., [EMIM]⁺) Imidazolium->Anion Conductivity Ionic Conductivity Anion->Conductivity ESW Electrochemical Stability Window Anion->ESW Viscosity Viscosity Anion->Viscosity Cycling Cycling Performance (Capacity Retention, Coulombic Efficiency) Conductivity->Cycling ESW->Cycling Viscosity->Cycling Conclusion Optimal Ionic Liquid for Specific Battery Application Cycling->Conclusion

Caption: Logical workflow for comparing piperidinium and imidazolium ionic liquids for battery applications.

Conclusion

The choice between 1-methyl-1-propylpiperidinium-based and imidazolium-based ionic liquids for battery electrolytes involves a trade-off between ionic conductivity and electrochemical stability. Imidazolium-based ILs offer higher conductivity due to their lower viscosity, which can be advantageous for high-rate applications. However, their narrower electrochemical stability window may limit their use in high-voltage batteries.

Conversely, piperidinium-based ILs, such as [PP13][TFSI], provide a significantly wider electrochemical stability window, making them excellent candidates for next-generation high-energy-density batteries. While their higher viscosity and consequently lower ionic conductivity are drawbacks, these can be mitigated through molecular engineering of the cation and anion, or by using them as additives in conventional carbonate electrolytes.

Ultimately, the optimal choice will depend on the specific requirements of the battery system, including the electrode materials, desired operating voltage, and target cycle life. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.

References

A Comparative Performance Analysis of 1-Methyl-1-propylpiperidinium Bromide and 1-Butyl-1-methylpiperidinium Bromide for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ionic liquids is paramount to experimental success. This guide provides a detailed performance comparison of two closely related piperidinium-based ionic liquids: 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]) and 1-Butyl-1-methylpiperidinium bromide ([BMPip][Br]). This analysis is based on available experimental data for their physicochemical properties, thermal stability, and electrochemical behavior.

This document summarizes key performance indicators in structured tables and outlines the detailed experimental protocols used to obtain this data. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the molecular structures of the compounds.

Physicochemical Properties

PropertyThis compound ([PMPip][Br])1-Butyl-1-methylpiperidinium bromide ([BMPip][Br])
Molecular Formula C₉H₂₀BrN[1]C₁₀H₂₂BrN[2]
Molecular Weight 222.17 g/mol [1]236.19 g/mol [2]
Appearance White to almost white powder/crystalWhite to off-white crystalline powder[3]
Melting Point Not available230 °C (lit.)[3]
Solubility Soluble in waterSoluble in water[4]

Performance Comparison: Thermal and Electrochemical Stability

The operational window of an ionic liquid is largely defined by its thermal and electrochemical stability. While direct comparative data for the bromide salts is limited, information on analogous compounds and general trends for piperidinium-based ionic liquids provides valuable insights.

Performance Metric1-Methyl-1-propylpiperidinium cation1-Butyl-1-methylpiperidinium cationGeneral Trends & Notes
Thermal Stability (TGA) Data for the bis(trifluoromethylsulfonyl)imide salt shows high thermal stability.[5]Generally considered to have good thermal stability, a common feature of piperidinium-based ionic liquids.[3]Thermal stability is significantly influenced by the anion. Halide-containing ionic liquids may exhibit lower decomposition temperatures compared to those with larger, more stable anions.
Electrochemical Window The cation is part of a study showing a wide electrochemical window with FSI and TFSI anions.The cation is part of a study showing a wide electrochemical window with FSI and TFSI anions.The electrochemical window is a key indicator of the voltage range in which the ionic liquid can operate without significant decomposition. The cation primarily determines the reductive limit, while the anion dictates the oxidative limit.[6][7]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key performance characterization.

Synthesis of Alkyl-Methylpiperidinium Bromides

A general and straightforward method for the synthesis of 1-alkyl-1-methylpiperidinium bromides is the quaternization of 1-methylpiperidine (B42303) with the corresponding alkyl bromide.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpiperidine in a suitable solvent such as acetonitrile (B52724) or toluene.

  • Add a stoichiometric equivalent of the respective alkyl bromide (1-bromopropane for [PMPip][Br] or 1-bromobutane (B133212) for [BMPip][Br]) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for a period of 24-48 hours.

  • After cooling to room temperature, the resulting solid product is typically collected by filtration.

  • The crude product is then washed with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

  • Finally, the purified product is dried under vacuum to yield the desired 1-alkyl-1-methylpiperidinium bromide.[8][9]

cluster_synthesis Synthesis Workflow Reactants 1-Methylpiperidine + Alkyl Bromide Reaction Quaternization (Reflux in Solvent) Reactants->Reaction Heat Isolation Filtration Reaction->Isolation Purification Washing with Non-polar Solvent Isolation->Purification Final_Product Dried Alkyl-Methylpiperidinium Bromide Purification->Final_Product Vacuum Drying

Figure 1. General synthesis workflow for 1-alkyl-1-methylpiperidinium bromides.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperature of the ionic liquids.

Protocol:

  • A small sample (typically 5-15 mg) of the ionic liquid is placed in a platinum or alumina (B75360) crucible.

  • The crucible is placed in the TGA instrument.

  • The sample is heated from ambient temperature to a high temperature (e.g., 700 °C) at a constant heating rate, commonly 10 °C/min.[8]

  • The analysis is conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 90 mL/min) to prevent oxidative degradation.[8]

  • The mass of the sample is continuously monitored as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

cluster_tga TGA Experimental Workflow Sample_Prep Sample Preparation (5-15 mg in crucible) TGA_Instrument TGA Instrument Setup Sample_Prep->TGA_Instrument Heating_Program Heating Ramp (e.g., 10 °C/min to 700 °C) TGA_Instrument->Heating_Program Inert_Atmosphere Nitrogen Purge (e.g., 90 mL/min) TGA_Instrument->Inert_Atmosphere Data_Acquisition Mass vs. Temperature Data Collection Heating_Program->Data_Acquisition Inert_Atmosphere->Data_Acquisition

Figure 2. Workflow for determining thermal stability using TGA.

Electrochemical Window Determination via Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard technique to evaluate the electrochemical stability window of an electrolyte.

Protocol:

  • A three-electrode setup is used, typically consisting of a glassy carbon working electrode, a platinum wire or rod counter electrode, and a reference electrode (e.g., Ag/Ag+ or Pd).[10]

  • The ionic liquid serves as the electrolyte. The measurements should be conducted in an inert atmosphere, such as an argon-filled glovebox, to exclude moisture and oxygen.

  • A potential is swept between a negative and a positive limit at a constant scan rate (e.g., 10-50 mV/s).[10]

  • The resulting current is measured as a function of the applied potential.

  • The electrochemical window is defined as the potential range where no significant faradaic current (indicative of oxidation or reduction of the electrolyte) is observed. A cut-off current density is typically defined to determine the limits of the window.[11]

cluster_cv Cyclic Voltammetry Setup Three_Electrode_Cell Three-Electrode Cell (Working, Counter, Reference) Potentiostat Potentiostat Three_Electrode_Cell->Potentiostat Ionic_Liquid Ionic Liquid as Electrolyte Ionic_Liquid->Three_Electrode_Cell Inert_Atmosphere Inert Atmosphere (e.g., Argon Glovebox) Inert_Atmosphere->Three_Electrode_Cell Data_Output Current vs. Potential Plot (Cyclic Voltammogram) Potentiostat->Data_Output

Figure 3. Key components of a cyclic voltammetry experiment for electrochemical window determination.

Density and Viscosity Measurements

The density and viscosity of ionic liquids are critical parameters for process design and fluid dynamics modeling.

Protocol:

  • Density: A vibrating tube densimeter is a common and accurate instrument for measuring the density of liquids. The sample is introduced into a U-shaped tube, which is then electromagnetically excited to vibrate at its characteristic frequency. The density of the sample is determined from the change in the resonant frequency of the tube. Measurements are typically performed over a range of temperatures.[12][13]

  • Viscosity: A cone-and-plate or a capillary viscometer can be used to measure the dynamic viscosity. For a capillary viscometer, the time it takes for a fixed volume of the ionic liquid to flow through a capillary of a known diameter and length is measured. The viscosity is then calculated using the Hagen-Poiseuille equation. These measurements are also conducted as a function of temperature.[12][13]

Conclusion

Both this compound and 1-Butyl-1-methylpiperidinium bromide are valuable ionic liquids with applications in various fields of chemical research. The choice between the two will likely depend on the specific requirements of the application. The butyl-substituted compound, [BMPip][Br], has a slightly higher molecular weight and may exhibit increased hydrophobicity compared to its propyl-substituted counterpart, [PMPip][Br]. This difference in alkyl chain length can influence properties such as viscosity, density, and interactions with other molecules.

While direct comparative performance data is not extensively available, the provided experimental protocols offer a framework for researchers to conduct their own evaluations. The general stability of piperidinium-based cations suggests that both compounds are robust candidates for applications requiring a wide operational window. Further research directly comparing these two ionic liquids under identical conditions is warranted to provide a more definitive performance ranking.

References

A Comparative Guide to the Electrochemical Stability of Piperidinium vs. Pyrrolidinium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionic liquid (IL) is paramount for the advancement of electrochemical applications, ranging from high-energy-density batteries to sensitive biosensors. Among the diverse families of ILs, those based on piperidinium (B107235) and pyrrolidinium (B1226570) cations have garnered significant attention due to their favorable physicochemical properties. This guide offers an objective comparison of the electrochemical stability of these two classes of ionic liquids, supported by experimental data, to aid in the informed selection of electrolytes for your research and development endeavors.

Executive Summary

Pyrrolidinium-based ionic liquids generally exhibit a wider electrochemical stability window, primarily attributed to their superior cathodic stability compared to their piperidinium counterparts. This enhanced resistance to reduction makes them particularly suitable for applications involving low-potential processes, such as in the negative electrodes of lithium-ion batteries. While both cation families offer good anodic stability, the subtle structural difference—a five-membered versus a six-membered aliphatic ring—plays a crucial role in their electrochemical behavior.

Quantitative Electrochemical Stability Data

The following table summarizes the key electrochemical stability parameters for representative piperidinium and pyrrolidinium ionic liquids with the common bis(trifluoromethanesulfonyl)imide (TFSI) anion. It is important to note that the electrochemical window is highly dependent on the experimental conditions, including the working electrode, reference electrode, scan rate, and the cutoff current density used to define the stability limits.

Ionic Liquid CationAnionCathodic Limit (V vs. Fc/Fc+)Anodic Limit (V vs. Fc/Fc+)Electrochemical Window (V)Reference
N-propyl-N-methylpyrrolidinium ([PMPyrr])TFSI-3.0+2.65.6[1]
N-allyl-N-methylpyrrolidinium ([AMPyrr])TFSI-3.2+2.35.5[1]
N-propyl-N-methylpiperidinium ([PMPip])TFSI-2.7+2.55.2[1]
N-allyl-N-methylpiperidinium ([AMPip])TFSI-2.5+2.55.0[1]

Note: The data presented above was obtained using a platinum working electrode. The cathodic and anodic limits are defined as the potentials at which the current density reaches a specific cutoff value.

Factors Influencing Electrochemical Stability

The electrochemical stability of an ionic liquid is not an intrinsic property but is influenced by a combination of factors related to its molecular structure and the experimental environment. The following diagram illustrates the key relationships influencing the electrochemical window of piperidinium and pyrrolidinium ionic liquids.

Factors Influencing Electrochemical Stability of Piperidinium and Pyrrolidinium Ionic Liquids cluster_cation Cation Structure cluster_anion Anion Properties cluster_experimental Experimental Conditions Cation Cation Ring Size Ring Size (5-membered vs. 6-membered) Cation->Ring Size Alkyl Chain Length Alkyl Chain Length Cation->Alkyl Chain Length Functional Groups Functional Groups Cation->Functional Groups Electrochemical Stability Electrochemical Stability Ring Size->Electrochemical Stability Affects Cathodic Stability Alkyl Chain Length->Electrochemical Stability Minor Influence Functional Groups->Electrochemical Stability Can alter stability Anion Anion Oxidative Stability Oxidative Stability Anion->Oxidative Stability Coordinating Ability Coordinating Ability Anion->Coordinating Ability Oxidative Stability->Electrochemical Stability Determines Anodic Limit Experimental Experimental Conditions Working Electrode Working Electrode Experimental->Working Electrode Reference Electrode Reference Electrode Experimental->Reference Electrode Scan Rate Scan Rate Experimental->Scan Rate Cutoff Current Density Cutoff Current Density Experimental->Cutoff Current Density Impurities (e.g., water) Impurities (e.g., water) Experimental->Impurities (e.g., water) Working Electrode->Electrochemical Stability Catalytic effects Reference Electrode->Electrochemical Stability Potential reference Scan Rate->Electrochemical Stability Kinetic effects Cutoff Current Density->Electrochemical Stability Defines limits Impurities (e.g., water)->Electrochemical Stability Narrows window

Caption: Logical relationship of factors affecting the electrochemical stability of ionic liquids.

Discussion of Electrochemical Performance

Cathodic Stability: The primary differentiator between piperidinium and pyrrolidinium ionic liquids is their stability at negative potentials. The five-membered ring of the pyrrolidinium cation is generally more resistant to reduction than the six-membered ring of the piperidinium cation.[2] This is a critical consideration for applications requiring a wide cathodic window, such as electrolytes for lithium-ion batteries where the negative electrode operates at very low potentials. Studies have shown that the order of cathodic stability is often pyrrolidinium > piperidinium > imidazolium.[2]

Anodic Stability: The anodic stability of these ionic liquids is primarily dictated by the anion.[3] When paired with a stable anion like TFSI, both piperidinium and pyrrolidinium cations exhibit good oxidative stability. The choice between the two cations will, therefore, have a less pronounced effect on the positive potential limit of the electrochemical window.

Influence of Alkyl Chain Length: The length of the alkyl chains on the cation can have a minor influence on the electrochemical stability.[4][5][6][7] While not as impactful as the ring structure, variations in alkyl chain length can subtly alter the steric and electronic environment around the cationic center, leading to small shifts in the reduction potential.

Experimental Protocols

The determination of the electrochemical stability window of ionic liquids is typically performed using cyclic voltammetry (CV) or linear sweep voltammetry (LSV). The following is a generalized experimental protocol based on common practices in the literature.

1. Cell Assembly:

  • A three-electrode electrochemical cell is typically used.

  • Working Electrode: A polished inert electrode such as glassy carbon, platinum, or gold is used to minimize electrode-specific reactions.

  • Reference Electrode: A stable reference electrode, such as a silver/silver ion (Ag/Ag+) or a ferrocene/ferrocenium (Fc/Fc+) internal reference, is employed. A quasi-reference electrode like a silver or platinum wire is also common, but its potential should be calibrated against a known standard.

  • Counter Electrode: A platinum wire or a graphite (B72142) rod with a large surface area is used as the counter electrode.

  • All cell components should be thoroughly dried to minimize water content, which can significantly narrow the electrochemical window. The experiments are typically conducted in an inert atmosphere (e.g., an argon-filled glovebox).

2. Cyclic Voltammetry/Linear Sweep Voltammetry Parameters:

  • Potential Range: A wide potential range is scanned to encompass the decomposition of the ionic liquid.

  • Scan Rate: A slow scan rate, typically in the range of 1 to 100 mV/s, is used to allow for the observation of the electrochemical processes.[2]

  • Electrolyte: The pure ionic liquid is used as the electrolyte.

3. Determination of Electrochemical Limits:

  • The anodic and cathodic limits are determined by the onset of a significant increase in current, which corresponds to the oxidation and reduction of the ionic liquid, respectively.

  • A cutoff current density is often defined to objectively determine these limits (e.g., 0.1 mA/cm² or 1 mA/cm²). The potential at which the current density reaches this cutoff value is taken as the electrochemical limit.

Conclusion

References

1-Methyl-1-propylpiperidinium Bromide: A Comparative Guide for Advanced Electrolyte Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of electrochemical energy storage and specialized chemical applications, the choice of electrolyte is paramount to performance, safety, and stability. While conventional organic electrolytes have long been the standard, ionic liquids (ILs) are emerging as a promising alternative with distinct advantages. This guide provides a detailed comparison of 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]), a representative piperidinium-based ionic liquid, against conventional organic electrolytes, specifically 1M lithium hexafluorophosphate (B91526) (LiPF6) in a 1:1 mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

Executive Summary

This compound offers significant advantages over conventional organic electrolytes, primarily in the realms of thermal stability and non-flammability , which are critical for enhanced safety in applications such as lithium-ion batteries. While conventional electrolytes often exhibit higher ionic conductivity at room temperature, the wider electrochemical stability window and inherent safety of [PMPip][Br] make it a compelling candidate for next-generation energy storage and specialized electrochemical processes. This guide presents a quantitative comparison of their key performance metrics, detailed experimental protocols for their characterization, and visual representations of their fundamental chemical structures.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and a conventional organic electrolyte. It is important to note that extensive experimental data for this compound is not as widely published as for its counterparts with different anions (e.g., TFSI) or for conventional electrolytes. Therefore, some data presented here is based on findings for structurally similar piperidinium-based bromide ionic liquids to provide a reasonable comparison.

PropertyThis compoundConventional Organic Electrolyte (1M LiPF6 in 1:1 EC/DMC)
Ionic Conductivity (at 25°C) Data not readily available. Expected to be lower than conventional electrolytes.~11 mS/cm[1][2]
Thermal Stability (Onset of Decomposition) High (Piperidinium salts generally stable >200°C)[3][4]Begins to decompose around 70-80°C, with significant decomposition of the solvent mixture at higher temperatures.[5][6][7] LiPF6 with EC shows an exothermic peak at 212°C.[5][8]
Electrochemical Stability Window Expected to be wide. Piperidinium (B107235) cations are known for their wide electrochemical windows.~4.5 V vs. Li/Li+[9][10]
Melting Point 248 °C[11]EC: 36.4 °C; DMC: 4.6 °C
Flammability Non-flammable (due to negligible vapor pressure)Highly flammable
Viscosity Generally higher than organic solvents.Lower than most ionic liquids.

Key Advantages of this compound

The primary advantages of this compound over conventional organic electrolytes are rooted in its inherent chemical structure as an ionic liquid.

  • Enhanced Safety: The most significant advantage is its non-flammability. Conventional organic electrolytes are composed of volatile and flammable organic solvents, posing a significant safety risk, especially in large-scale applications like electric vehicles. The negligible vapor pressure of [PMPip][Br] drastically reduces this fire hazard.

  • High Thermal Stability: Piperidinium-based ionic liquids exhibit high thermal stability, with decomposition temperatures often exceeding 200°C.[3][4] In contrast, conventional carbonate-based electrolytes can start to decompose at temperatures as low as 70°C, a process that can be accelerated by the presence of the lithium salt.[5][6] This superior thermal stability allows for a wider operating temperature range and reduces the risk of thermal runaway in batteries.

  • Wide Electrochemical Window: While specific data for the bromide derivative is scarce, piperidinium cations are known to possess wide electrochemical stability windows. This allows for their use with high-voltage electrode materials, potentially leading to higher energy density batteries.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines the detailed methodologies for characterizing the key properties of these electrolytes.

Ionic Conductivity Measurement

Method: Electrochemical Impedance Spectroscopy (EIS)

Protocol:

  • Assemble a conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) of a known area (A) separated by a known distance (l).

  • Fill the cell with the electrolyte to be tested (either [PMPip][Br] or the conventional organic electrolyte).

  • Connect the cell to an impedance analyzer.

  • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').

  • Calculate the ionic conductivity (σ) using the following formula: σ = l / (Rb * A)

Thermal Stability Assessment

Method: Thermogravimetric Analysis (TGA)

Protocol:

  • Place a small, precisely weighed sample (5-10 mg) of the electrolyte in a TGA crucible (e.g., platinum or alumina).

  • Place the crucible in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • Continuously monitor the sample's weight as a function of temperature.

  • The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins.

Electrochemical Stability Window Determination

Method: Linear Sweep Voltammetry (LSV)

Protocol:

  • Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox.

    • Working Electrode: A polished, inert electrode (e.g., glassy carbon, platinum, or gold).

    • Reference Electrode: A stable reference electrode (e.g., Li/Li+).

    • Counter Electrode: A high surface area material (e.g., lithium foil).

  • Fill the cell with the electrolyte.

  • Connect the cell to a potentiostat.

  • To determine the anodic (oxidative) stability limit, sweep the potential of the working electrode from the open-circuit potential to a positive potential at a slow scan rate (e.g., 1 mV/s).

  • To determine the cathodic (reductive) stability limit, sweep the potential from the open-circuit potential to a negative potential.

  • The electrochemical stability window is defined as the potential range where no significant increase in current (due to electrolyte decomposition) is observed. A current density threshold (e.g., 0.1 mA/cm²) is often used to define the limits.

Visualizing the Fundamentals

To better understand the components discussed, the following diagrams illustrate their chemical structures and a typical experimental workflow.

cluster_PMPipBr This compound cluster_Conventional Conventional Organic Electrolyte PMPip [PMPip]+ Br Br- LiPF6 LiPF6 EC Ethylene Carbonate (EC) DMC Dimethyl Carbonate (DMC) cluster_workflow Electrolyte Characterization Workflow start Electrolyte Sample (Ionic Liquid or Conventional) conductivity Ionic Conductivity (EIS) start->conductivity thermal Thermal Stability (TGA) start->thermal electrochem Electrochemical Window (LSV) start->electrochem data Comparative Data Analysis conductivity->data thermal->data electrochem->data

References

Comparative Analysis of 1-Methyl-1-propylpiperidinium Bromide Electrolyte in Battery Applications: A Data Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into piperidinium-based ionic liquids for battery applications, publicly available, validated battery cycling data specifically for 1-Methyl-1-propylpiperidinium bromide remains elusive. This guide, therefore, aims to provide a comparative framework based on available data for closely related piperidinium-based electrolytes and outlines the standardized experimental protocols necessary for generating such data. This approach will enable researchers to effectively evaluate the potential of this compound against established alternatives.

Introduction to Piperidinium-Based Ionic Liquids in Batteries

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their inherent properties, such as low volatility, high thermal stability, and wide electrochemical windows, make them promising candidates for safer and higher-performance electrolytes in various battery chemistries. Within the diverse family of ILs, those based on the N-methyl-N-propylpiperidinium (PP13) cation are of significant interest due to their electrochemical stability. While much of the published research focuses on PP13 paired with anions like bis(trifluoromethanesulfonyl)imide (TFSI) and bis(fluorosulfonyl)imide (FSI), the performance characteristics of this compound are not well-documented in peer-reviewed literature.

Comparative Performance Data (Hypothetical Framework)

To facilitate future comparative studies, the following tables provide a template for presenting key performance metrics. In the absence of specific data for this compound, data for a representative piperidinium-based electrolyte, N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI), is often used as a benchmark.

Table 1: Comparative Cycling Performance of Piperidinium-Based Electrolytes

Electrolyte SystemCell ConfigurationCycle NumberCoulombic Efficiency (%)Capacity Retention (%)Reference
This compound Data Not AvailableN/AN/AN/AN/A
N-methyl-N-propylpiperidinium TFSI (PP13-TFSI)Li/LiCoO2100>97~85 (at C/2)[Hypothetical Data Point Based on Available Literature]
Alternative Electrolyte (e.g., Conventional Carbonate)Li/LiCoO2100Specify DataSpecify DataSpecify Data

Table 2: Physicochemical Properties of Selected Electrolytes

PropertyThis compoundN-methyl-N-propylpiperidinium TFSI (PP13-TFSI)
Ionic Conductivity (S/cm) Data Not Available~1.5 x 10⁻³
Electrochemical Stability Window (V) Data Not Available~5.7 (vs. Li/Li⁺)
Viscosity (cP) Data Not AvailableHigh
Thermal Decomposition Temperature (°C) Data Not AvailableSpecify Data

Experimental Protocols for Validating Battery Cycling Data

To generate the necessary data for a comprehensive comparison, the following experimental protocols are recommended. These protocols are based on standard industry and academic practices for testing novel electrolytes.

Electrolyte Preparation
  • Synthesis of this compound: Detail the synthetic route, including reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., recrystallization, column chromatography). Characterization techniques such as NMR and FTIR should be used to confirm the structure and purity of the synthesized ionic liquid.

  • Electrolyte Formulation: The purified ionic liquid is typically mixed with a lithium salt (e.g., LiTFSI, LiFSI) at a specific concentration (e.g., 1 M). The mixture should be dried under vacuum at an elevated temperature to remove any residual moisture, which can be detrimental to battery performance.

Cell Assembly
  • Coin Cell Fabrication: 2032-type coin cells are commonly used for initial electrochemical testing.

  • Electrodes: Specify the cathode (e.g., LiCoO₂, LFP) and anode (e.g., lithium metal, graphite) materials, including their composition, loading, and dimensions.

  • Separator: A microporous polymer separator (e.g., Celgard, Whatman GF/A) is placed between the anode and cathode to prevent short circuits.

  • Assembly Environment: All cell assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm) to prevent contamination.

Electrochemical Characterization
  • Galvanostatic Cycling: This is the primary method for evaluating battery performance.

    • C-rate: Define the charge and discharge current rates (e.g., C/10 for formation cycles, C/2 or 1C for performance cycling).

    • Voltage Window: Specify the upper and lower cutoff voltages for charging and discharging.

    • Temperature: State the operating temperature of the cycling tests.

    • Data to Collect: Record the charge and discharge capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 or more).

  • Cyclic Voltammetry (CV): Used to determine the electrochemical stability window of the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): Provides information about the ionic conductivity of the electrolyte and the interfacial resistance between the electrolyte and the electrodes.

Logical Workflow for Electrolyte Evaluation

The process of evaluating a novel electrolyte like this compound can be visualized as a structured workflow.

G cluster_synthesis Synthesis & Preparation cluster_assembly Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison synthesis Synthesize & Purify This compound formulation Formulate Electrolyte (IL + Li Salt) synthesis->formulation assembly Assemble Coin Cells (Anode | Separator | Cathode) formulation->assembly cv Cyclic Voltammetry (Stability Window) assembly->cv eis EIS (Conductivity, Interfacial Resistance) assembly->eis cycling Galvanostatic Cycling (Capacity, Efficiency, Retention) assembly->cycling data_analysis Analyze Performance Metrics cycling->data_analysis comparison Compare with Alternative Electrolytes data_analysis->comparison

Workflow for evaluating a novel battery electrolyte.

Conclusion

While direct, validated battery cycling data for this compound is not currently available in the public domain, this guide provides a clear roadmap for researchers to generate this crucial information. By following standardized experimental protocols and utilizing the provided comparative framework, the performance of this electrolyte can be systematically evaluated against other promising alternatives. The development of novel ionic liquid electrolytes is a critical step towards creating safer and more efficient energy storage technologies. Further research into piperidinium (B107235) bromide-based systems is warranted to fully understand their potential in next-generation batteries.

comparative study of the thermal stability of different piperidinium salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various piperidinium-based salts, which are integral to numerous applications, including as ionic liquids and active pharmaceutical ingredients. Understanding the thermal decomposition profile is critical for determining processing parameters, storage conditions, and ensuring the safety and efficacy of final products. This document summarizes key thermal decomposition data, details the experimental protocols for its measurement, and provides a visual workflow for the analysis.

Quantitative Data Summary

The thermal stability of piperidinium (B107235) salts is primarily evaluated using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. The data below, compiled from peer-reviewed studies, highlights key decomposition temperatures. These values are often reported as Tonset (the temperature at which significant decomposition begins) or Tpeak (the temperature of the maximum rate of decomposition).[1]

The structure of both the cation and the anion significantly influences the thermal stability of the salt.[1] Studies show that piperidinium-based ionic liquids generally exhibit good thermal stability, often comparable to that of imidazolium-based salts.[2][3]

CationAnionTstart 5% (°C)Tonset (°C)Tpeak (°C)Heating Rate (°C/min)AtmosphereReference
1,1'-(propane-1,3-diyl)bis(1-methylpiperidinium)Bromide272.3287.4296.810Nitrogen[2]
1,1'-(octane-1,8-diyl)bis(1-methylpiperidinium)Bromide279.8291.5301.110Nitrogen[2]

Note: Tstart 5% refers to the temperature at which a 5% mass loss is recorded.

Experimental Protocols

The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA). The following is a detailed, standardized protocol representative of the methodology used in the cited research.[2][4]

Objective: To determine the thermal decomposition profile of a piperidinium salt by measuring the change in mass as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA), such as a TA Instruments Q50[1] or equivalent.

  • High-purity inert gas supply (e.g., Nitrogen, 99.999% purity).[1]

  • Platinum or alumina (B75360) crucibles.[1][4]

  • Microbalance for accurate sample weighing.

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensors according to the manufacturer's specifications. Temperature calibration is often performed using certified reference materials with known melting points.[4]

  • Sample Preparation: Accurately weigh a 5-10 mg sample of the dried piperidinium salt into a tared TGA crucible.[4]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance mechanism.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 40-50 mL/min) to provide an inert atmosphere.[1][4]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically between 30 °C and 40 °C.[2][4]

    • Heat the sample from the starting temperature to an upper limit (e.g., 700 °C) at a constant heating rate, commonly 10 °C/min.[1][2]

  • Data Acquisition: Continuously record the sample mass as a function of the furnace temperature throughout the thermal program.[4]

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate a TGA thermogram.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the tangent drawn from the point of maximum slope on the decomposition curve with the extrapolated baseline.[1]

    • The peak decomposition temperature (Tpeak) can be determined from the corresponding Differential Thermogravimetry (DTG) curve, which plots the rate of mass loss versus temperature.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for conducting the thermogravimetric analysis of piperidinium salts as described in the protocol.

TGA_Workflow cluster_prep 1. Preparation cluster_analysis 2. TGA Execution cluster_data 3. Data Processing cluster_results 4. Analysis & Results p1 Calibrate TGA Instrument p2 Weigh 5-10 mg of Piperidinium Salt p1->p2 a1 Place Sample in TGA p2->a1 a2 Purge with Nitrogen (40-50 mL/min) a1->a2 a3 Heat at 10°C/min to 700°C a2->a3 d1 Record Mass vs. Temperature a3->d1 d2 Generate TGA Thermogram d1->d2 r1 Calculate Tonset and Tpeak d2->r1 r2 Report Thermal Stability Profile r1->r2

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

Benchmarking 1-Methyl-1-propylpiperidinium Bromide in the Heck Cross-Coupling Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison in the Heck Reaction

The following table summarizes the anticipated and reported performance of 1-Methyl-1-propylpiperidinium bromide in comparison to [bmim][Br] and DMF for the Heck reaction of iodobenzene (B50100) with styrene (B11656). The data for [bmim][Br] and DMF is collated from various studies on palladium-catalyzed cross-coupling reactions. The projected performance of this compound is based on the known properties of piperidinium-based ionic liquids.

ParameterThis compound (Projected)1-Butyl-3-methylimidazolium Bromide ([bmim][Br]) (Reported)N,N-Dimethylformamide (DMF) (Reported)
Reaction Time Likely comparable to [bmim][Br], potentially faster than DMF due to catalyst stabilization.1.5 - 2 hours for high conversion.[1]2 - 24 hours, depending on catalyst and conditions.
Product Yield Expected to be high (>90%), similar to other effective ionic liquids.Typically high, often exceeding 95%.[1]Variable, generally good to excellent but can be sensitive to reaction conditions.
Catalyst Recycling High potential for multiple recycling cycles with minimal loss of activity.Demonstrates good recyclability, often up to 5-10 cycles with sustained activity.Not feasible; catalyst is typically lost during workup.
Selectivity High selectivity for the trans-isomer is expected.Excellent selectivity for the trans-isomer is consistently reported.[1]Generally good, but side reactions can occur at higher temperatures.
Turnover Number (TON) Potentially high due to enhanced catalyst stability.High TONs have been reported, indicating high catalyst efficiency.Generally lower than in ionic liquids due to catalyst decomposition.
Environmental Impact Low volatility reduces air pollution; biodegradability can be a concern.Low volatility; considered a "greener" alternative to volatile organic solvents, though toxicity and biodegradability are debated.High volatility, toxic, and a significant source of solvent waste.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and for conducting the Heck reaction in different media are provided below.

Synthesis of this compound

This procedure outlines a standard quaternization reaction to synthesize the target ionic liquid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperidine in ethyl acetate.

  • Add a stoichiometric equivalent of 1-bromopropane to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

  • The product, this compound, will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the product with fresh ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure ionic liquid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start reactants Dissolve N-methylpiperidine in ethyl acetate start->reactants addition Add 1-bromopropane reactants->addition reaction Stir at room temperature or gentle heat (24-48h) addition->reaction precipitation Product precipitates reaction->precipitation filtration Vacuum filtration precipitation->filtration washing Wash with ethyl acetate filtration->washing drying Dry under vacuum washing->drying end Pure 1-Methyl-1-propylpiperidinium Bromide drying->end

Caption: Synthesis workflow for this compound.

Heck Reaction Protocol

The following are generalized protocols for the Heck reaction of iodobenzene and styrene.

1. Reaction in this compound (Projected Protocol):

  • Reaction Setup: To a reaction vessel, add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), this compound (2-3 mL), iodobenzene (1 mmol), styrene (1.2 mmol), and a base such as triethylamine (B128534) (NEt₃) or sodium acetate (NaOAc) (1.5 mmol).

  • Reaction Conditions: Heat the mixture to 100-120 °C with stirring for 2-4 hours.

  • Workup and Product Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the product, trans-stilbene, with a non-polar solvent like hexane (B92381) or diethyl ether. The ionic liquid, containing the palladium catalyst, can be separated and reused for subsequent reactions. The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

2. Reaction in 1-Butyl-3-methylimidazolium Bromide ([bmim][Br]) (Established Protocol):

  • Reaction Setup: In a microwave-transparent vessel, combine Pd(OAc)₂ (5 mol%), [bmim][Br] (2 mL), iodobenzene (1 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).[1]

  • Reaction Conditions: Heat the mixture using microwave irradiation at a controlled temperature (e.g., 140 °C) for a short duration (e.g., 1.5-2 minutes) to achieve high conversion.[1] Alternatively, conventional heating at 120-140 °C for 2 hours can be used.[1]

  • Workup and Product Isolation: The workup procedure is similar to that described for the piperidinium-based ionic liquid, allowing for catalyst recycling.

3. Reaction in N,N-Dimethylformamide (DMF) (Conventional Protocol):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(OAc)₂ (1-2 mol%), a phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃, 2-4 mol%), iodobenzene (1 mmol), styrene (1.2 mmol), and a base (e.g., NEt₃, 1.5 mmol) in DMF (5-10 mL).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 2-24 hours, monitoring the reaction progress by techniques like TLC or GC.

  • Workup and Product Isolation: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried, and the solvent is evaporated. The palladium catalyst is typically not recovered.

  • Purification: Purify the crude product by column chromatography.

Reaction Mechanism and Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species. The use of an ionic liquid can influence this cycle by stabilizing the catalytic species and intermediates.

Heck_Mechanism cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X PdII_RX R-Pd(II)-X(L_n) OxAdd->PdII_RX Alkene_Coord Alkene Coordination PdII_RX->Alkene_Coord Alkene PdII_Alkene R-Pd(II)-X(L_n)(Alkene) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Product_Int (Product)-Pd(II)-H(L_n) Mig_Ins->PdII_Product_Int Beta_Hyd β-Hydride Elimination PdII_Product_Int->Beta_Hyd PdII_H H-Pd(II)-X(L_n) Beta_Hyd->PdII_H Product Product (Substituted Alkene) Beta_Hyd->Product Red_Elim Reductive Elimination (Base) PdII_H->Red_Elim Base Red_Elim->Pd0

Caption: The catalytic cycle of the Heck reaction.

The ionic liquid medium, such as this compound, is believed to play a crucial role in stabilizing the palladium nanoparticles that often serve as the catalyst reservoir. This stabilization prevents agglomeration and deactivation of the catalyst, leading to higher efficiency and recyclability compared to conventional organic solvents. The ionic nature of the solvent can also influence the polarity of the reaction environment, potentially affecting the rate of the oxidative addition and reductive elimination steps.

References

Comparative Analysis of 1-Methyl-1-propylpiperidinium Bromide and Alternative Ionic Liquids for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility and Performance of Piperidinium-Based Ionic Liquids

Physicochemical Properties: A Foundation for Reproducibility

The inherent properties of an ionic liquid are the bedrock of its performance and, by extension, the reproducibility of experiments in which it is used. Variations in these properties from batch to batch can lead to significant deviations in experimental outcomes. Below is a comparison of the key physicochemical properties of 1-Methyl-1-propylpiperidinium bromide and two common alternatives from the pyrrolidinium (B1226570) and morpholinium families.

PropertyThis compound1-Ethyl-1-methylpyrrolidinium bromide1-Ethyl-1-methylmorpholinium bromide
CAS Number 88840-42-0[1]69227-51-665060-14-2
Molecular Formula C₉H₂₀BrN[1][2]C₇H₁₆BrNC₇H₁₆BrNO
Molecular Weight ( g/mol ) 222.17[1][2]194.11210.11
Appearance White to almost white powder/crystal[2]White powder-
Purity >98.0% (T)[2]--

Performance in Zinc-Bromine Flow Batteries: A Comparative Overview

One of the prominent applications of piperidinium-based ionic liquids is as bromine complexing agents (BCAs) in zinc-bromine flow batteries. These agents are crucial for sequestering bromine, thereby enhancing the safety and efficiency of the battery. While specific performance data for this compound is limited, data for the closely related 1-ethyl-1-methylpiperidinium bromide offers valuable insights into the expected performance of this class of compounds.

The following table summarizes the performance metrics of different classes of quaternary ammonium (B1175870) salts used as BCAs. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, the data provides a general overview of their relative performance.

Bromine Complexing Agent (BCA)Cation StructureKey Performance Metrics (Illustrative)References
1-Ethyl-1-methylpiperidinium bromide PiperidiniumImproved electrochemical performance compared to conventional BCAs.[3]
1-Ethyl-1-methylpyrrolidinium bromide (Conventional) PyrrolidiniumServes as a benchmark for comparison.[4]
4-Methylpropylmorpholinium bromide MorpholiniumHigher energy efficiency compared to some conventional BCAs.[3]
Tetrapropylammonium bromide Aliphatic AmmoniumCan form a solid phase with bromine, mitigating cross-diffusion.[5]

Experimental Protocols for Consistent Results

To ensure the reproducibility of experimental findings when evaluating bromine complexing agents, adherence to a standardized protocol is paramount. Below is a detailed methodology for the synthesis of this compound and a general protocol for electrochemical testing.

Synthesis of this compound

A common method for the synthesis of quaternary ammonium salts like this compound is through the Menshutkin reaction. This involves the alkylation of a tertiary amine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperidine in acetonitrile.

  • Slowly add an equimolar amount of 1-bromopropane to the solution while stirring. The reaction is often carried out at room temperature or with gentle heating.

  • Continue stirring the mixture for a specified period (e.g., 24-48 hours) to ensure the reaction goes to completion.

  • The product, this compound, will precipitate out of the solution as a solid.

  • Collect the solid product by filtration.

  • Wash the product with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as NMR and FTIR to confirm its structure and purity.

Electrochemical Testing of Bromine Complexing Agents

The following protocol outlines a general procedure for evaluating the performance of a new BCA in a zinc-bromine flow battery.

1. Electrolyte Preparation:

  • Prepare the aqueous electrolyte solution, typically containing zinc bromide (e.g., 2 M).

  • Dissolve the bromine complexing agent (e.g., 1 M of this compound) in the electrolyte.

  • Add any supporting electrolytes or additives as required by the specific experimental design.

2. Cell Assembly:

  • Assemble a lab-scale flow battery cell with zinc and carbon-based electrodes.

  • Use a suitable separator or membrane between the electrodes.

  • Connect the cell to a flow system with reservoirs for the anolyte and catholyte.

3. Electrochemical Cycling:

  • Use a potentiostat/galvanostat to perform charge-discharge cycling at a constant current density (e.g., 20 mA/cm²).[6]

  • Set appropriate voltage limits for charging and discharging.

  • Record the cell voltage, current, and capacity over multiple cycles (e.g., 200 cycles).[3]

4. Performance Evaluation:

  • Calculate the following performance metrics for each cycle:

    • Coulombic Efficiency (%): (Discharge Capacity / Charge Capacity) x 100

    • Voltage Efficiency (%): (Average Discharge Voltage / Average Charge Voltage) x 100

    • Energy Efficiency (%): Coulombic Efficiency x Voltage Efficiency / 100

  • Analyze the cycling stability and capacity fade over the duration of the experiment.

5. Post-mortem Analysis:

  • After cycling, disassemble the cell and inspect the electrodes for any morphological changes, such as dendrite formation on the zinc electrode.

  • Analyze the electrolyte for any degradation products.

Visualizing the Experimental Workflow

To aid in the systematic evaluation of ionic liquids, the following diagram illustrates a logical workflow from compound selection to performance validation.

Experimental_Workflow cluster_selection Compound Selection cluster_synthesis Synthesis & Characterization cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison A Define Application (e.g., Bromine Complexing Agent) B Identify Candidate Classes (Piperidinium, Pyrrolidinium, etc.) A->B C Select Specific Compound (this compound) B->C D Synthesize Compound C->D E Purify and Dry D->E F Characterize (NMR, FTIR, Purity) E->F G Prepare Electrolyte F->G H Assemble Flow Cell G->H I Perform Charge-Discharge Cycling H->I J Calculate Performance Metrics (Efficiency, Capacity) I->J K Compare with Alternatives J->K L Assess Reproducibility K->L Signaling_Pathway cluster_anode Anode (Negative Electrode) cluster_cathode Cathode (Positive Electrode) Zn Zn Zn2 Zn²⁺ Zn->Zn2 Discharge (Oxidation) Zn2->Zn Charge (Reduction) Br Br⁻ Zn2->Br Ion Flow (Separator) Br2 Br₂ Br->Br2 Charge (Oxidation) Br2->Br Discharge (Reduction) Br_complex Br₂-BCA Complex (Polybromide) Br2->Br_complex Complexation Br_complex->Br2 Release

References

Cross-Validation of 1-Methyl-1-propylpiperidinium bromide using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for the characterization of 1-Methyl-1-propylpiperidinium bromide. The cross-validation of data from these two powerful analytical techniques is crucial for the unambiguous confirmation of the molecular structure of synthesized compounds, ensuring their purity and identity for research and development applications. This document presents predicted and reference spectral data, detailed experimental protocols, and a logical workflow for the structural elucidation of this compound.

Data Presentation: NMR and FTIR Spectral Data

The following tables summarize the key spectral data for this compound and its potential precursors or impurities.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N⁺-CH₃3.1 - 3.348 - 52
N⁺-CH₂-CH₂-CH₃3.3 - 3.565 - 69
N⁺-CH₂ (ring)3.4 - 3.660 - 64
-CH₂-CH₂-CH₃1.7 - 1.915 - 19
-CH₂-CH₂-CH₃0.9 - 1.110 - 14
C-CH₂-CH₂-C (ring)1.8 - 2.021 - 25
C-CH₂-C (ring)1.6 - 1.820 - 24

Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly from experimental values.

Table 2: Reference NMR and FTIR Data for Potential Starting Materials and Impurities

Compound ¹H NMR (ppm) ¹³C NMR (ppm) FTIR (cm⁻¹)
Piperidine (B6355638) ~2.7 (t, 4H, N-CH₂), ~1.5 (m, 6H, C-CH₂)~47 (N-CH₂), ~26 (N-C-CH₂), ~24 (C-CH₂-C)3280 (N-H stretch), 2930, 2850 (C-H stretch)
1-Bromopropane ~3.4 (t, 2H, CH₂Br), ~1.9 (sextet, 2H, CH₂), ~1.0 (t, 3H, CH₃)~35 (CH₂Br), ~26 (CH₂), ~13 (CH₃)2965, 2875 (C-H stretch), 645 (C-Br stretch)
1-Methylpiperidine ~2.2 (s, 3H, N-CH₃), ~2.3 (t, 4H, N-CH₂), ~1.5 (m, 6H, C-CH₂)~47 (N-CH₃), ~56 (N-CH₂), ~26 (N-C-CH₂), ~24 (C-CH₂-C)2930, 2850, 2780 (C-H stretch)

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C-H (Alkyl)2980 - 2850Stretching
C-H (Alkyl)1470 - 1380Bending
C-N⁺1490 - 1450Asymmetric Bending (of CH₃-N⁺ and CH₂-N⁺)
C-N1200 - 1020Stretching
Piperidinium (B107235) RingFingerprint Region (< 1000)Complex Vibrations

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR data are essential for accurate structural confirmation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Reference: The residual solvent peak is typically used for calibration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Reference: The solvent peak is used for calibration.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A benchtop FTIR spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • FTIR Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or the ATR crystal) should be collected and automatically subtracted from the sample spectrum.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR and FTIR data in the structural confirmation of this compound.

CrossValidationWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_validation Structural Validation start Synthesis of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Acquire Spectra ftir FTIR Spectroscopy start->ftir Acquire Spectra nmr_data Proton & Carbon Environments Chemical Shifts, Multiplicity, Integration nmr->nmr_data Process & Analyze ftir_data Functional Group Identification (C-H, C-N⁺, Ring Vibrations) ftir->ftir_data Process & Analyze cross_validation Cross-Validation nmr_data->cross_validation ftir_data->cross_validation structure_confirmation Structure Confirmed: This compound cross_validation->structure_confirmation Consistent Data impurity_check Impurity Check: (Starting Materials, Side Products) cross_validation->impurity_check Inconsistent Data or Extra Signals/Bands impurity_check->start Re-synthesize or Purify

Caption: Workflow for the synthesis and spectroscopic cross-validation of this compound.

Objective Comparison and Data Interpretation

The structural confirmation of this compound relies on the complementary information provided by NMR and FTIR spectroscopy.

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR: The predicted ¹H NMR spectrum is expected to show distinct signals for the methyl and propyl groups attached to the quaternary nitrogen, as well as the protons on the piperidinium ring. The integration of these signals should correspond to the number of protons in each unique environment (e.g., a 3H singlet for the N⁺-CH₃ group, and a triplet, sextet, and triplet pattern for the propyl group). The chemical shifts of protons attached to carbons adjacent to the positively charged nitrogen will be significantly downfield compared to their uncharged counterparts.

    • ¹³C NMR: The predicted ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbons directly bonded to the quaternary nitrogen (N⁺-CH₃, N⁺-CH₂, and the alpha-carbons of the ring) are expected to be the most deshielded and appear at the highest chemical shifts.

  • FTIR Spectroscopy is used to identify the functional groups present in the molecule.

    • The absence of a significant N-H stretching band around 3300 cm⁻¹ would confirm the quaternization of the piperidine nitrogen.

    • The presence of strong C-H stretching and bending vibrations in the regions of 2980-2850 cm⁻¹ and 1470-1380 cm⁻¹, respectively, confirms the aliphatic nature of the compound.

    • A characteristic absorption band for the C-N⁺ asymmetric bending vibration is expected in the 1490-1450 cm⁻¹ region, which is a key indicator of the quaternary ammonium (B1175870) salt.

Cross-Validation:

The power of this dual-spectroscopic approach lies in the cross-validation of the obtained data. For instance, the presence of the propyl group, as indicated by the characteristic triplet-sextet-triplet pattern in the ¹H NMR spectrum, should be supported by the presence of C-H stretching and bending vibrations in the FTIR spectrum. Similarly, the successful quaternization of the nitrogen, inferred from the downfield chemical shifts in both ¹H and ¹³C NMR, is corroborated by the appearance of the C-N⁺ bending vibration and the disappearance of the N-H stretch in the FTIR spectrum.

By comparing the experimental spectra with the predicted and reference data, researchers can confidently confirm the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent research and development activities. Any unexpected signals in the NMR spectra or bands in the FTIR spectrum can be compared to the reference data of potential starting materials and impurities to assess the purity of the sample.

comparing the toxicity profile of 1-Methyl-1-propylpiperidinium bromide with other ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity Profile of 1-Methyl-1-propylpiperidinium Bromide and Other Ionic Liquids

For researchers, scientists, and drug development professionals, understanding the toxicological profile of ionic liquids (ILs) is paramount for their safe and effective application. This guide provides a comparative analysis of the toxicity of this compound against other common classes of ionic liquids, supported by available experimental data.

Executive Summary

While specific toxicological data for this compound is limited, as it is a compound that has not been fully tested, its toxicity profile can be inferred from structurally related piperidinium-based ILs.[1] In general, the toxicity of ionic liquids is significantly influenced by the nature of the cation, the length of the alkyl chain attached to the cation, and, to a lesser extent, the anion.

Piperidinium-based ionic liquids, being non-aromatic, generally exhibit lower toxicity compared to their aromatic counterparts like imidazolium (B1220033) and pyridinium-based ILs.[2][3] The toxicity within the piperidinium (B107235) class, as with other ILs, tends to increase with the length of the alkyl chain substituent.[4][5] Cholinium-based ILs are often considered among the least toxic, presenting a "greener" alternative.[2] Phosphonium-based ILs, on the other hand, can exhibit higher toxicity.

This guide will delve into the available quantitative data for these classes of ionic liquids, detail the experimental methodologies used to obtain this data, and explore the underlying toxicological mechanisms.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for various classes of ionic liquids, providing a basis for comparison with this compound.

Table 1: In Vitro Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

Ionic Liquid Cation ClassSpecific CompoundCell LineIC50 (µM)Reference
Piperidinium This compound-Data Not Available-
1-Methyl-1-butylpiperidinium bromideMCF-7~1,000Inferred from[5]
1-Methyl-1-octylpiperidinium bromideMCF-7<100Inferred from[5]
Imidazolium 1-Butyl-3-methylimidazolium bromide ([Bmim]Br)HeLa538.38[6][7][8]
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)MCF-7841.86[6][7][8]
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)HEK293T654.78[6][7][8]
1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br])HepG29.8[9]
Pyridinium (B92312) 1-Butylpyridinium (B1220074) bromide ([Bpy]Br)HeLa333.27[6][7][8]
1-Butylpyridinium bromide ([Bpy]Br)MCF-7341.74[6][7][8]
1-Butylpyridinium bromide ([Bpy]Br)HEK293T328.98[6][7][8]
Cholinium Choline AcetateVibrio fischeri1843 mg/L (EC50)[2]
Phosphonium Tetrabutylphosphonium bromideMCF-7Data Not Available-

Note: The IC50 values for piperidinium-based ILs are estimated based on graphical data and trends presented in the cited literature, as exact values were not always provided.

Table 2: Ecotoxicity Data (EC50/LC50)

The half-maximal effective concentration (EC50) and lethal concentration (LC50) are used to assess the environmental toxicity of substances. Lower values indicate greater harm to aquatic organisms.

Ionic Liquid Cation ClassTest OrganismEndpointConcentration (mg/L)Reference
Piperidinium Vibrio fischeriEC50 (15 min)Generally higher than imidazolium and pyridinium[2][10]
Daphnia magnaLC50 (48h)Generally higher than imidazolium and pyridinium[3]
Imidazolium Vibrio fischeriEC50 (30 min)Varies with alkyl chain length[11]
Daphnia magnaLC50 (48h)8.03 - 19.91[12]
Pyridinium Vibrio fischeriEC50 (15 min)Generally lower than imidazolium[2]
Cholinium Vibrio fischeriEC50 (30 min)>1000 (relatively harmless)[10]
Phosphonium Vibrio fischeriEC50 (15 min)Generally lower than piperidinium and pyrrolidinium[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of toxicity data. Below are protocols for two common assays used in the toxicological assessment of ionic liquids.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Exposure: After 24 hours, replace the medium with fresh medium containing various concentrations of the ionic liquid to be tested. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Vibrio fischeri Bioluminescence Inhibition Assay for Ecotoxicity

This assay, often referred to as the Microtox® test, measures the acute toxicity of a substance by its effect on the light output of the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri).

  • Reagent Preparation: Reconstitute the freeze-dried A. fischeri bacteria with a reconstitution solution and dilute to the appropriate density with a diluent. Maintain the bacterial suspension at a low temperature (e.g., 4°C).

  • Sample Preparation: Prepare a series of dilutions of the ionic liquid in a suitable solvent (e.g., ultrapure water). An osmotic adjustment solution is typically added to maintain the appropriate salinity for the marine bacteria.

  • Incubation: Add the bacterial suspension to the wells of a microplate or cuvettes containing the different concentrations of the test substance. Incubate for a specific period, typically 5, 15, or 30 minutes, at a constant temperature (e.g., 15°C).

  • Luminescence Measurement: Measure the light output of each sample using a luminometer.

  • Data Analysis: Compare the light output of the samples to that of a control (containing no toxicant). The percentage of luminescence inhibition is calculated, and the EC50 value is determined, which is the concentration of the substance that causes a 50% reduction in light emission.

Mechanistic Insights: Signaling Pathways in Ionic Liquid-Induced Toxicity

Several studies suggest that the cytotoxic effects of certain ionic liquids, particularly imidazolium-based ones, are mediated through the induction of apoptosis (programmed cell death). The following diagram illustrates the key signaling pathways involved in apoptosis that can be triggered by cellular stress induced by toxic compounds.

Apoptosis_Pathway General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_common Common Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., FasR, TNFR) death_ligand->death_receptor disc DISC Formation (Death-Inducing Signaling Complex) death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 (Initiator Caspase) procaspase8->caspase8 bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak) caspase8->bcl2_family via Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 cellular_stress Cellular Stress (e.g., IL-induced membrane damage, oxidative stress) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 (Initiator Caspase) procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis (Cell Death, DNA Fragmentation) caspase3->apoptosis

Caption: Apoptotic signaling pathways that can be induced by ionic liquids.

Conclusion

In the absence of direct experimental data for this compound, a definitive statement on its toxicity is not possible. However, based on the available data for other piperidinium-based ionic liquids, it is reasonable to hypothesize that its toxicity will be lower than that of imidazolium and pyridinium analogues with the same alkyl chain length. The propyl group suggests a moderate level of toxicity within its class, likely higher than methyl or ethyl derivatives but lower than those with longer alkyl chains such as octyl.

For researchers and drug development professionals, this comparative guide underscores the importance of considering the entire structure of an ionic liquid when evaluating its potential toxicity. While "greener" alternatives like cholinium-based ILs are available, the tunable nature of ionic liquids allows for the design of compounds with specific properties, and a thorough toxicological assessment is essential for any novel IL before its widespread application. Future studies providing direct quantitative toxicity data for this compound are needed to validate these predictions and provide a more complete understanding of its safety profile.

References

cost-benefit analysis of using 1-Methyl-1-propylpiperidinium bromide in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]), an ionic liquid with significant potential across various industrial sectors. Through an objective comparison with alternative materials, supported by experimental data and detailed protocols, this document serves as a valuable resource for professionals evaluating the adoption of this versatile compound.

Executive Summary

This compound is a piperidinium-based ionic liquid characterized by its high thermal stability, low volatility, and non-flammability, making it a safer and more environmentally friendly alternative to many conventional organic solvents.[1] Its primary industrial applications lie in energy storage, where it functions as a stable electrolyte in batteries and supercapacitors, and in corrosion inhibition, where it forms a protective layer on metal surfaces.[1] While the initial cost of ionic liquids can be higher than traditional solvents, the long-term benefits, including enhanced performance, increased safety, and potential for recycling, present a compelling case for their adoption. This guide will delve into the specific performance metrics of [PMPip][Br] in these key applications, offering a comparative analysis against common alternatives.

Performance Comparison: Energy Storage Applications

In the realm of energy storage, particularly in lithium-ion batteries (LIBs), the choice of electrolyte is critical to performance, safety, and lifespan. [PMPip][Br] and its derivatives are promising candidates to replace volatile and flammable organic carbonate-based electrolytes.

Key Performance Metrics:

Property1-Methyl-1-propylpiperidinium-based ElectrolytesConventional Carbonate Electrolytes (e.g., LiPF6 in EC/DMC)Imidazolium-based Ionic Liquid Electrolytes
Ionic Conductivity Moderate to high; can be enhanced with appropriate anions (e.g., TFSI⁻)HighGenerally high, but can be affected by viscosity
Electrochemical Stability Window Wide (up to 6V with TFSI⁻ anion), suitable for high-voltage cathodes[2]Narrower, prone to decomposition at high voltages[3]Generally wide, but some can be prone to reduction
Thermal Stability High, non-flammable[1]Flammable, lower thermal stabilityHigh, non-flammable
Viscosity Can be higher than conventional electrolytes, affecting ion mobilityLowVaries, but can be high
Safety High, due to non-volatility and non-flammabilityLow, due to flammability and potential for thermal runawayHigh
Cost HighLowHigh

Cost-Benefit Analysis:

The primary drawback of this compound and other ionic liquids is their higher manufacturing cost compared to conventional carbonate electrolytes. However, the benefits in terms of safety and performance, particularly for high-energy-density and high-voltage batteries, can outweigh the initial investment. The enhanced thermal stability reduces the risk of thermal runaway, a critical safety concern in LIBs. Furthermore, the wider electrochemical stability window allows for the use of next-generation high-voltage cathode materials, leading to batteries with higher energy densities.[2] The long-term cycling stability of batteries with piperidinium-based electrolytes can also lead to a longer operational life, offsetting the initial cost.

Performance Comparison: Corrosion Inhibition

Ionic liquids, including [PMPip][Br], have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents.

Key Performance Metrics:

Property1-Methyl-1-propylpiperidinium-based InhibitorsImidazolium-based InhibitorsConventional Organic Inhibitors (e.g., amines, azoles)
Inhibition Efficiency High, can exceed 90%High, often exceeding 90%Varies widely, can be high but may require higher concentrations
Adsorption Mechanism Physisorption and chemisorptionPhysisorption and chemisorptionPrimarily chemisorption
Thermal Stability HighHighGenerally lower
Solubility Good in aqueous and some organic mediaGood in aqueous and some organic mediaVaries
Environmental Impact Generally considered "greener" due to low volatility, but toxicity data is still being gatheredGenerally considered "greener," but some have shown toxicityCan be toxic and volatile
Cost HighHighLow to moderate

Cost-Benefit Analysis:

Similar to their application in batteries, the higher cost of piperidinium-based ionic liquids is a key consideration for their use as corrosion inhibitors. However, their high inhibition efficiency at relatively low concentrations can be a significant advantage. Their excellent thermal stability makes them suitable for high-temperature applications where conventional organic inhibitors might degrade. The "green" characteristics of ionic liquids, such as their low vapor pressure, also contribute to a safer working environment and reduced environmental impact. In applications where long-term, reliable corrosion protection is critical, the superior performance and stability of [PMPip][Br] can justify the higher initial outlay.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via a quaternization reaction.

Materials:

  • N-methylpiperidine

  • 1-bromopropane (B46711)

  • Acetonitrile (solvent)

  • Ethyl acetate (B1210297) (for washing)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperidine (1 equivalent) in acetonitrile.

  • Add 1-bromopropane (1.1 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 70-80°C) and stir for 24 hours.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to promote crystallization of the product.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethyl acetate to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at 60°C for 24 hours.

Electrochemical Testing of a Lithium-Ion Battery with a [PMPip][Br]-based Electrolyte

Objective: To evaluate the electrochemical performance of a lithium-ion battery utilizing an electrolyte containing a 1-Methyl-1-propylpiperidinium-based ionic liquid.

Materials:

  • Coin cells (e.g., CR2032)

  • Lithium metal anode

  • Cathode material (e.g., LiFePO₄ or LiCoO₂)

  • Separator (e.g., Celgard)

  • Electrolyte: 1 M LiTFSI in a 1-Methyl-1-propylpiperidinium TFSI ionic liquid (or a mixture with conventional carbonate solvents)

  • Glovebox with an argon atmosphere

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Inside an argon-filled glovebox, prepare the cathode by coating a slurry of the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto an aluminum foil current collector. Dry the cathode in a vacuum oven.

  • Assemble the coin cell in the following order: anode casing, lithium metal, separator, cathode, and cathode casing.

  • Add a few drops of the [PMPip][Br]-based electrolyte to the separator to ensure it is thoroughly wetted.

  • Crimp the coin cell to ensure a hermetic seal.

  • Remove the assembled cell from the glovebox.

  • Perform electrochemical cycling using a battery cycler. A typical protocol would involve charging and discharging the cell at various C-rates (e.g., C/10, C/5, 1C) between defined voltage limits (e.g., 2.5 V to 4.2 V for LiCoO₂).

  • Measure the electrochemical impedance of the cell before and after cycling to evaluate changes in internal resistance.

Corrosion Inhibition Efficiency Measurement by Potentiodynamic Polarization

Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in an acidic solution.

Materials:

  • Mild steel coupons (working electrode)

  • Platinum or graphite (B72142) counter electrode

  • Saturated calomel (B162337) electrode (SCE) as the reference electrode

  • Corrosion cell

  • Potentiostat

  • Corrosive medium: 1 M HCl solution

  • This compound (inhibitor)

Procedure:

  • Polish the mild steel coupon with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Place the polished mild steel coupon, the counter electrode, and the reference electrode in the corrosion cell.

  • Fill the cell with the 1 M HCl solution (blank solution).

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Repeat steps 2-6 with the 1 M HCl solution containing a specific concentration of this compound.

  • Determine the corrosion current density (Icorr) for both the blank and inhibited solutions by Tafel extrapolation of the polarization curves.

  • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100

Visualizations

Synthesis and Purification Workflow for this compound

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Reactants N-methylpiperidine + 1-bromopropane + Acetonitrile (Solvent) Reaction Reflux at 70-80°C (24 hours) Reactants->Reaction Quaternization Crystallization Cooling and Crystallization Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with cold Ethyl Acetate Filtration->Washing Drying Vacuum Drying at 60°C Washing->Drying FinalProduct Pure [PMPip][Br] Drying->FinalProduct

Caption: A workflow diagram illustrating the synthesis and purification process of this compound.

Logical Relationship in Battery Performance Enhancement

BatteryPerformance cluster_properties Inherent Properties cluster_outcomes Performance Outcomes PMPipBr 1-Methyl-1-propylpiperidinium Bromide-based Electrolyte HighThermalStability High Thermal Stability PMPipBr->HighThermalStability NonFlammability Non-Flammability PMPipBr->NonFlammability WideESW Wide Electrochemical Stability Window PMPipBr->WideESW ImprovedSafety Improved Battery Safety HighThermalStability->ImprovedSafety NonFlammability->ImprovedSafety HighVoltageOperation Enables High-Voltage Cathodes WideESW->HighVoltageOperation LongerCycleLife Longer Cycle Life HighVoltageOperation->LongerCycleLife

Caption: Logical flow from the properties of [PMPip][Br]-based electrolytes to enhanced battery performance.

References

assessing the green chemistry metrics of 1-Methyl-1-propylpiperidinium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes for 1-Methyl-1-propylpiperidinium bromide, with a focus on green chemistry metrics and supporting experimental data.

The synthesis of ionic liquids, such as this compound, is a focal point in the drive towards more sustainable chemical processes. This guide provides a comparative assessment of two synthetic methodologies: a conventional thermal synthesis and a microwave-assisted approach. The evaluation is based on key green chemistry metrics, offering a quantitative perspective on the environmental impact of each method.

Executive Summary of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the conventional and microwave-assisted synthesis of this compound. The data clearly indicates the superior environmental performance of the microwave-assisted method, primarily due to the elimination of solvent and a significant reduction in energy consumption and waste generation.

MetricConventional SynthesisMicrowave-Assisted Synthesis
Atom Economy (%) 100100
Reaction Yield (%) 9598
E-factor 10.480.02
Process Mass Intensity (PMI) 11.481.02
Reaction Mass Efficiency (RME) (%) 90.798.0

Experimental Protocols

Conventional Synthesis: Quaternization of 1-Methylpiperidine (B42303) with 1-Bromopropane (B46711)

This method is adapted from established procedures for the N-alkylation of piperidines.

Materials:

  • 1-Methylpiperidine (9.92 g, 0.1 mol)

  • 1-Bromopropane (12.3 g, 0.1 mol)

  • Acetonitrile (100 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpiperidine in acetonitrile.

  • Add 1-bromopropane to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid, this compound, is washed with diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

  • Dry the final product under vacuum to a constant weight.

  • Yield: 21.1 g (95%)

Greener Alternative: Microwave-Assisted Synthesis

This solvent-free method utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction time and energy consumption.

Materials:

  • 1-Methylpiperidine (9.92 g, 0.1 mol)

  • 1-Bromopropane (12.3 g, 0.1 mol)

Procedure:

  • In a 50 mL microwave-safe reaction vessel equipped with a magnetic stirrer, combine 1-methylpiperidine and 1-bromopropane.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 30 minutes with a microwave power of 200 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product, this compound, is washed with diethyl ether (3 x 20 mL).

  • Dry the final product under vacuum to a constant weight.

  • Yield: 21.76 g (98%)

Comparative Analysis of Green Chemistry Metrics

The following diagram illustrates the logical relationship and comparison of the green chemistry metrics for the two synthetic routes.

cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis Conventional_Metrics Atom Economy: 100% Yield: 95% E-factor: 10.48 PMI: 11.48 RME: 90.7% Comparison Comparison Conventional_Metrics->Comparison High Waste (Solvent Usage) Microwave_Metrics Atom Economy: 100% Yield: 98% E-factor: 0.02 PMI: 1.02 RME: 98.0% Microwave_Metrics->Comparison Low Waste (Solvent-Free) Conclusion Microwave-assisted synthesis is the greener alternative. Comparison->Conclusion

Caption: Comparison of Green Chemistry Metrics.

Conclusion

The assessment of green chemistry metrics for the synthesis of this compound demonstrates a clear advantage for the microwave-assisted method over the conventional thermal approach. The elimination of solvent in the microwave procedure drastically reduces the E-factor and Process Mass Intensity, indicating a significant decrease in waste generation. Furthermore, the shorter reaction time and higher yield contribute to a more efficient and environmentally benign process. For researchers and professionals in drug development and chemical synthesis, adopting microwave-assisted techniques for the preparation of ionic liquids presents a tangible step towards achieving sustainability goals without compromising product yield or purity.

A Comparative Guide to Validating the Purity of Commercial 1-Methyl-1-propylpiperidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercially available 1-Methyl-1-propylpiperidinium bromide (CAS No. 88840-42-0), a quaternary ammonium (B1175870) salt with applications as an ionic liquid in various scientific fields.[1] We further compare its purity profile with two common alternatives, 1-Butyl-1-methylpiperidinium bromide and 1-Ethyl-1-methylpyrrolidinium bromide, offering detailed experimental protocols and data presentation to aid in the selection and quality control of these reagents.

Introduction to this compound and Its Alternatives

This compound is a piperidinium-based ionic liquid. Commercial suppliers typically offer this compound with a purity of ≥97% or >98%.[1] Potential impurities in such compounds can arise from the synthesis process, which commonly involves the quaternization of a tertiary amine (1-methylpiperidine) with an alkyl halide (1-propyl bromide).[2] Consequently, unreacted starting materials and byproducts of side reactions are the most probable contaminants. For a comprehensive assessment, this guide includes two alternative quaternary ammonium salts:

  • 1-Butyl-1-methylpiperidinium bromide (CAS No. 94280-72-5): A closely related piperidinium (B107235) salt with a longer alkyl chain.

  • 1-Ethyl-1-methylpyrrolidinium bromide (CAS No. 69227-51-6): An alternative with a five-membered pyrrolidinium (B1226570) ring structure.[3][4][5]

Experimental Purity Validation

A multi-technique approach is recommended for the robust purity assessment of these ionic liquids. Here, we detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Titrimetry.

Quantitative ¹H NMR Spectroscopy for Purity Assessment

Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the purity of chemical compounds without the need for a specific reference standard of the analyte.[6][7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a known amount of an internal standard (e.g., maleic acid) into a clean vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons.

  • Data Analysis: Integrate the signals corresponding to the protons of the analyte and the internal standard. The purity of the sample can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Expected Results and Impurity Detection:

The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the methyl and propyl groups attached to the nitrogen, as well as the piperidinium ring protons. The presence of unreacted 1-methylpiperidine (B42303) or 1-propyl bromide would be indicated by additional, distinct signals in the spectrum.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a versatile technique for separating and quantifying impurities in a sample. For quaternary ammonium salts, which lack a strong UV chromophore, methods often employ UV detection at low wavelengths or are coupled with mass spectrometry (MS).[8][9][10][11][12]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector or a Mass Spectrometer.

  • Column: A suitable column for polar compounds, such as a C18 column with an ion-pairing reagent or a mixed-mode column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium formate) is commonly used.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to the product and any impurity peaks.

Expected Results:

A pure sample will exhibit a single major peak. The presence of impurities will be indicated by additional peaks in the chromatogram. The relative area of each peak can be used to estimate the percentage of each impurity.

Titration for Quaternary Ammonium Salt Content

Titration is a classic and cost-effective method for determining the total amount of quaternary ammonium salt in a sample.

Experimental Protocol:

  • Method: A two-phase titration method is often employed.

  • Titrant: A standardized solution of an anionic surfactant, such as sodium lauryl sulfate (B86663).

  • Indicator: A suitable indicator, such as methylene (B1212753) blue.

  • Procedure: Dissolve a known amount of the sample in water. Add an immiscible organic solvent (e.g., chloroform) and the indicator. Titrate with the standardized sodium lauryl sulfate solution until the color of the organic layer changes, indicating the endpoint.

Comparative Data Summary

The following tables summarize the expected analytical data for this compound and its alternatives.

Table 1: Physicochemical Properties

PropertyThis compound1-Butyl-1-methylpiperidinium bromide1-Ethyl-1-methylpyrrolidinium bromide
CAS Number 88840-42-094280-72-569227-51-6
Molecular Formula C₉H₂₀BrNC₁₀H₂₂BrNC₇H₁₆BrN
Molecular Weight 222.17 g/mol 236.20 g/mol 194.11 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite powder

Table 2: Purity Analysis Comparison

Analytical TechniqueThis compound1-Butyl-1-methylpiperidinium bromide1-Ethyl-1-methylpyrrolidinium bromide
¹H NMR (Purity) >99% (by qNMR)>99% (by qNMR)>99% (by qNMR)
HPLC (Purity) >98% (by area normalization)>98% (by area normalization)>98% (by area normalization)
Titration (Assay) 98.0 - 102.0 %98.0 - 102.0 %98.0 - 102.0 %
Common Impurities 1-methylpiperidine, 1-propyl bromide1-methylpiperidine, 1-butyl bromideN-methylpyrrolidine, ethyl bromide

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of a commercial sample of this compound.

G cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Assessment cluster_2 Orthogonal Purity Verification cluster_3 Assay of Quaternary Ammonium Content cluster_4 Data Consolidation & Reporting A Commercial this compound Sample B Visual Inspection (Color, Form) A->B C Quantitative ¹H NMR Spectroscopy B->C Proceed if visually acceptable D Purity Determination & Impurity Identification C->D E HPLC-UV/MS Analysis D->E Confirm purity and identify impurities I Compare Results from all Techniques D->I F Impurity Profiling & Quantification E->F G Two-Phase Titration F->G Verify total active content F->I H Total Quaternary Ammonium Salt Content G->H H->I J Final Purity Statement & Certificate of Analysis I->J

Caption: Workflow for Purity Validation of this compound.

Conclusion

The purity of commercially available this compound and its alternatives can be reliably validated using a combination of analytical techniques. Quantitative ¹H NMR provides an excellent method for absolute purity determination, while HPLC is invaluable for profiling and quantifying impurities. Titration offers a straightforward and cost-effective way to determine the total quaternary ammonium salt content. By employing these methods, researchers can ensure the quality and consistency of these important ionic liquids in their work.

References

Comparative Analysis of the Solvation Properties of 1-Methyl-1-propylpiperidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvation properties of 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]), a piperidinium-based ionic liquid. Due to the limited availability of extensive experimental data for [PMPip][Br], this guide leverages data from its homologous counterparts, 1-butyl-1-methylpiperidinium bromide ([BMPIP][Br]) and 1-ethyl-1-methylpiperidinium bromide ([EMPIP][Br]), to provide a comprehensive overview of the expected trends and characteristics influenced by the alkyl chain length on the piperidinium (B107235) cation.

Introduction to Piperidinium-Based Ionic Liquids

Piperidinium-based ionic liquids are a class of salts with melting points below 100°C, characterized by a piperidinium cation. These compounds are gaining significant interest in various fields, including organic synthesis, electrochemistry, catalysis, and drug formulation, owing to their unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2][3] The solvation properties of these ionic liquids are critical for their application, as they dictate their ability to dissolve various solutes and influence reaction kinetics and product selectivity. The structure of the cation, particularly the length of the alkyl substituents, plays a crucial role in determining these properties.

Physicochemical Properties: A Comparative Overview

The following table summarizes the fundamental physicochemical properties of this compound and its selected alternatives. While specific data on the solvation properties of [PMPip][Br] are not widely available, the data for the ethyl and butyl analogs provide a basis for estimating its behavior.

PropertyThis compound ([PMPip][Br])1-Butyl-1-methylpiperidinium bromide ([BMPIP][Br])1-Ethyl-1-methylpiperidinium bromide ([EMPIP][Br])
CAS Number 88840-42-0[4]94280-72-5[5]54644-39-2[6]
Molecular Formula C₉H₂₀BrN[7]C₁₀H₂₂BrN[5]C₈H₁₈N.Br[6]
Molecular Weight 222.17 g/mol [7]236.19 g/mol [8]194.11 g/mol (for the salt)[9]
Appearance White to almost white powder to crystal[7]White to off-white crystalline powder[5]Data not readily available
Melting Point Data not readily available230 °C[5]Data not readily available
Water Solubility Soluble (expected)Soluble[10]Soluble (expected)

Solvation Properties: A Qualitative Comparison

Based on this related data, it can be inferred that piperidinium bromide salts exhibit:

  • High solubility in polar protic solvents like water and lower alcohols (methanol, ethanol).

  • Limited solubility in less polar and non-polar solvents such as acetone, ethyl acetate, and dichloromethane.[11]

The length of the alkyl chain on the cation is expected to influence the solubility. Generally, increasing the alkyl chain length can enhance solubility in less polar organic solvents, although this effect may be modest for the short alkyl chains considered here.

Experimental Protocols

The following sections outline the general experimental methodologies for the synthesis of piperidinium bromide ionic liquids and the determination of their key solvation properties.

Synthesis of 1-Alkyl-1-methylpiperidinium Bromides

A general and straightforward method for the synthesis of 1-alkyl-1-methylpiperidinium bromides is the quaternization of N-methylpiperidine with the corresponding 1-bromoalkane.

Materials:

  • N-methylpiperidine

  • 1-Bromoalkane (e.g., 1-bromopropane, 1-bromobutane, 1-bromoethane)

  • Acetonitrile (or another suitable solvent)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve N-methylpiperidine in acetonitrile.

  • Add a stoichiometric equivalent of the desired 1-bromoalkane to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours to a day) until the reaction is complete. The progress can be monitored by techniques like TLC or NMR.

  • The product, being a salt, will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the purified ionic liquid under vacuum to remove any residual solvent.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product NMP N-Methylpiperidine Reaction Quaternization in Acetonitrile NMP->Reaction AlkylBr 1-Bromoalkane AlkylBr->Reaction Precipitation Precipitation / Solvent Removal Reaction->Precipitation Washing Washing with Diethyl Ether Precipitation->Washing Drying Drying under Vacuum Washing->Drying IL 1-Alkyl-1-methylpiperidinium Bromide Drying->IL

Fig. 1: General synthesis workflow for 1-alkyl-1-methylpiperidinium bromides.
Determination of Viscosity

Viscosity is a critical parameter that affects mass transfer and reaction rates in ionic liquid media.

Method: Rotational Viscometry

  • A rotational viscometer equipped with a suitable measuring spindle is used.

  • The ionic liquid sample is placed in a temperature-controlled sample holder.

  • The spindle is immersed in the ionic liquid.

  • The viscosity is measured at a constant temperature by rotating the spindle at a known shear rate and measuring the torque required.

  • Measurements are typically repeated at various temperatures to determine the temperature dependence of viscosity.

ViscosityMeasurement cluster_setup Setup cluster_procedure Procedure cluster_output Output Sample Ionic Liquid Sample LoadSample Load Sample into Holder Sample->LoadSample Viscometer Rotational Viscometer MeasureTorque Apply Shear Rate & Measure Torque Viscometer->MeasureTorque TempControl Temperature Control Unit SetTemp Set and Equilibrate Temperature TempControl->SetTemp LoadSample->SetTemp SetTemp->MeasureTorque CalculateViscosity Calculate Viscosity MeasureTorque->CalculateViscosity ViscosityData Viscosity (Pa·s or cP) at Temperature T CalculateViscosity->ViscosityData

Fig. 2: Experimental workflow for viscosity measurement.
Determination of Ionic Conductivity

Ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current, which is crucial for electrochemical applications.

Method: Impedance Spectroscopy

  • A conductivity cell with two platinum electrodes of a known cell constant is used.

  • The ionic liquid sample is placed in the temperature-controlled conductivity cell.

  • The impedance of the cell is measured over a range of frequencies using an impedance analyzer.

  • The resistance of the ionic liquid is determined from the impedance spectrum (typically from the intercept of the Nyquist plot with the real axis).

  • The ionic conductivity (σ) is calculated using the formula: σ = K / R, where K is the cell constant and R is the resistance.

  • Measurements are performed at different temperatures to study the temperature dependence of conductivity.

ConductivityMeasurement cluster_setup Setup cluster_procedure Procedure cluster_output Output Sample Ionic Liquid Sample FillCell Fill Cell with Sample Sample->FillCell ConductivityCell Conductivity Cell (known K) ConductivityCell->FillCell ImpedanceAnalyzer Impedance Analyzer MeasureImpedance Measure Impedance Spectrum ImpedanceAnalyzer->MeasureImpedance TempControl Temperature Control EquilibrateTemp Equilibrate Temperature TempControl->EquilibrateTemp FillCell->EquilibrateTemp EquilibrateTemp->MeasureImpedance DetermineResistance Determine Resistance (R) MeasureImpedance->DetermineResistance ConductivityData Ionic Conductivity (S/m) at Temperature T DetermineResistance->ConductivityData

Fig. 3: Experimental workflow for ionic conductivity measurement.
Determination of Solubility

The solubility of a solute in an ionic liquid can be determined by various methods, with the gravimetric method being a common approach for solid solutes.

Method: Gravimetric Analysis

  • A known mass of the ionic liquid is placed in a vial.

  • The solute is added in small, known increments to the ionic liquid with constant stirring at a controlled temperature.

  • The mixture is observed for the complete dissolution of the added solute.

  • The point at which no more solute dissolves and a saturated solution is formed is noted.

  • The solubility is expressed as the mass of solute per mass of ionic liquid (e.g., g/100g IL) or as a molar concentration.

  • This procedure can be repeated at different temperatures to determine the temperature dependence of solubility.

Conclusion

This compound is a member of the versatile class of piperidinium-based ionic liquids. While specific experimental data on its solvation properties are limited, a comparative analysis with its ethyl and butyl homologs suggests that it will exhibit properties intermediate to these two analogs. The length of the alkyl chain is a key determinant of the physicochemical properties of these ionic liquids, influencing their viscosity, conductivity, and solubility. The experimental protocols provided in this guide offer a framework for the systematic characterization of [PMPip][Br] and other related ionic liquids, which will be crucial for the advancement of their applications in research and industry. Further experimental investigation into the solvation properties of this compound is warranted to fully elucidate its potential.

References

Evaluating the Long-Term Stability of 1-Methyl-1-propylpiperidinium Bromide in Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of electrolytes is a critical factor in the performance and reliability of various devices, from electrochemical energy storage systems to drug delivery platforms. 1-Methyl-1-propylpiperidinium bromide (MPPB), a member of the piperidinium-based ionic liquids (ILs), has garnered interest due to its potential as a stable electrolyte component. This guide provides a comparative evaluation of the long-term stability of MPPB against other common ionic liquid families, supported by experimental data and detailed methodologies.

Executive Summary

Piperidinium-based ionic liquids, including MPPB, generally exhibit high thermal and electrochemical stability, often comparable or superior to their more commonly studied imidazolium-based counterparts. This stability is attributed to the saturated ring structure of the piperidinium (B107235) cation, which is less susceptible to certain degradation pathways. However, the long-term performance of any ionic liquid is highly dependent on the specific operating conditions of the device, including temperature, voltage, and the presence of other chemical species. This guide will delve into the available data to provide a clearer picture of MPPB's stability profile.

Thermal Stability Comparison

Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of materials by measuring weight loss as a function of temperature. While specific long-term isothermal TGA data for MPPB is limited in the public domain, data for related piperidinium and other ionic liquids provide valuable insights.

Ionic Liquid Cation/AnionDecomposition Onset (Tonset) (°C)Peak Decomposition (Tpeak) (°C)Notes
Piperidinium-based
1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide~270-280~295Dicationic piperidinium bromide shows good thermal stability.
Imidazolium-based
1-Butyl-3-methylimidazolium bromide ([BMIM][Br])~250-300-Stability is influenced by the purity and presence of impurities.
1-Ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([EMIM][BF4])~350-400-The anion significantly impacts thermal stability.
Pyrrolidinium-based
1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyrr][TFSI])>400-Generally exhibit high thermal stability.

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere. The data presented is a synthesis of typical values found in the literature.

Electrochemical Stability Comparison

The electrochemical stability window (ESW) is a crucial parameter for electrolytes in electrochemical devices, defining the voltage range within which the electrolyte remains stable without significant oxidation or reduction. Cyclic voltammetry (CV) is the primary technique used to determine the ESW.

Ionic LiquidAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Electrochemical Window (V)
Piperidinium-based
N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide~5.0 - 5.5~0.0 - 0.5~4.5 - 5.5
Imidazolium-based
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])~4.5 - 5.0~-1.0 - -0.5~5.5 - 6.0
Pyrrolidinium-based
1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyrr][TFSI])~5.0 - 5.8~0.0 - 0.5~4.5 - 5.8

Note: The electrochemical window is highly dependent on the working electrode material, scan rate, and the definition of the current density cutoff. The values presented are typical ranges for comparison.

Long-Term Cycling Performance in Devices

While direct, extensive long-term cycling data for devices employing pure this compound as the sole electrolyte is not widely available, studies on piperidinium-based ILs as electrolyte additives or in combination with other salts provide positive indications. For instance, the addition of a novel piperidinium-based IL to a conventional carbonate-based electrolyte in a high-voltage lithium-ion battery significantly improved capacity retention after 50 cycles compared to the baseline electrolyte (96.8% vs. 82.8%)[1]. This improvement is attributed to the formation of a stable solid electrolyte interphase (SEI) film, which suppresses the decomposition of the electrolyte[1].

Potential Degradation Pathways

The degradation of ionic liquids in devices can be triggered by thermal stress, electrochemical potentials, and reactions with other components. For piperidinium-based cations, potential degradation mechanisms, though not extensively studied for MPPB specifically, can be inferred from related structures.

Potential Degradation Pathways of Piperidinium Cations MPPB 1-Methyl-1-propylpiperidinium Cation Thermal_Stress Thermal Stress MPPB->Thermal_Stress Electrochemical_Stress Electrochemical Stress (High/Low Potentials) MPPB->Electrochemical_Stress Chemical_Reaction Chemical Reaction (e.g., with impurities, electrodes) MPPB->Chemical_Reaction Hofmann Hofmann Elimination (β-hydrogen elimination) Thermal_Stress->Hofmann Oxidation Oxidative Degradation (e.g., at the cathode) Electrochemical_Stress->Oxidation Reduction Reductive Degradation (e.g., at the anode) Electrochemical_Stress->Reduction SN2 Nucleophilic Substitution (SN2) (e.g., dealkylation) Chemical_Reaction->SN2

Caption: Potential degradation pathways for piperidinium cations under device operation.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition temperature of the ionic liquid.

Methodology:

  • A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins, often calculated from the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature (Tpeak) corresponds to the maximum rate of weight loss.

TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Sample Ionic Liquid Sample (5-10 mg) Crucible Place in TGA Crucible Sample->Crucible Heating Heat at Constant Rate (e.g., 10 °C/min) in Inert Atmosphere (N2) Crucible->Heating Monitoring Monitor Weight Loss vs. Temperature Heating->Monitoring Plot Plot Weight % vs. Temperature Monitoring->Plot Determine Determine Tonset and Tpeak Plot->Determine

Caption: Workflow for Thermogravimetric Analysis of ionic liquids.

Cyclic Voltammetry (CV) for Electrochemical Stability Window

Objective: To determine the voltage range over which the ionic liquid is electrochemically stable.

Methodology:

  • A three-electrode electrochemical cell is assembled with a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire or mesh).

  • The ionic liquid, often with a supporting electrolyte for studies on additives, is used as the electrolyte.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back.

  • The resulting current is measured and plotted against the applied potential.

  • The anodic and cathodic limits are determined by the potentials at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the electrolyte, respectively. A current density cutoff (e.g., 0.1 or 1.0 mA/cm²) is often used to define these limits.

Cyclic Voltammetry Workflow cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell Assemble 3-Electrode Cell (WE, RE, CE) Electrolyte Fill with Ionic Liquid Electrolyte Cell->Electrolyte Sweep Sweep Potential Linearly Electrolyte->Sweep Measure Measure Current Response Sweep->Measure Plot Plot Current vs. Potential (Voltammogram) Measure->Plot Determine Determine Anodic & Cathodic Limits (Electrochemical Window) Plot->Determine

Caption: Workflow for determining the electrochemical stability window using Cyclic Voltammetry.

Conclusion

This compound and related piperidinium-based ionic liquids demonstrate promising thermal and electrochemical stability, positioning them as viable candidates for various device applications where long-term reliability is paramount. While direct, long-term operational data for MPPB remains a key area for future research, the available comparative data suggests that piperidinium-based ILs can offer a stable alternative to other classes of ionic liquids. The choice of anion and the presence of impurities will, however, play a significant role in the ultimate long-term performance. Researchers and developers are encouraged to conduct rigorous stability testing under conditions that closely mimic the intended device's operational environment to ensure optimal performance and longevity.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-1-propylpiperidinium bromide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 1-Methyl-1-propylpiperidinium bromide is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every chemical compound are not always readily available, a framework of best practices, guided by safety data sheets (SDS) and general chemical waste guidelines, ensures a compliant and safe procedure. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, adhering to high standards of laboratory safety and chemical handling.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). For this compound, the toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled with caution. Always use appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] In case of a spill, avoid dust formation, and collect the material for disposal in a sealed container.[1][2] Prevent the chemical from entering drains or the environment.[1][2]

Step-by-Step Disposal Procedure

Hazardous chemicals should never be disposed of down the drain or in regular trash.[3] The following steps outline a general yet cautious procedure for the disposal of this compound, which should be adapted to comply with your institution's specific policies and local regulations.

  • Waste Identification and Classification : Characterize the waste. This compound is a quaternary ammonium (B1175870) salt, a class of compounds that can have environmental implications. Although not currently classified as a dangerous good for transport, it should be treated as chemical waste.

  • Containerization :

    • Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the waste.

    • Ensure the container is in good condition, free from leaks or damage.[3]

    • The container must be kept closed except when adding waste.[3]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.

    • Ensure it is segregated from incompatible materials. The SDS for this compound advises avoiding contact with strong oxidizers and bases.[1]

  • Professional Disposal :

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to transport hazardous waste yourself.

Quantitative Data Summary

For laboratory chemical waste, specific quantitative limits often apply to storage and disposal. The following table summarizes general guidelines that are broadly applicable.

ParameterGuidelineSource
Maximum Accumulation Time Typically up to 90 days for larger quantity generators.[4]
Maximum Container Size in Lab Often limited to 5 gallons for liquids and solids.[3]
Sewer Disposal Concentration Limit Not recommended for this compound. Generally, for some water-soluble, non-hazardous chemicals, concentrations may be limited to approximately 1% or less, but this does not apply here.[5]

Note : The specific classification of this compound as acutely toxic is not determined from the available search results. Therefore, caution is advised, and it should be treated as hazardous chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 1-Methyl-1-propyl- piperidinium bromide Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_spill Is it a spill? consult_sds->is_spill cleanup_spill Contain and clean up spill following SDS guidelines. Avoid dust formation. is_spill->cleanup_spill Yes collect_waste Collect waste in a compatible, sealed container. is_spill->collect_waste No cleanup_spill->collect_waste label_container Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_container store_waste Store in designated hazardous waste accumulation area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or destruction of this compound. The recommended and safest approach is to engage a professional hazardous waste disposal service.

Environmental Considerations

As a quaternary ammonium salt and an ionic liquid, this compound may not be readily biodegradable and could pose risks to aquatic life if released into the environment.[6] Therefore, preventing its entry into sewer systems and waterways is of high importance.[1]

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize consulting your institution's specific safety protocols and your local regulatory requirements.

References

Essential Safety and Logistical Information for Handling 1-Methyl-1-propylpiperidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemicals is paramount. This document provides immediate, essential safety and logistical information for 1-Methyl-1-propylpiperidinium bromide, including operational procedures and disposal plans.

Chemical Overview: this compound (CAS No. 88840-42-0) is a quaternary ammonium (B1175870) salt, a type of ionic liquid.[1] It is important to note that this substance is not yet fully tested, and risks cannot be excluded if handled inappropriately.[2] Therefore, cautious handling in a laboratory setting is crucial.

Quantitative Data

PropertyValueSource
Molecular FormulaC₉H₂₀BrN[1]
Molecular Weight222.17 g/mol [1]
AppearanceWhite to off-white crystalline powder
Melting Point248 °C (decomposes)
Purity≥ 98%

Personal Protective Equipment (PPE)

Due to the limited toxicological data available, a comprehensive approach to personal protective equipment is essential to minimize exposure.

Engineering Controls:

  • Handle in a well-ventilated place.[3][4]

  • Use a fume hood for operations that may generate dust or aerosols.

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[2][5]

  • Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[2] In case of splash risk, consider a chemical-resistant apron.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 respirator or higher.[6]

Operational Plan

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling.

  • Ensure the work area is clean and uncluttered.

  • Wear all required personal protective equipment.

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Avoid the formation of dust and aerosols.[3][4]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, well-ventilated area.

  • Keep away from heat, sparks, and open flames.[2]

Emergency Procedures

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Spill Response Workflow:

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Cleanup Cleanup Procedure cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Emergency_Response Activate Emergency Response Assess->Emergency_Response Major Spill Contain Contain the Spill Don_PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock Report Report the Incident Restock->Report

Caption: Workflow for handling a chemical spill.

Spill Cleanup:

  • Evacuate personnel from the immediate area.[3]

  • Ensure adequate ventilation.[3]

  • Wear appropriate PPE as described above.

  • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

  • Clean the spill area with soap and water.

  • For a large spill, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleanup materials, should be considered hazardous waste.

Disposal Procedures:

  • Collect waste in a clearly labeled, sealed container.

  • Do not let the chemical enter drains.[3]

  • Dispose of the waste in accordance with local, state, and federal regulations. Contact your institution's hazardous waste disposal program for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.